2,3-Phenazinediol
Description
Structure
3D Structure
Properties
IUPAC Name |
phenazine-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-5-9-10(6-12(11)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPLITJCYDVORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 2,3-Dihydroxyphenazine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Phenazines are a class of nitrogen-containing heterocyclic compounds with a diverse range of biological and electrochemical properties. Among them, 2,3-dihydroxyphenazine (2,3-DHP) serves as a crucial synthetic precursor for novel pharmaceuticals, a key component in the development of photosensitizers, and a subject of study in materials science, particularly for applications like redox flow batteries.[1][2] This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of 2,3-dihydroxyphenazine. By elucidating the causality behind experimental choices, this document serves not only as a protocol but as an instructional resource for scientists engaged in organic synthesis and drug discovery. We present a streamlined microwave-assisted synthesis followed by a multi-technique analytical workflow, including HPLC, Mass Spectrometry, NMR, UV-Vis, and FTIR spectroscopy, to ensure the unambiguous identification and purity assessment of the target compound.
Introduction to 2,3-Dihydroxyphenazine
The phenazine scaffold, a linear tricyclic system composed of two benzene rings fused to a central pyrazine ring, is a privileged structure in medicinal chemistry and materials science.[3] Naturally occurring and synthetic phenazine derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[4]
2,3-Dihydroxyphenazine (also known as phenazine-2,3-diol) is a key derivative distinguished by the presence of two hydroxyl groups on one of the terminal benzene rings. This substitution pattern imparts several important properties:
-
Acidity: The phenolic hydroxyl groups allow for deprotonation, making the molecule's solubility and electronic properties pH-dependent.
-
Chelating Ability: The ortho-dihydroxy arrangement provides a potential binding site for metal ions.
-
Redox Activity: The phenazine core is inherently redox-active, and the hydroxyl groups modulate its electrochemical potential.
Given its utility as a building block for more complex molecules, such as water-soluble photosensitizers and potential anticancer agents, a reliable and well-documented protocol for its synthesis and characterization is essential for researchers in the field.[2][5][6] This guide aims to provide that benchmark.
Synthesis: A Microwave-Assisted Approach
The synthesis of 2,3-dihydroxyphenazine is achieved through a condensation reaction between catechol (1,2-dihydroxybenzene) and o-phenylenediamine. The use of microwave irradiation offers a significant advantage over conventional heating by providing rapid, uniform energy transfer, which drastically reduces reaction times and often leads to cleaner product profiles.
Principle of the Reaction
The reaction proceeds via a double condensation mechanism. The ortho-diamine acts as a dinucleophile, reacting with the ortho-diol (which can be viewed as being in equilibrium with its oxidized quinone form under the reaction conditions) to form the central pyrazine ring, ultimately yielding the stable, aromatic phenazine system.
Materials and Reagents
-
Catechol (1,2-Dihydoxybenzene), ≥99% purity
-
o-Phenylenediamine, ≥99.5% purity
-
Deionized Water
-
2 M Aqueous Sodium Hydroxide (NaOH)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA), ≥99%
Detailed Experimental Protocol
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine catechol (0.3 g, 2.8 mmol) and o-phenylenediamine (0.3 g, 2.8 mmol).
-
Rationale: Using equimolar amounts of reactants ensures the most efficient conversion to the desired product. No solvent is required for this melt reaction, simplifying the procedure.
-
-
Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Heat the mixture to 210 °C and hold for 15 minutes.[7]
-
Rationale: The high temperature is necessary to drive the condensation and dehydration steps. Microwave heating ensures the target temperature is reached quickly and maintained uniformly throughout the solid melt.
-
-
Initial Work-up: After the reaction is complete, allow the vial to cool to room temperature. The solidified dark brown or black melt is the crude product.[2]
-
Aqueous Wash: Add approximately 10 mL of deionized water to the vial. Break up the solid using a spatula and stir vigorously for 10-15 minutes. Collect the insoluble solid by vacuum filtration, washing the filter cake several times with additional water.
-
Rationale: This step removes any unreacted starting materials (which have some water solubility) and other water-soluble impurities. The crude product contains both the desired 2,3-dihydroxyphenazine and non-hydroxylated phenazine as a significant byproduct.[7]
-
Caption: Workflow for the analytical characterization of 2,3-DHP.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is used to separate components of a mixture based on their differential partitioning between a stationary and a mobile phase. For purity analysis, a single, sharp peak is indicative of a pure compound.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) monitoring at 254 nm and 365 nm. [8] * Sample Preparation: Dissolve a small amount of the final product in methanol or DMSO.
-
-
Expected Results: A single major peak with >95% purity by peak area. The retention time is characteristic of the compound under the specific chromatographic conditions.
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of the molecular weight and elemental composition.
-
Protocol:
-
Ionization Method: Electrospray Ionization (ESI), negative ion mode.
-
Analysis: High-resolution mass spectrometry (HRMS) (e.g., on a TOF or Orbitrap instrument).
-
Sample Preparation: Infuse a dilute solution of the compound in methanol directly into the source.
-
-
Expected Results: The molecular formula of 2,3-DHP is C₁₂H₈N₂O₂ with a monoisotopic mass of 212.0586 Da. [9]In negative ion mode, the primary observed ion will be the deprotonated molecule [M-H]⁻.
-
Expected Ion (HRMS): m/z = 211.0513. [1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy probes the chemical environment of atomic nuclei (¹H and ¹³C), providing detailed information about the molecular structure and connectivity.
-
Protocol:
-
Solvent: DMSO-d₆ is the preferred solvent as it solubilizes the compound and allows for the observation of the exchangeable hydroxyl protons.
-
Instrument: 400 MHz or higher field strength spectrometer.
-
-
Expected Results:
-
¹H NMR: Due to the C₂ᵥ symmetry of the molecule, the spectrum will be relatively simple. One would expect to see signals corresponding to the six aromatic protons. The two protons on the dihydroxy-substituted ring will be in a different chemical environment from the four protons on the unsubstituted ring. The two hydroxyl protons will likely appear as a broad singlet.
-
¹³C NMR: Based on the molecule's symmetry, six unique carbon signals are expected in the aromatic region (typically 100-160 ppm).
-
UV-Visible (UV-Vis) Spectroscopy
-
Principle: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The resulting spectrum is a characteristic fingerprint. [10]* Protocol:
-
Solvent: Methanol or Ethanol.
-
Procedure: Record a spectrum from 200 to 800 nm in a quartz cuvette. To observe the effect of deprotonation, a second spectrum can be run after adding a drop of dilute NaOH.
-
-
Expected Results: Phenazine derivatives are known for their strong absorbance. Expect intense absorption bands (π→π) in the UV region and characteristic, broader bands at longer wavelengths (n→π and intramolecular charge transfer) extending into the visible spectrum, giving the compound its color. [5][11]Upon addition of base, the formation of the phenoxide ion should result in a bathochromic (red) shift of the long-wavelength absorption maxima. [6]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. It is an excellent tool for identifying the presence of key functional groups.
-
Protocol:
-
Method: Attenuated Total Reflectance (ATR) or preparation of a KBr pellet.
-
-
Expected Results:
-
~3200-3500 cm⁻¹: Broad peak characteristic of the O-H stretching of the phenolic groups.
-
~3000-3100 cm⁻¹: Sharp peaks from aromatic C-H stretching.
-
~1580-1620 cm⁻¹: Strong absorptions from C=C and C=N stretching within the aromatic rings.
-
~1200-1300 cm⁻¹: Strong peak corresponding to C-O stretching of the phenol.
-
Data Summary
The following table summarizes the expected characterization data for a successfully synthesized and purified sample of 2,3-dihydroxyphenazine.
| Property / Technique | Expected Result |
| Appearance | Very dark brown to black solid [2] |
| Molecular Formula | C₁₂H₈N₂O₂ |
| Molecular Weight | 212.20 g/mol [9] |
| Melting Point | 249-251 °C [2] |
| HRMS (ESI⁻) | [M-H]⁻ calculated: 211.0513; found: 211.05 ± 0.005 |
| ¹H NMR (DMSO-d₆) | Signals in the aromatic region (~7.0-8.5 ppm); broad OH signal |
| UV-Vis (Methanol) λₘₐₓ | Multiple maxima; expect significant peaks ~250-450 nm [5][8] |
| FTIR (cm⁻¹) | ~3300 (br, O-H), ~1600 (C=N, C=C), ~1250 (C-O) |
Safety Precautions
-
Reagents: o-Phenylenediamine is toxic and a suspected mutagen. Catechol is harmful if swallowed or in contact with skin. Handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work within a fume hood.
-
Reaction: The microwave reaction involves high temperatures and pressures. Use only certified microwave reaction vials and operate the instrument according to the manufacturer's safety guidelines.
-
General: Standard laboratory safety practices should be followed at all times.
Conclusion
This guide has detailed a robust and efficient microwave-assisted method for the synthesis of 2,3-dihydroxyphenazine. The outlined purification strategy effectively leverages the acidic nature of the target compound to isolate it from the primary byproduct. Furthermore, the comprehensive characterization workflow, employing a combination of chromatographic and spectroscopic techniques, provides a self-validating system to rigorously confirm the structure, identity, and purity of the final product. By understanding the principles behind each step, researchers can confidently produce and validate high-quality 2,3-dihydroxyphenazine for applications in drug discovery, materials science, and beyond.
References
Click to expand
-
Higashino, T., et al. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. RSC Publishing. Retrieved from [Link]
-
Jin, S., et al. (n.d.). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. OSTI.GOV. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxy-1,4-phenazinedione. PubChem. Retrieved from [Link]
-
NP-MRD. (2022). Showing NP-Card for 2,3-dihydroxyphenazine-1-carboxylic acid (NP0141575). Retrieved from [Link]
-
Ciura, K., et al. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PMC - NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Phenazinediol. PubChem. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 10. Retrieved from [Link]
-
Higashino, T., et al. (n.d.). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. RSC. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. ResearchGate. Retrieved from [Link]
-
van der Westhuizen, D., et al. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC based detection of phenazine produced by P. chlororaphis PA23. Retrieved from [Link]
-
ResearchGate. (2009). Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis. Retrieved from [Link]
-
Unknown. (n.d.). UV-Vis spectroscopy. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved from [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. 2,3-Dihydro-Phenazine | 19220-18-9 [chemicalbook.com]
- 3. NP-MRD: Showing NP-Card for 2,3-dihydroxyphenazine-1-carboxylic acid (NP0141575) [np-mrd.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00491K [pubs.rsc.org]
- 6. futaba-zaidan.org [futaba-zaidan.org]
- 7. 2,3-Dihydro-Phenazine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C12H8N2O2 | CID 135616208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ethz.ch [ethz.ch]
- 11. Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones [mdpi.com]
redox potential and electrochemical behavior of 2,3-Phenazinediol
An In-Depth Technical Guide to the Redox Potential and Electrochemical Behavior of 2,3-Phenazinediol
Authored by: Gemini, Senior Application Scientist
Abstract
Phenazines, a class of nitrogen-containing heterocyclic compounds, are distinguished by their rich redox chemistry and diverse biological activities, making them pivotal in fields ranging from medicinal chemistry to energy storage.[1][2] This guide provides a comprehensive technical exploration of this compound (also known as 2,3-dihydroxyphenazine), a key derivative whose electrochemical properties are of significant interest to researchers, scientists, and drug development professionals. We will dissect its core redox mechanisms, the profound influence of environmental pH, and the kinetic nuances of its electron transfer processes. This document is structured to serve as a self-validating reference, grounding theoretical claims in established experimental protocols and providing actionable insights for laboratory application.
Introduction: The Significance of the Phenazine Scaffold
The phenazine core structure, a dibenzo-annulated pyrazine ring, is a privileged scaffold in nature and synthetic chemistry.[1][3] Found as secondary metabolites in microorganisms like Pseudomonas and Streptomyces, natural phenazines exhibit a wide spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their utility extends to material science, where phenazine derivatives are being aggressively investigated as high-performance organic materials for redox flow batteries, a promising technology for large-scale energy storage.[4][5]
The electrochemical behavior of phenazines is central to their function. They are capable of undergoing reversible redox reactions, acting as electron shuttles in biological systems and as charge carriers in electrochemical cells.[6] The introduction of substituents onto the phenazine ring, such as hydroxyl (-OH) groups, profoundly modulates these electronic properties. Hydroxyphenazines are particularly noteworthy; the electron-donating nature of the -OH group can significantly lower the redox potential and influence the reaction kinetics.[4][7] this compound, the focus of this guide, is an exemplar of this class, offering a unique combination of redox activity and potential for chemical functionalization.[8][9]
Core Redox Mechanism of this compound
In aqueous media, the electrochemical behavior of this compound is characterized by a highly reversible, pH-dependent, two-electron, two-proton (2e⁻/2H⁺) redox couple. This process is analogous to that of quinones and other phenazine derivatives.[10][11] The molecule accepts two electrons and two protons to transform from its oxidized quinonoid form to its reduced hydroquinonoid form, 5,10-dihydro-2,3-phenazinediol.
The overall reaction can be depicted as:
This compound (Oxidized) + 2H⁺ + 2e⁻ ⇌ 5,10-dihydro-2,3-phenazinediol (Reduced)
This proton-coupled electron transfer (PCET) mechanism is fundamental to its function in both biological and electrochemical systems.[10] The stability of both the oxidized and reduced species contributes to the high electrochemical reversibility, a desirable trait for applications like rechargeable batteries and reusable sensors.
Caption: Reversible 2-electron, 2-proton redox mechanism of this compound.
The Critical Role of pH in Modulating Redox Potential
The involvement of protons in the redox reaction dictates that the formal potential (E°') of this compound is highly dependent on the pH of the electrolyte. This relationship can be described by the Nernst equation. For a 2e⁻/2H⁺ process, the potential shifts by approximately -59 mV per pH unit at room temperature.[12]
This pH dependency is a critical experimental parameter. The electrochemical behavior of phenazine derivatives has been scrutinized over wide pH ranges (e.g., 1.2 to 12.8) using various voltammetric techniques.[12][13] Such studies reveal that the stability of the molecule and the precise redox potential can be tuned by adjusting the acidity or alkalinity of the medium. For instance, in alkaline solutions, deprotonation of the hydroxyl groups can occur, leading to a different potential-pH relationship. The pKa values of the molecule can often be determined from the inflection points in a plot of peak potential versus pH.[12]
This tunability is a powerful tool for researchers. In drug development, it can help predict the molecule's behavior in different physiological compartments. In materials science, it allows for the fine-tuning of battery voltages by simply altering the electrolyte pH.[14]
Quantitative Data: Redox Potentials of Dihydroxyphenazine (DHP) Isomers
The exact position of the hydroxyl groups on the phenazine ring influences the redox potential. While specific, comprehensive data for the 2,3-isomer across a wide pH range is consolidated from multiple studies, analysis of various DHP isomers provides critical insight. Studies on different isomers highlight that substitution at the 2, 3, 7, and 8 positions can lead to instability, whereas substitution at the 1, 4, 6, and 9 positions tends to yield more stable derivatives.[5][15]
| Compound | Redox Potential (V vs. Ag/AgCl) | Electrolyte | Source |
| Dihydroxyphenazine (DHP) | E°' lowered by 0.2 V vs. Phenazine | Aqueous | [7] |
| Phenazine Derivative (M1) | -0.67 | 1.0 M NaCl | [14] |
| Phenazine Derivative (M1) | -0.85 | 1.0 M KOH | [14] |
| Phenazine Derivative (M1) | -0.26 and 0.05 | 1.0 M H₂SO₄ | [14] |
| DHP Isomers (general) | Varies with substitution pattern | 1 M NaOH | [16] |
Note: The potentials listed are for various dihydroxyphenazine derivatives and illustrate the range and pH dependence. The exact potential for this compound should be determined empirically under specific experimental conditions.
Experimental Protocol: Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is the cornerstone technique for investigating the electrochemical behavior of redox-active molecules like this compound.[13][17] It provides a wealth of information, including the formal redox potential, the number of electrons transferred, and the electron transfer kinetics.
Causality Behind Experimental Choices
-
Three-Electrode Setup: A three-electrode system is essential to accurately measure the potential of the working electrode without drawing significant current through the reference electrode, which would alter its stable potential.
-
Supporting Electrolyte: An inert supporting electrolyte (e.g., KCl, NaOH) is required at a high concentration (~0.1 M or higher) to minimize solution resistance (iR drop) and ensure that ions, not the analyte, are the primary charge carriers in the bulk solution.[17]
-
Inert Atmosphere: Purging the solution with an inert gas (N₂ or Ar) is critical to remove dissolved oxygen. Oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte.
-
Varying Scan Rate: Analyzing the voltammetric response at different scan rates allows for the determination of whether the process is diffusion-controlled (as expected for a soluble species) and to assess the kinetics of electron transfer (reversibility).
Step-by-Step Methodology
-
Preparation of the Analyte Solution:
-
Dissolve a known concentration of this compound (e.g., 1-5 mM) in the chosen aqueous buffer or electrolyte solution (e.g., 0.1 M phosphate buffer at pH 7.0). Ensure complete dissolution.
-
-
Electrochemical Cell Assembly:
-
Use a standard three-electrode cell.
-
Working Electrode (WE): A polished glassy carbon electrode (GCE) is a common choice. Polish it sequentially with alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, rinse thoroughly with deionized water, and sonicate to remove any adhered particles.
-
Reference Electrode (RE): An Ag/AgCl electrode is standard for aqueous systems. Ensure its filling solution is topped up and free of air bubbles.[17]
-
Counter Electrode (CE): A platinum wire or graphite rod serves as the counter electrode, completing the circuit.[17]
-
-
Deoxygenation:
-
Immerse the electrodes in the analyte solution.
-
Purge the solution with high-purity nitrogen or argon gas for at least 10-15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution surface during the experiment to prevent oxygen re-entry.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window. For this compound in a neutral solution, a scan from approximately +0.2 V to -0.8 V (vs. Ag/AgCl) should be sufficient to observe the redox couple.
-
Set the initial scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
-
Data Acquisition and Analysis:
-
Record the resulting voltammogram (current vs. potential).
-
Identify the anodic (oxidation) peak potential (Epa) and cathodic (reduction) peak potential (Epc).
-
Calculate the formal potential: E°' = (Epa + Epc) / 2 .
-
Determine the peak separation: ΔEp = Epa - Epc . For a reversible one-electron process, ΔEp ≈ 59/n mV (where n is the number of electrons). For the 2e⁻ process of this compound, a reversible system will show a ΔEp of approximately 29.5 mV.
-
Repeat the measurement at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate kinetics and diffusion control.
-
Caption: Experimental workflow for cyclic voltammetry analysis of this compound.
Applications and Future Directions
The unique electrochemical profile of this compound makes it a molecule of interest for several advanced applications:
-
Drug Development: As many drugs exert their effects through redox mechanisms, understanding the electrochemical behavior of phenazine scaffolds is crucial. They can serve as lead compounds for developing novel anticancer, antibacterial, or antiparasitic agents.[18][19] The redox potential influences their ability to generate reactive oxygen species or interfere with cellular electron transport chains.[6]
-
Redox Flow Batteries: The high reversibility and tunable potential of hydroxyphenazines make them excellent candidates for anolytes (negative electrolytes) in aqueous organic redox flow batteries.[5][15] Research focuses on further functionalizing the phenazine core to enhance solubility and long-term stability.[4][14]
-
Biosensors: The well-defined electrochemical response can be exploited to develop sensors for various analytes, where the phenazine acts as a redox mediator to shuttle electrons between an enzyme and an electrode surface.
Conclusion
This compound is a paradigmatic example of a redox-active heterocyclic compound whose function is intrinsically linked to its electrochemical properties. Its reversible, pH-dependent 2e⁻/2H⁺ redox behavior provides a versatile platform for applications spanning from medicine to materials science. A thorough understanding of its electrochemistry, best probed through techniques like cyclic voltammetry, is essential for any researcher seeking to harness the potential of this important molecular scaffold. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor, ensuring that experimental design is both efficient and mechanistically informed.
References
- Modification and Electrochemical Performance of Phenazine based Electrode Materials. (n.d.). IOP Conference Series: Earth and Environmental Science.
-
Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. (2022). MDPI. [Link]
-
Detailed Electrochemical Probing of the pH Dependent Redox Behavior of 1-methoxyphenazine. (2013). ResearchGate. [Link]
-
New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling. (2020). Sustainable Energy & Fuels. [Link]
-
New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling. (2020). Sustainable Energy & Fuels. [Link]
- Phenazine-based compounds and use thereof as redox flow battery electrolyte. (2021).
-
A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. (2023). PubMed. [Link]
-
NADH dehydrogenases are the predominant phenazine reductases in the electron transport chain of Pseudomonas aeruginosa. (2019). PubMed Central. [Link]
-
Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. (2020). OSTI.GOV. [Link]
-
Machine Learning the Redox Potentials of Phenazine Derivatives: A Comparative Study on Molecular Features. (2022). ChemRxiv. [Link]
-
Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. (2022). ACS Omega. [Link]
-
Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. (2023). Organic & Biomolecular Chemistry. [Link]
-
Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. (2020). Journal of Materials Chemistry A. [Link]
-
pH Dependent Electrochemical Characterization, Computational Studies and Evaluation of Thermodynamic, Kinetic and Analytical Parameters of Two Phenazines. (2015). ResearchGate. [Link]
-
pH Dependent Electrochemical Characterization, Computational Studies and Evaluation of Thermodynamic, Kinetic and Analytical Parameters of Two Phenazines. (2014). Semantic Scholar. [Link]
-
(Left) Dependence of the redox potential of the parent phenazine on the... (2020). ResearchGate. [Link]
-
Redox potentials of various phenazines. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. (2023). Organic & Biomolecular Chemistry. [Link]
-
A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. (2023). ResearchGate. [Link]
- Synthesis method of phenazine-2,3-diamine hydrochloride. (n.d.).
-
Preparation of 1,3-dihydroxyphenazine. (2025). PNNL. [Link]
-
Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. (2022). PMC. [Link]
-
Cyclic voltammograms of selected phenazine derivatives CV curves of... (2020). ResearchGate. [Link]
-
Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. (2015). Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
-
Synthetic routes for phenazines: an overview. (n.d.). Semantic Scholar. [Link]
-
Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (2022). PubMed Central. [Link]
-
Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2022). MDPI. [Link]
-
Phenazine heterocycles that demonstrate biological activities, including FDA-approved clofazimine. (2023). ResearchGate. [Link]
-
2,3-Dihydroxy-1,4-phenazinedione. (n.d.). PubChem. [Link]
-
Phenazine 5,10-dioxide derivatives as hypoxic selective cytotoxins: Part II. Structure-activity relationship studies. (2006). PubMed. [Link]
-
On the Association and Structure of Radicals Derived from Dipyridil[3,2- a :2'3'- c ]phenazine. Contrast between the Electrochemical, Radiolytic, and Photochemical Reduction Processes. (n.d.). ResearchGate. [Link]
-
Fused aryl-phenazines: scaffold for the development of bioactive molecules. (2014). PubMed. [Link]
Sources
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities | MDPI [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. NADH dehydrogenases are the predominant phenazine reductases in the electron transport chain of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. futaba-zaidan.org [futaba-zaidan.org]
- 9. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00687D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries [mdpi.com]
- 15. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2,3-Dihydro-Phenazine | 19220-18-9 [chemicalbook.com]
- 19. Fused aryl-phenazines: scaffold for the development of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant Activity of 2,3-Dihydroxyphenazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the antioxidant properties of 2,3-dihydroxyphenazine, a heterocyclic aromatic compound of significant interest. The document delineates the fundamental principles of its antioxidant action, rooted in its distinct chemical structure. It offers detailed, field-proven methodologies for the robust evaluation of its antioxidant capacity, encompassing both in vitro and in vivo models. Each protocol is presented with an emphasis on experimental causality and self-validating systems to ensure scientific integrity. This guide is designed to be an authoritative resource, integrating technical accuracy with practical insights to support the research and development of novel antioxidant-based therapeutics.
Introduction: The Significance of 2,3-Dihydroxyphenazine as an Antioxidant
Phenazine derivatives, a class of nitrogen-containing heterocyclic compounds, are recognized for their diverse pharmacological activities.[1] Among these, 2,3-dihydroxyphenazine (also known as phenazine-2,3-diol) has emerged as a molecule of interest due to its potential antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1]
The unique electronic and structural characteristics of 2,3-dihydroxyphenazine, particularly the presence of hydroxyl groups on the phenazine core, suggest a strong capacity for radical scavenging and metal chelation. This guide will delve into the scientific underpinnings of this potential and provide the technical framework for its rigorous evaluation.
Physicochemical Properties and Synthesis of 2,3-Dihydroxyphenazine
A thorough understanding of the physicochemical properties of 2,3-dihydroxyphenazine is crucial for its application in biological systems.
Chemical Structure and Properties
-
Molecular Formula: C₁₂H₈N₂O₂[2]
-
Molecular Weight: 212.21 g/mol [2]
-
Appearance: Typically a solid.
-
Melting Point: 249-251 °C[2]
-
Structure: The core structure consists of a linear tricyclic system with two benzene rings fused to a central pyrazine ring.[3] The key feature for its antioxidant activity is the presence of two hydroxyl (-OH) groups at the 2 and 3 positions.
Synthesis of 2,3-Dihydroxyphenazine
Several synthetic routes to 2,3-dihydroxyphenazine and its derivatives have been reported. A common laboratory-scale synthesis involves the condensation reaction of 1,2-dihydroxybenzene (catechol) with 1,2-phenylenediamine.[4]
Synthetic Workflow Diagram:
Caption: General synthesis scheme for 2,3-dihydroxyphenazine.
Step-by-Step Synthesis Protocol:
-
Reactant Mixing: Combine equimolar amounts of 1,2-dihydroxybenzene and 1,2-phenylenediamine in a suitable reaction vessel, such as a microwave vial.[4]
-
Heating: Heat the mixture to a high temperature (e.g., 210°C) for a specified time (e.g., 15 minutes).[4] The reaction proceeds as a melt.
-
Cooling and Initial Wash: Allow the solidified melt to cool to room temperature. Wash the solid product several times with water to remove water-soluble impurities.[4]
-
Purification: The resulting insoluble product will likely be a mixture of phenazine and 2,3-dihydroxyphenazine.[4] Further purification can be achieved by washing with an aqueous sodium hydroxide solution to isolate the desired phenazine derivative.[4]
-
Characterization: Confirm the identity and purity of the synthesized 2,3-dihydroxyphenazine using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and absorption spectroscopy.
Mechanisms of Antioxidant Action
The antioxidant activity of 2,3-dihydroxyphenazine is primarily attributed to its ability to donate hydrogen atoms from its hydroxyl groups and to chelate pro-oxidant metal ions.
Signaling Pathway of Antioxidant Action:
Caption: Key antioxidant mechanisms of 2,3-dihydroxyphenazine.
The presence of hydroxyl groups on the aromatic ring system allows for the donation of a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenazine radical is stabilized by resonance, making the initial hydrogen donation energetically favorable. Furthermore, the ortho-dihydroxy configuration can act as a bidentate ligand, effectively chelating metal ions like iron and copper, which are known to catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[5]
In Vitro Evaluation of Antioxidant Activity
A battery of in vitro assays is essential to comprehensively characterize the antioxidant profile of 2,3-dihydroxyphenazine.[6] These assays are based on different chemical principles and provide complementary information.
Radical Scavenging Assays
These assays directly measure the ability of the compound to scavenge synthetic free radicals.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.[6][7]
-
Step-by-Step Protocol:
-
Prepare a stock solution of 2,3-dihydroxyphenazine in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a fresh solution of DPPH in methanol (typically around 0.1 mM).
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.
-
Add an equal volume of the different concentrations of the 2,3-dihydroxyphenazine solution (and a solvent blank).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
-
Principle: The ABTS radical cation (ABTS•⁺) is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•⁺, causing a decolorization of the solution, which is monitored spectrophotometrically.[8][9]
-
Step-by-Step Protocol:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of 2,3-dihydroxyphenazine.
-
Add a small volume of each dilution to a fixed volume of the diluted ABTS•⁺ solution.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Use Trolox or ascorbic acid as a positive control.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
Reducing Power Assays
These assays measure the ability of a compound to donate an electron.
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[6][8]
-
Step-by-Step Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of 2,3-dihydroxyphenazine.
-
Add a small volume of each dilution to a fixed volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using a known reducing agent, such as FeSO₄ or Trolox.
-
Express the results as Trolox equivalents (TE) or in terms of the concentration of the compound that produces a specific absorbance change.
-
Metal Chelating Assay
-
Principle: This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). In the assay, ferrozine can form a complex with Fe²⁺, resulting in a red-colored solution. If an antioxidant can chelate Fe²⁺, it will disrupt the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in the red color.[5]
-
Step-by-Step Protocol:
-
Prepare a series of dilutions of 2,3-dihydroxyphenazine.
-
Add a small volume of each dilution to a solution of FeCl₂ (e.g., 2 mM).
-
Initiate the reaction by adding a solution of ferrozine (e.g., 5 mM).
-
Shake the mixture vigorously and incubate at room temperature for a specified time (e.g., 10 minutes).
-
Measure the absorbance at 562 nm.
-
Use EDTA as a positive control.
-
Calculate the percentage of inhibition of the ferrozine-Fe²⁺ complex formation and the IC₅₀ value.
-
Summary of In Vitro Antioxidant Activity Data:
| Assay | Principle | Endpoint | Positive Control |
| DPPH Scavenging | Hydrogen atom donation | IC₅₀ | Ascorbic acid, Trolox |
| ABTS Scavenging | Hydrogen/electron donation | IC₅₀, TEAC | Trolox |
| FRAP | Electron donation | Absorbance, TE | FeSO₄, Trolox |
| Metal Chelating | Fe²⁺ chelation | IC₅₀ | EDTA |
In Vivo Evaluation of Antioxidant Activity
While in vitro assays are crucial for initial screening, in vivo studies are necessary to confirm the antioxidant activity of 2,3-dihydroxyphenazine in a biological system. These studies typically involve inducing oxidative stress in an animal model and then assessing the protective effects of the compound.
Animal Models of Oxidative Stress
Commonly used models include:
-
Chemically-induced oxidative stress: Administration of pro-oxidants like carbon tetrachloride (CCl₄), paraquat, or doxorubicin.
-
Disease models: Using animal models of diseases associated with oxidative stress, such as diabetes (induced by streptozotocin) or neurodegenerative diseases.
Biomarkers of Oxidative Stress
After treatment with 2,3-dihydroxyphenazine, various biomarkers of oxidative stress can be measured in tissues (e.g., liver, brain, kidney) and blood.
-
Lipid Peroxidation: Measured by the levels of malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS).
-
Protein Oxidation: Assessed by measuring protein carbonyl content.
-
DNA Damage: Quantified by measuring levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG).
-
Antioxidant Enzyme Activity: Measuring the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[10][11]
-
Glutathione (GSH) Levels: Measuring the levels of reduced glutathione, a key non-enzymatic antioxidant.
Experimental Workflow for In Vivo Antioxidant Assessment:
Caption: Workflow for in vivo antioxidant activity evaluation.
Safety and Toxicological Considerations
A critical aspect of developing any new therapeutic agent is a thorough evaluation of its safety and toxicity profile. While specific toxicological data for 2,3-dihydroxyphenazine is limited, general safety precautions for handling phenazine derivatives should be followed. Safety data sheets (SDS) for related compounds often indicate potential hazards such as being harmful if swallowed and potential for skin and eye irritation.[12] Preliminary cytotoxicity assays using relevant cell lines are an essential first step. Subsequent in vivo toxicity studies should be conducted to determine the acute and chronic toxicity, as well as any potential for genotoxicity or carcinogenicity.
Potential Therapeutic Applications
Given its potential to mitigate oxidative stress, 2,3-dihydroxyphenazine could be investigated for its therapeutic utility in a range of diseases, including:
-
Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's diseases, where oxidative damage is a key component of the pathology.
-
Cardiovascular Diseases: To protect against ischemia-reperfusion injury and atherosclerosis.
-
Inflammatory Conditions: As oxidative stress and inflammation are closely linked.[13]
-
Cancer: As an adjunct therapy to reduce the side effects of chemotherapy and radiotherapy, which often induce oxidative stress.
Conclusion
2,3-Dihydroxyphenazine presents a promising scaffold for the development of novel antioxidant therapies. Its chemical structure is well-suited for radical scavenging and metal chelation, the two primary mechanisms of antioxidant action. This guide has provided a comprehensive technical framework for the systematic evaluation of its antioxidant potential, from fundamental in vitro assays to more complex in vivo models. Rigorous adherence to these methodologies, coupled with a thorough assessment of its safety profile, will be crucial in translating the antioxidant promise of 2,3-dihydroxyphenazine into tangible therapeutic applications.
References
-
NP-MRD. Showing NP-Card for 2,3-dihydroxyphenazine-1-carboxylic acid (NP0141575). (URL: [Link])
-
ResearchGate. (PDF) Antioxidant Activity of Perphenazine. (URL: [Link])
-
ResearchGate. Evaluation of the antioxidant activity of phenazine-1-carboxylic acid... (URL: [Link])
-
PubChem. 2,3-Dihydroxy-1,4-phenazinedione. (URL: [Link])
-
OSTI.GOV. Decomposition pathways and mitigation strategies for highly- stable hydroxyphenazine flow battery anolytes. (URL: [Link])
-
RSC Publishing. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. (URL: [Link])
-
PubMed Central. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. (URL: [Link])
-
PubMed Central. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. (URL: [Link])
-
MDPI. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (URL: [Link])
-
Organic Syntheses. 10 - Organic Syntheses Procedure. (URL: [Link])
-
ResearchGate. Antioxidant activity of 2-(3-oxo-2-phenoxypyrido[3,2-b]pyrazin-4(3H)... (URL: [Link])
-
ResearchGate. Synthesis and antioxidant activity of benzo[a]pyrano[2,3-c] phenazine derivative compound via one-pot multicomponent reaction. (URL: [Link])
-
PubChem. 2,3-Phenazinediol. (URL: [Link])
-
MDPI. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (URL: [Link])
-
MDPI. Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. (URL: [Link])
-
MDPI. Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design. (URL: [Link])
-
MDPI. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (URL: [Link])
-
MDPI. Antioxidant and Anti-Inflammatory Actions of Polyphenols from Red and White Grape Pomace in Ischemic Heart Diseases. (URL: [Link])
-
PubMed Central. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (URL: [Link])
-
MDPI. In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (URL: [Link])
-
PubMed Central. In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L. (URL: [Link])
-
PubMed Central. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. (URL: [Link])
-
MDPI. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. (URL: [Link])
-
PubMed Central. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. (URL: [Link])
-
MDPI. Special Issue : Antioxidants in Drugs and Health Products. (URL: [Link])
-
Semantic Scholar. [PDF] Antioxidants: New-generation therapeutic base for treatment of polygenic disorders. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,3-Dihydro-Phenazine | 19220-18-9 [amp.chemicalbook.com]
- 3. NP-MRD: Showing NP-Card for 2,3-dihydroxyphenazine-1-carboxylic acid (NP0141575) [np-mrd.org]
- 4. 2,3-Dihydro-Phenazine synthesis - chemicalbook [chemicalbook.com]
- 5. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,3-Phenazinediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery and historical synthesis of 2,3-Phenazinediol, a significant heterocyclic compound. It delves into the foundational chemistry of phenazines, explores early synthetic methodologies, and presents detailed protocols, offering insights into the evolution of synthetic strategies for this important class of molecules.
Executive Summary
This compound, also known as 2,3-dihydroxyphenazine, is an aromatic heterocyclic compound belonging to the phenazine family.[1][2] The phenazine scaffold itself has a rich history, with natural phenazine compounds being discovered as bacterial pigments in the mid-19th century. The synthesis of the core phenazine structure and its derivatives has been a subject of chemical exploration for over a century, driven by their diverse applications, including as dyestuffs and, more recently, for their biological activities. This guide traces the path from the early, often harsh, synthetic methods for phenazines to the more direct and refined approaches for producing this compound.
Historical Context: The Dawn of Phenazine Chemistry
The story of phenazines begins not with their synthesis, but with their discovery in nature. In 1859, Fordos identified a blue pigment from Pseudomonas aeruginosa, which was later named pyocyanin, a phenazine derivative.[3] This discovery sparked interest in this new class of nitrogen-containing heterocyclic compounds.
Early synthetic efforts in the late 19th and early 20th centuries focused on the parent phenazine ring and its simple derivatives. A landmark method, the Wohl-Aue reaction, was established in 1901 for the synthesis of phenazine by reacting nitrobenzene and aniline.[4][5] These early methods were often characterized by high temperatures, sealed reaction vessels, and the formation of numerous byproducts, making purification a significant challenge.[3]
Foundational Synthesis of Dihydroxyphenazines: The Catechol Route
One of the earliest and most direct methods for synthesizing a dihydroxyphenazine involves the reaction of catechol (1,2-dihydroxybenzene) with o-phenylenediamine.[3][4][5] This reaction, typically conducted at high temperatures, leads to the formation of 5,10-dihydrophenazine, which is an intermediate that can be oxidized to the corresponding phenazine. This foundational method provides a direct entry into the dihydroxyphenazine system.
The reaction proceeds through a condensation mechanism, forming the central pyrazine ring of the phenazine structure. While historically significant, this method can be limited by the harsh reaction conditions and the potential for side reactions and impure product mixtures.[3]
Visualizing the Foundational Synthesis
Caption: Foundational synthesis of this compound from catechol and o-phenylenediamine.
Experimental Protocol: A Modern Adaptation of a Historical Method
The following protocol is a contemporary adaptation of the classical synthesis of this compound, utilizing modern laboratory equipment for improved control and safety.
Synthesis of this compound from Catechol and o-Phenylenediamine[6]
Objective: To synthesize this compound through the condensation of catechol and o-phenylenediamine.
Materials:
-
Catechol (1,2-dihydroxybenzene)
-
o-Phenylenediamine
-
Microwave vial
-
2 M Aqueous Sodium Hydroxide
-
Water (for washing)
-
HPLC and absorption spectroscopy for analysis
Procedure:
-
In a microwave vial, combine 1,2-dihydroxybenzene (0.3 g, 2.8 mmol) and 1,2-phenylenediamine (0.3 g, 2.8 mmol).
-
Heat the mixture to 210°C for 15 minutes in the microwave reactor.
-
Allow the resulting melt to cool to room temperature, at which point it should solidify.
-
Wash the solid product several times with water to remove any water-soluble impurities.
-
The insoluble product is a mixture containing phenazine and 2,3-dihydroxyphenazine.
-
To isolate the phenazine byproduct, the product mixture can be washed with 2 M aqueous sodium hydroxide, which will dissolve the acidic this compound. The phenazine will remain as an insoluble solid. The this compound can then be re-precipitated from the basic solution by acidification.
-
Characterize the this compound using HPLC and absorption spectroscopy.
Expected Outcome: The reaction yields a mixture of phenazine and 2,3-dihydroxyphenazine. The relative yields can be influenced by the reaction conditions.
Evolution of Synthesis: Multi-step Routes for Functionalized Derivatives
Modern synthetic chemistry has evolved to allow for the creation of highly functionalized this compound derivatives with tailored properties for specific applications, such as photosensitizers for photodynamic therapy.[6] These methods are often multi-step and involve protection-deprotection strategies and cross-coupling reactions.
A representative modern approach involves the cyclodehydration of a substituted p-quinone with a substituted diaminobenzene, followed by further modifications.[6]
Modern Synthetic Workflow Example
Caption: A generalized modern multi-step synthesis of functionalized this compound derivatives.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
| Historical Condensation | Catechol, o-Phenylenediamine | High temperature (e.g., 210°C) | One-step, uses readily available starting materials | Harsh conditions, low yield, difficult purification, formation of byproducts |
| Modern Multi-step | Substituted Quinones, Substituted Diaminobenzenes | Multiple steps, often milder conditions | High purity, allows for functionalization, better control | Longer synthesis, may require expensive reagents and catalysts |
Conclusion and Future Outlook
The journey from the initial discovery of phenazine natural products to the targeted synthesis of this compound and its derivatives showcases the significant advancements in synthetic organic chemistry. While the historical one-pot condensation of catechol and o-phenylenediamine provided the initial access to this class of compounds, modern multi-step syntheses have enabled the creation of complex molecules with tailored functionalities for advanced applications in medicine and materials science. Future research will likely focus on developing even more efficient, sustainable, and versatile synthetic routes to novel this compound analogues with enhanced biological and photophysical properties.
References
-
Phenazine. Wikipedia. [Link]
-
Phenazine. chemeurope.com. [Link]
-
Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. RSC Publishing. [Link]
-
This compound | C12H8N2O2 | CID 135616208. PubChem. [Link]
Sources
- 1. 2,3-Dihydro-Phenazine | 19220-18-9 [chemicalbook.com]
- 2. This compound | C12H8N2O2 | CID 135616208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Phenazine - Wikipedia [en.wikipedia.org]
- 5. Phenazine [chemeurope.com]
- 6. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00491K [pubs.rsc.org]
Spectroscopic Analysis of 2,3-Phenazinediol: A Technical Guide for Researchers
An In-depth Examination of NMR, IR, and UV-Vis Data for Drug Development Professionals
Introduction: The Significance of 2,3-Phenazinediol
This compound, a heterocyclic aromatic compound, belongs to the phenazine family, a class of nitrogen-containing compounds with diverse and significant biological activities. Phenazine derivatives are known for their roles as virulence factors in microorganisms, as well as their potential as anticancer, antimicrobial, and bioremediation agents. The precise characterization of their molecular structure and electronic properties is paramount for understanding their mechanism of action and for the rational design of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools in this endeavor, providing detailed insights into the molecular framework, functional groups, and electronic transitions of these molecules.
This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the spectroscopic analysis of this compound. It offers a detailed examination of the theoretical underpinnings of each technique, practical experimental protocols, and an in-depth analysis of the expected spectral data. By synthesizing technical accuracy with field-proven insights, this guide aims to be an authoritative resource for the characterization of this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms within the phenazine core and identifying the positions of the hydroxyl groups.
Theoretical Framework
The chemical shift (δ) in NMR is highly sensitive to the local electronic environment of a nucleus. Electron-withdrawing groups, such as the nitrogen atoms in the phenazine ring, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups, like the hydroxyl (-OH) groups, shield adjacent nuclei, shifting their signals to lower chemical shifts (upfield). The symmetry of the molecule also plays a critical role in the number of unique signals observed in the NMR spectrum.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following protocol outlines the steps for preparing a sample of this compound for NMR analysis.
I. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for polar aromatic compounds like this compound.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
II. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Workflow for NMR Sample Preparation and Analysis
Caption: A streamlined workflow for the preparation and NMR analysis of this compound.
Data Analysis and Interpretation
¹H NMR Spectrum (Predicted)
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the hydroxyl protons.
-
Aromatic Protons: The protons on the unsubstituted benzene ring (H-6, H-7, H-8, H-9) will likely appear as a complex multiplet in the downfield region, typically between 7.5 and 8.5 ppm. The protons on the di-substituted ring (H-1 and H-4) will appear as singlets, likely in a slightly more upfield region compared to the other aromatic protons due to the electron-donating effect of the adjacent hydroxyl groups.
-
Hydroxyl Protons: The hydroxyl protons (-OH) are expected to appear as a broad singlet in the downfield region, typically above 9.0 ppm in DMSO-d₆. The chemical shift of these protons can be concentration and temperature-dependent.
¹³C NMR Spectrum (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbons Bearing Hydroxyl Groups (C-2, C-3): These carbons will be significantly shielded by the oxygen atoms and are expected to resonate at a higher field (lower ppm) compared to the other aromatic carbons, likely in the range of 140-150 ppm.
-
Carbons in the Unsubstituted Ring (C-6, C-7, C-8, C-9): These carbons will have chemical shifts typical for aromatic carbons in a phenazine system, generally appearing between 120 and 135 ppm.
-
Bridgehead Carbons (C-4a, C-5a, C-10a, C-11a): The carbons at the ring junctions will have distinct chemical shifts influenced by the nitrogen atoms and the overall electronic structure of the phenazine core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1, H-4 | 7.0 - 7.3 | Singlet |
| H-6, H-7, H-8, H-9 | 7.5 - 8.5 | Multiplet |
| -OH | > 9.0 | Broad Singlet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |
| C-2, C-3 | 140 - 150 | |
| C-1, C-4 | 105 - 115 | |
| C-6, C-7, C-8, C-9 | 120 - 135 | |
| C-4a, C-5a | 135 - 145 | |
| C-10a, C-11a | 130 - 140 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Framework
Specific bonds and functional groups absorb IR radiation at characteristic frequencies. For this compound, the key vibrational modes to identify are the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic rings, C=C and C=N stretching within the aromatic system, and C-O stretching.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Logical Flow of IR Spectral Interpretation
Caption: Decision tree for the interpretation of the key IR absorption bands of this compound.
Data Analysis and Interpretation
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
O-H Stretching: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, which are likely involved in intermolecular hydrogen bonding.
-
Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the C-H stretching vibrations of the aromatic rings.
-
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the phenazine ring system will give rise to a series of sharp, medium to strong absorption bands in the 1650-1450 cm⁻¹ region.
-
C-O Stretching: A strong absorption band in the region of 1275-1200 cm⁻¹ is expected for the C-O stretching of the phenolic hydroxyl groups.
-
Out-of-Plane C-H Bending: In the region below 900 cm⁻¹, characteristic bands for the out-of-plane C-H bending of the aromatic protons will be present, which can provide information about the substitution pattern of the rings.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=C and C=N Aromatic Stretch | 1650 - 1450 | Medium-Strong |
| C-O Stretch (Phenolic) | 1275 - 1200 | Strong |
| Aromatic C-H Bending | 900 - 675 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. For conjugated systems like this compound, this technique is particularly informative.
Theoretical Framework
The absorption of UV-Vis light by this compound promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). The wavelength of maximum absorbance (λmax) is related to the energy gap between these orbitals. The extent of conjugation, the presence of heteroatoms, and the nature of substituents all influence the energy of these transitions and thus the λmax.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the compound is soluble. Ethanol or methanol are common choices.
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.2 to 0.8 arbitrary units.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Record the spectrum over a range of approximately 200 to 800 nm.
-
Relationship between Molecular Structure and UV-Vis Absorption
Caption: Factors influencing the UV-Vis absorption spectrum of this compound.
Data Analysis and Interpretation
The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the phenazine chromophore.
-
π → π* Transitions: Strong absorption bands are expected in the UV region, typically between 250 and 400 nm. These correspond to π → π* transitions within the extensive conjugated system of the phenazine rings. The presence of the hydroxyl groups, which are auxochromes, is likely to cause a bathochromic (red) shift of these bands compared to unsubstituted phenazine.
-
n → π* Transitions: Weaker absorption bands may be observed at longer wavelengths, potentially extending into the visible region. These are attributed to n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.
The exact positions and intensities of the absorption maxima can be influenced by the solvent polarity. In more polar solvents, a slight shift in the λmax may be observed.
Table 3: Expected UV-Vis Absorption Bands for this compound
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 280 | High |
| π → π | 350 - 400 | High |
| n → π* | > 400 | Low to Medium |
Conclusion: A Multi-faceted Approach to Characterization
References
- Royal Society of Chemistry, Supplementary Information. (Accessible through specific publication supplementary materials, providing NMR data for dihydroxyphenazine isomers). A specific URL cannot be provided as this information is typically linked to a specific research article.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]
-
PubChem. National Center for Biotechnology Information. (Entry for this compound). [Link]
solubility of 2,3-Phenazinediol in various organic solvents
An In-Depth Technical Guide to the Solubility of 2,3-Phenazinediol
Foreword
In the landscape of drug discovery and materials science, this compound (also known as 2,3-dihydroxyphenazine) emerges as a pivotal heterocyclic building block. Its rigid, aromatic phenazine core, functionalized with two hydroxyl groups, imparts unique photochemical and redox properties, making it a precursor for developing novel anticancer and antibacterial agents.[1][2] However, the successful application of any compound in a laboratory setting—be it for chemical synthesis, biological screening, or formulation development—begins with a fundamental understanding of its solubility.
This guide provides a comprehensive technical overview of the solubility of this compound. Moving beyond a simple data sheet, we delve into the core chemical principles that govern its behavior in various organic solvents. We address the current gaps in publicly available quantitative data and provide researchers with a robust experimental framework to determine solubility in their own laboratories. This document is designed for the practicing scientist, offering not just data, but the causality and practical insights needed to make informed decisions in your research and development endeavors.
Molecular Structure and Its Implications for Solubility
The solubility of a compound is dictated by its molecular structure. This compound (C₁₂H₈N₂O₂) possesses a dualistic chemical nature that makes its solubility profile complex.[1]
-
The Aromatic Core: The large, planar dibenzopyrazine structure is inherently nonpolar and hydrophobic. This region of the molecule favors interactions with nonpolar organic solvents through van der Waals forces.
-
The Hydroxyl Groups: The two hydroxyl (-OH) groups at the C2 and C3 positions introduce polarity. As both hydrogen bond donors and acceptors, they are capable of forming strong intermolecular interactions with polar solvents, particularly those that are protic (e.g., alcohols).[3]
The solubility of this compound in any given solvent is therefore a result of the balance between the hydrophobic character of its aromatic system and the hydrophilic character of its diol functionality. The computed XLogP3-AA value, a measure of lipophilicity, is 1.9, indicating a moderate preference for lipid-like environments over aqueous ones.[3]
Caption: Figure 1: Key Structural Features of this compound.
Solubility Profile: A Synthesis of Available Data
Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature or standard chemical databases.[3] However, based on fundamental chemical principles ("like dissolves like") and data from structurally related phenazine compounds, we can establish a reliable qualitative and estimated solubility profile.[4][5]
Table 1: Estimated Solubility of this compound in Various Organic Solvents
| Solvent | Solvent Type | Expected Solubility | Rationale & Supporting Evidence |
| Water (H₂O) | Polar Protic | Poorly Soluble / Insoluble | The large hydrophobic core dominates. Studies on derivatives require the addition of carboxylic acid salts to induce water solubility, implying the parent diol is not water-soluble.[1][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity and strong H-bond accepting character effectively solvate the -OH groups. Commonly used for phenazine-type compounds to create concentrated stock solutions.[7] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, its high polarity makes it an effective solvent for polar organic molecules. Phenazine derivatives show good solubility in DMF.[7] |
| Ethanol / Methanol | Polar Protic | Slightly to Sparingly Soluble | Can act as both H-bond donors and acceptors, interacting with the diol group. However, the nonpolar alkyl chain is less effective at solvating the large aromatic core, limiting overall solubility. The parent phenazine is only sparingly soluble in alcohol.[8] |
| Acetone | Polar Aprotic | Slightly Soluble | The carbonyl group can accept hydrogen bonds from the diol, but the overall polarity is moderate. Expected to be a poorer solvent than DMSO or DMF. |
| Dichloromethane (DCM) | Nonpolar | Poorly Soluble | While capable of dissolving the aromatic core, DCM cannot form hydrogen bonds and is not polar enough to effectively solvate the two hydroxyl groups. |
| Hexane / Heptane | Nonpolar | Insoluble | The high polarity and hydrogen-bonding capability of the diol groups make the molecule incompatible with nonpolar aliphatic solvents. |
| Chloroform (CHCl₃) | Nonpolar | Slightly Soluble | More polar than DCM and can act as a weak hydrogen bond donor. May show slightly better solubility than other nonpolar solvents, but still limited by the diol group. |
Addressing the Data Gap: The Imperative for Experimental Determination
The estimations in Table 1 serve as a crucial starting point for solvent selection. However, for applications requiring precise concentrations—such as in pharmacology, formulation, or quantitative chemical analysis—this qualitative data is insufficient. It is imperative that researchers experimentally determine the solubility of this compound in their specific solvent system and at the relevant operational temperature. Factors such as compound purity, ambient temperature, and the presence of any moisture can significantly influence solubility.[5][9]
Experimental Protocol: A Self-Validating Method for Solubility Determination
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity, >95%)
-
Solvent of choice (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance (±0.01 mg)
-
Vials with Teflon-lined caps (e.g., 2 mL or 4 mL)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Spectrophotometer (optional, for UV-Vis quantification)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess of what might dissolve is crucial to ensure saturation.
-
Expert Insight: Starting with a significant excess (e.g., 5-10 mg of solid in 1 mL of solvent) ensures that the final solution is genuinely saturated and in equilibrium with the solid phase.
-
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial. For example, pipette exactly 1.00 mL of the solvent.
-
Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for at least 24-48 hours.
-
Expert Insight: A long equilibration time is critical. Short mixing times can lead to the measurement of a supersaturated or undersaturated solution, yielding inaccurate results. 24 hours is a minimum standard; 48 hours is preferred for heterocyclic compounds which can have slow dissolution kinetics.
-
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle. Do not alter the temperature.
-
Sample Extraction: Carefully draw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, particle-free filtrate into a clean, pre-weighed vial.
-
Expert Insight: Filtration is a mandatory step. Any suspended microcrystals will dramatically inflate the measured solubility. Ensure the filter material is chemically resistant to your solvent to avoid introducing extractables.
-
-
Quantification (Gravimetric Method):
-
a. Accurately weigh the vial containing the filtered solution.
-
b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.
-
c. Once the solvent is fully removed, re-weigh the vial. The mass of the remaining solid is the amount of this compound that was dissolved in the volume of solvent taken.
-
d. Calculate the solubility (e.g., in mg/mL or g/L).
-
-
Data Validation: Repeat the experiment at least in triplicate to ensure the results are reproducible and to calculate the standard deviation.
Sources
- 1. futaba-zaidan.org [futaba-zaidan.org]
- 2. osti.gov [osti.gov]
- 3. This compound | C12H8N2O2 | CID 135616208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00491K [pubs.rsc.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling [mdpi.com]
Determining the Fluorescence Quantum Yield of 2,3-Phenazinediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intrinsic fluorescence of heterocyclic compounds is a cornerstone of modern molecular sciences, with applications ranging from cellular imaging to photovoltaics. Phenazines, a class of nitrogen-containing heterocyclic molecules, are noted for their rich redox and photophysical properties. This guide focuses on 2,3-Phenazinediol, a hydroxylated phenazine derivative. While the broader phenazine family has been studied, the specific fluorescence quantum yield (Φf) of this compound is not well-documented in existing literature. This necessitates a robust and reproducible experimental protocol for its determination. This technical guide provides a comprehensive, step-by-step methodology for measuring the relative fluorescence quantum yield of this compound. It is designed to equip researchers with the foundational principles, experimental procedures, and data analysis techniques required to accurately quantify this key photophysical parameter.
Introduction to this compound and Fluorescence Quantum Yield
This compound (also known as 2,3-dihydroxyphenazine) is a derivative of the phenazine core structure.[1][2] Phenazine-based compounds are of significant interest due to their prevalence as bacterial secondary metabolites and their potential applications as fluorescent probes, photosensitizers, and components in organic electronic devices.[3][4] The two hydroxyl groups on the phenazine ring are expected to significantly influence its electronic and, consequently, its photophysical properties.
Fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[5][6][7] An accurate determination of Φf is critical for evaluating the potential of this compound in applications where high fluorescence efficiency is paramount. This guide will detail the relative method for Φf determination, a widely accepted technique that involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[5][6][7][8]
Part 1: Foundational Principles of this compound Fluorescence
Expected Spectroscopic Properties
The photophysical properties of phenazine derivatives are intrinsically linked to their molecular structure. The core phenazine structure provides a rigid, planar, and aromatic system, which is conducive to fluorescence. The introduction of hydroxyl groups, which are electron-donating, can modulate the energy of the π-π* electronic transitions.[9] It is anticipated that this compound will exhibit absorption in the UV-Vis region, with fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). Recent studies on phenazine-2,3-diol derivatives have shown absorption bands that can extend into the 600-650 nm range.[3]
Factors Influencing Fluorescence
The fluorescence of phenazine derivatives can be sensitive to a variety of environmental factors:
-
pH: The hydroxyl groups of this compound can be protonated or deprotonated depending on the pH of the medium. This can alter the electronic structure of the molecule and, consequently, its absorption and emission spectra, as well as its quantum yield.[9][10]
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state, potentially leading to shifts in the emission maximum (solvatochromism).
-
Substituents: The nature and position of substituent groups on the phenazine ring play a crucial role. Electron-donating groups like hydroxyls generally enhance fluorescence, while electron-withdrawing groups can decrease or quench it.[9]
Selection of an Appropriate Reference Standard
The cornerstone of the relative quantum yield determination is the selection of a suitable standard. The ideal standard should have the following characteristics:
-
Known and Stable Quantum Yield: The Φf of the standard must be accurately known and not prone to degradation.
-
Spectral Overlap: The absorption and emission spectra of the standard should be in a similar range to that of this compound to minimize wavelength-dependent instrumental errors.
-
Photochemical Stability: The standard should not undergo significant photobleaching under the experimental conditions.
-
Solubility: The standard should be soluble in the same solvent as the sample.
Quinine sulfate is a commonly used and well-characterized fluorescence quantum yield standard.[11][12][13][14] It has a known quantum yield of approximately 0.58 when dissolved in 0.1 M H2SO4 and excited at 350 nm.[5] More recent studies recommend using 0.1 M perchloric acid as the solvent to avoid temperature-dependent variations in the quantum yield.[15] Given the expected absorption of phenazine derivatives, quinine sulfate is a strong candidate as a reference standard for this compound.
Part 2: Experimental Protocol for Determining the Fluorescence Quantum Yield
This section provides a detailed, step-by-step methodology for the determination of the relative fluorescence quantum yield of this compound.
Methodology Overview
The experimental workflow involves preparing solutions of the sample (this compound) and a reference standard (e.g., quinine sulfate) at various concentrations, measuring their absorbance and fluorescence emission spectra, and then using this data to calculate the relative quantum yield.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Materials and Reagents
-
This compound: Synthesized and purified. A potential synthesis route involves the reaction of catechol (1,2-dihydroxybenzene) with o-phenylenediamine.[16]
-
Quinine Sulfate Dihydrate: (or other suitable standard) of high purity.
-
Sulfuric Acid (H₂SO₄) or Perchloric Acid (HClO₄): For preparing the standard solution.
-
Solvent: A suitable solvent in which both the sample and standard are soluble and that does not absorb significantly at the excitation and emission wavelengths.
-
Volumetric Flasks and Pipettes: For accurate preparation of solutions.
-
UV-Vis Spectrophotometer: For absorbance measurements.
-
Spectrofluorometer: For fluorescence emission measurements.
-
Quartz Cuvettes: 1 cm path length.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Standard (Quinine Sulfate): Accurately weigh a small amount of quinine sulfate and dissolve it in 0.1 M H₂SO₄ or 0.1 M HClO₄ to prepare a stock solution of known concentration.
-
Sample (this compound): Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
-
Preparation of Working Solutions:
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5] A typical range of absorbances to aim for is 0.01, 0.03, 0.05, 0.07, and 0.09.
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectrum for each of the prepared solutions (sample and standard).
-
Determine the absorbance value at the chosen excitation wavelength for each solution. This wavelength should be one at which both the sample and standard have significant absorption.
-
-
Fluorescence Emission Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the prepared solutions. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.[5]
-
Record the emission spectrum of the solvent blank for background subtraction.
-
Data Analysis and Calculation
The relative fluorescence quantum yield (Φf) is calculated using the following equation:[6][8]
Φf,sample = Φf,ref * (msample / mref) * (nsample² / nref²)
Where:
-
Φf,sample is the fluorescence quantum yield of the sample.
-
Φf,ref is the known fluorescence quantum yield of the reference standard.
-
msample is the slope of the plot of integrated fluorescence intensity vs. absorbance for the sample.
-
mref is the slope of the plot of integrated fluorescence intensity vs. absorbance for the reference.
-
nsample is the refractive index of the solvent used for the sample.
-
nref is the refractive index of the solvent used for the reference. If the same solvent is used for both, this term becomes 1.
Calculation Steps:
-
Correct for Solvent Blank: Subtract the integrated emission spectrum of the solvent blank from the emission spectra of the sample and standard solutions.
-
Integrate Fluorescence Intensity: Calculate the area under the corrected emission spectrum for each solution. This represents the integrated fluorescence intensity.
-
Plot the Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Determine the Slopes: Perform a linear regression on each plot to determine the slope (m) for both the sample and the standard. The linearity of this plot is a good indicator of the quality of the data and the absence of inner filter effects.
-
Calculate the Quantum Yield: Use the slopes, the known quantum yield of the standard, and the refractive indices of the solvents in the equation above to calculate the fluorescence quantum yield of this compound.
Part 3: Data Interpretation and Best Practices
Sample Data Table
The collected data should be organized in a clear and logical manner.
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Standard 1 | Conc. 1 | Aref1 | Iref1 |
| Standard 2 | Conc. 2 | Aref2 | Iref2 |
| Standard 3 | Conc. 3 | Aref3 | Iref3 |
| Standard 4 | Conc. 4 | Aref4 | Iref4 |
| Sample 1 | Conc. 1 | Asmp1 | Ismp1 |
| Sample 2 | Conc. 2 | Asmp2 | Ismp2 |
| Sample 3 | Conc. 3 | Asmp3 | Ismp3 |
| Sample 4 | Conc. 4 | Asmp4 | Ismp4 |
Troubleshooting and Considerations
-
Inner Filter Effect: At higher concentrations (absorbance > 0.1), the excitation light can be attenuated as it passes through the cuvette, and the emitted light can be reabsorbed. This leads to a non-linear relationship between fluorescence intensity and concentration. Always work with dilute solutions.
-
Photobleaching: Some fluorophores can be degraded by prolonged exposure to the excitation light. Minimize exposure time and check for any changes in absorbance or fluorescence over time.
-
Solvent Impurities: Fluorescent impurities in the solvent can interfere with the measurements. Use high-purity, spectroscopy-grade solvents.
-
Oxygen Quenching: Dissolved oxygen can sometimes quench fluorescence. For highly sensitive measurements, solutions can be deoxygenated by bubbling with an inert gas like nitrogen or argon.
Reporting the Results
When reporting a newly determined fluorescence quantum yield, it is essential to include the following information:
-
The determined quantum yield value.
-
The reference standard used and its quantum yield.
-
The excitation wavelength.
-
The solvent(s) used for the sample and standard.
-
The temperature at which the measurements were performed.
-
The instrumentation used.
Conclusion
This technical guide provides a comprehensive framework for the accurate determination of the fluorescence quantum yield of this compound. By following the detailed experimental protocol and adhering to the best practices outlined, researchers can confidently generate reliable data on this important photophysical parameter. The elucidation of the fluorescence quantum yield of this compound will be a valuable contribution to the broader understanding of phenazine chemistry and will enable the informed design and development of novel fluorescent materials for a wide range of scientific and technological applications.
Caption: Key aspects of this compound and its fluorescence properties.
References
- Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS.
- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies.
- Relative Quantum Yield. (n.d.). Edinburgh Instruments.
- Fletcher, A. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology, 9(5), 439-444.
- Fluorescence quantum yield measurement. (2021, March 10). JASCO Global.
- Resch-Genger, U., Rurack, K., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology, 9(5), 439-444.
- Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 14(4), 465-472.
- Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394.
-
Photochromism of phenazine-2,3-diol derivatives through excited state intermolecular proton transfer based on keto–enol tautomerization. (2024). RSC Publishing. Retrieved January 14, 2026, from [Link]
- Fletcher, A. N. (1971). Quinine Sulfate as a Fluroescence Quantum Yield Standard.
- Smirnov, I. V., et al. (1993). Fluorescence and binding properties of phenazine derivatives in complexes with polynucleotides of various base compositions and secondary structures. Molekuliarnaia biologiia, 27(4), 823-833.
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation. (n.d.). Materials Chemistry Frontiers (RSC Publishing). Retrieved January 14, 2026, from [Link]
-
Synthesis and electron-transporting properties of phenazine bisimides. (2024). RSC Publishing. Retrieved January 14, 2026, from [Link]
- Phenazines and Thiazine: Green Synthesis, Photophysical Properties and Dichroic Behavior in Nematic Host. (2016).
- Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence propert. (2023). HHU.
- Complexes of Functionalized Dipyrido[3,2-a:2',3'-c]-phenazine: A Synthetic, Spectroscopic, Structural, and Density Functional Theory Study. (2003).
-
Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]
- Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. (2022). PMC - PubMed Central.
- Phenazines as chemosensors of solution analytes and as sensitizers in organic photovoltaics. (2016).
- Synthesis and photophysical properties of dinaphtho[2,3-b:2',3'-i]-dihydrophenazine derivatives. (2019).
- Development of phenazine-2,3-diol-based photosensitizers: effect of substitution of the cyano group for the nitro group on singlet oxygen generation. (n.d.). New Journal of Chemistry (RSC Publishing).
-
This compound. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]
- Paciaroni, N. G., Borrero, N. V., Rocca, J. R., & Huigens, R. W. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry.
- Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. (n.d.).
- Synthetic routes for phenazines: an overview. (n.d.). Semantic Scholar.
-
2,3-Dihydroxy-1,4-phenazinedione. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
Sources
- 1. This compound | C12H8N2O2 | CID 135616208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-Phenazine | 19220-18-9 [chemicalbook.com]
- 3. Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. iss.com [iss.com]
- 6. agilent.com [agilent.com]
- 7. jasco-global.com [jasco-global.com]
- 8. edinst.com [edinst.com]
- 9. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]
- 12. Quinine sulfate as a fluorescence quantum yield standard (1969) | Aaron N. Fletcher | 187 Citations [scispace.com]
- 13. dreem.openfluor.org [dreem.openfluor.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2,3-Dihydro-Phenazine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Biological Activities of Natural Phenazine Compounds
Introduction
Phenazines are a diverse class of nitrogen-containing heterocyclic compounds produced by a wide array of microorganisms, including bacteria of the genera Pseudomonas and Streptomyces, as well as some archaea.[1][2][3] With over 180 natural variants identified and more than 6,000 synthetic derivatives investigated, these redox-active molecules exhibit a remarkable spectrum of biological activities.[1][2] Their planar tricyclic structure allows for intercalation with DNA, while their ability to accept and donate electrons facilitates the generation of reactive oxygen species (ROS), underpinning many of their biological effects.[3][4] This guide provides a comprehensive technical overview of the core biological activities of natural phenazines, their mechanisms of action, and the experimental protocols used to assess their efficacy, aimed at researchers, scientists, and drug development professionals.
I. Antimicrobial Activity: A Double-Edged Sword
The antimicrobial properties of phenazines are perhaps their most well-documented and exploited feature. These compounds exhibit broad-spectrum activity against bacteria, fungi, and parasites.[2][3] However, their role extends beyond simple antagonism, also acting as virulence factors for pathogenic producers like Pseudomonas aeruginosa.
A. Mechanisms of Antimicrobial Action
The primary mechanism of phenazine antimicrobial activity is their ability to undergo redox cycling, leading to the generation of cytotoxic reactive oxygen species (ROS).[3][4][5] This process disrupts cellular respiration and damages vital macromolecules.
-
Generation of Reactive Oxygen Species (ROS): In the presence of oxygen, phenazines can be reduced by cellular reductants such as NADH. The reduced phenazine then auto-oxidizes, transferring an electron to molecular oxygen to form superoxide radicals (O₂⁻). Superoxide can be further converted to hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH), which cause widespread cellular damage.[6][7]
-
Inhibition of Cellular Respiration: By diverting electrons from the electron transport chain, phenazines can inhibit cellular respiration, leading to a decrease in ATP production.[7][8] This is particularly effective against competing microbes.
-
DNA Intercalation: The planar structure of the phenazine ring allows it to intercalate between the base pairs of DNA, which can interfere with DNA replication and transcription.[3]
Caption: Redox cycling of phenazines leading to ROS production.
B. Key Antimicrobial Phenazines
| Phenazine Compound | Producing Organism(s) | Target Organisms | Efficacy Metric (Value) | Reference |
| Pyocyanin (PYO) | Pseudomonas aeruginosa | Staphylococcus aureus, Acinetobacter baumannii, various fungi | MIC: 31.25–125 µg/mL (bacteria) | [1][9] |
| Phenazine-1-carboxylic acid (PCA) | Pseudomonas spp., Truncatella angustata | Valsa mali, Pestalotiopsis kenyana, Botrytis cinerea | EC₅₀: 2.32 µg/mL (P. kenyana) | [10][11][12] |
| Myxin | Streptomyces spp. | Bipolaris maydis, Alternaria solani, Aspergillus flavus | Higher antifungal activity than its precursor, iodinin | [3] |
| Tubermycin B (PCA) | Streptomyces spp. | Mycobacterium tuberculosis | (antibiotic activity) | [2] |
C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a phenazine compound against a bacterial strain.
1. Materials:
-
Phenazine compound stock solution (e.g., in DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial culture in logarithmic growth phase.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Spectrophotometer or microplate reader.
2. Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the phenazine compound in the microtiter plate. The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Inoculate with Bacteria: Adjust the bacterial culture to a concentration of 1 x 10⁶ CFU/mL. Add 100 µL of this inoculum to each well (except the negative control), resulting in a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the phenazine compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Rationale: This method provides a quantitative measure of the antimicrobial potency of the phenazine, allowing for comparison with other compounds and established antibiotics. The inclusion of controls ensures the validity of the results.
II. Anticancer Activity: A Promising Frontier
A growing body of evidence highlights the potential of natural phenazines as anticancer agents.[2][3][13] Their mechanisms of action are multifaceted, often involving the induction of apoptosis and cell cycle arrest in cancer cells.
A. Mechanisms of Anticancer Action
-
Induction of Apoptosis: Many phenazines induce apoptosis in cancer cells through the mitochondrial intrinsic pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, leading to programmed cell death.[3]
-
Cell Cycle Arrest: Phenazines can arrest the cell cycle at various checkpoints (e.g., G1 phase), preventing the proliferation of cancer cells.[3]
-
Inhibition of Topoisomerases: Some phenazine derivatives act as topoisomerase inhibitors, preventing the unwinding of DNA and thereby halting DNA replication in rapidly dividing cancer cells.[2]
-
Generation of Oxidative Stress: Similar to their antimicrobial activity, the pro-oxidant nature of phenazines can induce lethal levels of oxidative stress in cancer cells, which often have a compromised antioxidant defense system.
Caption: Phenazine-induced apoptosis via the mitochondrial pathway.
B. Notable Anticancer Phenazines
| Phenazine Compound | Cancer Cell Line(s) | Efficacy Metric (Value) | Mechanism of Action | Reference |
| 5-methylphenazine-1-carboxylic acid (5MPCA) | Lung (A549), Breast (MDA-MB-231) | IC₅₀: ~458-488 nM | Induces G1 cell-cycle arrest and apoptosis via the mitochondrial pathway | [3] |
| 2-bromo-1-hydroxyphenazine | Colon (HCT-116) | IC₅₀: 0.1 µM | Cytotoxicity | [3] |
| Lavanducyanin | Leukemia (L1210, P388) | (Antitumor activity) | Not fully elucidated | [14] |
| Pyocyanin (PYO) | Macrophages | Promotes IL-8 secretion | Pro-inflammatory effects | [2] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
This protocol assesses the cytotoxic effect of a phenazine compound on a cancer cell line.
1. Materials:
-
Phenazine compound.
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the phenazine compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity. This is a robust and widely used method for screening potential anticancer compounds.
III. Bioremediation and Other Activities
Beyond their roles in medicine and agriculture, phenazines are involved in various ecological processes, including bioremediation.
A. Electron Shuttling in Bioremediation
Phenazines are redox-active molecules that can act as electron shuttles, facilitating the transfer of electrons between microorganisms and insoluble electron acceptors like iron and manganese oxides.[15] This process is crucial for the anaerobic survival of some bacteria and plays a role in the biogeochemical cycling of metals.[15][16]
Caption: Phenazine-mediated electron shuttling for metal reduction.
B. Agricultural Applications
Phenazine-1-carboxylic acid (PCA) has been developed as a commercial biopesticide.[1] Its broad-spectrum antifungal activity and low environmental toxicity make it an attractive alternative to chemical fungicides for controlling plant pathogens.[1][10][12] PCA has been shown to be effective against a variety of fungal diseases in crops like wheat and tomatoes.[5][17]
Conclusion
Natural phenazine compounds represent a treasure trove of bioactive molecules with significant potential in medicine, agriculture, and environmental science. Their diverse biological activities, underpinned by their unique redox properties, continue to be an active area of research. A thorough understanding of their mechanisms of action and the development of robust experimental protocols are crucial for harnessing their full potential. This guide provides a foundational understanding for researchers and professionals seeking to explore and innovate in the fascinating world of phenazines.
References
-
Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. Journal of Agricultural and Food Chemistry. [Link]
-
Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. PubMed Central. [Link]
-
Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. PubMed Central. [Link]
-
Enhanced Production of Antimicrobial Pyocyanin Using Electromagnetic Fields and Carbon Nanotubes. Dove Medical Press. [Link]
-
Phenothiazine. Wikipedia. [Link]
-
Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines. MDPI. [Link]
-
Mechanisms of action of Pseudomonas aeruginosa pyocyanin on human ciliary beat in vitro. PubMed. [Link]
-
Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes. PubMed Central. [Link]
-
Phenazine Cations as Anticancer Theranostics. Journal of the American Chemical Society. [Link]
-
Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction. PubMed Central. [Link]
-
Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance. PubMed. [Link]
-
Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. ACS Publications. [Link]
-
Microbial phenazines: biosynthesis, structural diversity, evolution, regulation, and biological significance. ASM Journals. [Link]
-
Phenazine-1-carboxylic Acid Has a Broad-Spectrum Antifungal Effect by Targeting Isocitrate Lyase. Journal of Agricultural and Food Chemistry. [Link]
-
Phycocyanin: A Potential Drug for Cancer Treatment. PubMed Central. [Link]
-
Pyocyanin. Wikipedia. [Link]
-
Phenazine-1-Carboxylic Acid (PCA), Produced for the First Time as an Antifungal Metabolite by Truncatella angustata, a Causal Agent of Grapevine Trunk Diseases (GTDs) in Iran. PubMed. [Link]
-
Endogenous Phenazine Antibiotics Promote Anaerobic Survival of Pseudomonas aeruginosa via Extracellular Electron Transfer. ASM Journals. [Link]
-
The structural biology of phenazine biosynthesis. PubMed Central. [Link]
-
Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes. eLife. [Link]
-
Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance. Frontiers. [Link]
-
Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. PubMed Central. [Link]
-
The In Vitro Anti-Tumor Activity of Phycocyanin against Non-Small Cell Lung Cancer Cells. MDPI. [Link]
-
Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance. PubMed Central. [Link]
-
Mechanisms of Pyocyanin Toxicity and Genetic Determinants of Resistance in Staphylococcus aureus. ASM Journals. [Link]
-
Phenazines and cancer. Natural Product Reports. [Link]
-
Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. ResearchGate. [Link]
-
Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. Environmental Science & Technology. [Link]
-
Antitumor activity of C-phycocyanin from Arthronema africanum (Cyanophyceae). SciELO. [Link]
-
Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers. [Link]
-
Regioselective halogenation of lavanducyanin by a site-selective va- nadium-dependent chloroperoxidase. ChemRxiv. [Link]
-
Phenazine as an Anticancer Agent. ResearchGate. [Link]
-
(PDF) Phycocyanin: A Potential Drug for Cancer Treatment. ResearchGate. [Link]
-
Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N. PubMed. [Link]
-
Molecular mechanism of the antimicrobial action of pyocyanin. SciSpace. [Link]
-
Schematic representation of the phenazine biosynthesis pathway. ResearchGate. [Link]
-
Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. MDPI. [Link]
-
(PDF) Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes. ResearchGate. [Link]
-
Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. MDPI. [Link]
-
Deciphering the mechanism of action of antitubercular compounds with metabolomics. ScienceDirect. [Link]
-
Lavanducyanin, a new antitumor substance produced by Streptomyces sp. PubMed. [Link]
-
Phycocyanin: A Potential Drug for Cancer Treatment. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines [mdpi.com]
- 5. Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyocyanin - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. scispace.com [scispace.com]
- 9. dovepress.com [dovepress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phenazine-1-Carboxylic Acid (PCA), Produced for the First Time as an Antifungal Metabolite by Truncatella angustata, a Causal Agent of Grapevine Trunk Diseases (GTDs) in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Phenazines and cancer - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. Lavanducyanin, a new antitumor substance produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes | eLife [elifesciences.org]
Methodological & Application
Synthesis of 2,3-Phenazinediol from o-Phenylenediamine: A Detailed Protocol and Mechanistic Overview
An Application Guide for Researchers
Abstract
This application note provides a comprehensive guide for the synthesis of 2,3-Phenazinediol, a valuable heterocyclic compound with applications as a precursor in the development of anticancer and antibacterial agents.[1] The protocol details a robust method for the condensation of o-phenylenediamine with catechol (1,2-dihydroxybenzene) under thermal conditions. This document offers a step-by-step experimental procedure, a discussion of the underlying reaction mechanism, guidelines for product purification and characterization, and essential safety protocols. The content is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing the technical insights necessary for the successful preparation of this important phenazine derivative.
Introduction and Significance
Phenazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest due to their diverse biological activities and applications in materials science.[2] this compound (also known as 2,3-dihydroxyphenazine), with the molecular formula C₁₂H₈N₂O₂, is a key synthetic intermediate.[3][4] Its structure, featuring hydroxyl groups on the phenazine core, makes it a versatile platform for synthesizing more complex molecules, including derivatives developed as photosensitizers for singlet oxygen generation in photodynamic therapy.[5][6][7][8]
The synthesis described herein involves the direct condensation of two readily available starting materials: o-phenylenediamine and catechol. This method provides a straightforward route to the phenazine scaffold. The adjacent amino groups of o-phenylenediamine readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form the central pyrazine ring of the phenazine system.[9]
Reaction Mechanism and Rationale
The formation of this compound from o-phenylenediamine and catechol proceeds through a two-stage mechanism: a double condensation followed by an oxidative aromatization.
-
Initial Condensation: The reaction is initiated by the nucleophilic attack of one amino group of o-phenylenediamine on one of the hydroxyl-bearing carbons of catechol. Under high-temperature conditions, this is followed by the elimination of a water molecule.
-
Intramolecular Cyclization: The second amino group then attacks the adjacent carbon of the catechol ring, leading to a second condensation and the formation of a dihydrophenazine intermediate after the elimination of a second water molecule.
-
Oxidative Aromatization: The dihydrophenazine intermediate is not stable and readily undergoes oxidation to form the thermodynamically stable, fully aromatic phenazine ring system. In the absence of an external oxidizing agent, ambient oxygen or another reaction component can serve as the oxidant.
This sequence of reactions is a classic and reliable method for constructing the phenazine core.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of phenazine derivatives via thermal condensation.[10]
Materials and Equipment
-
Reagents:
-
o-Phenylenediamine (C₆H₈N₂) (≥99%)
-
Catechol (1,2-dihydroxybenzene, C₆H₆O₂) (≥99%)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Sodium Hydroxide (NaOH), 2 M aqueous solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
-
-
Equipment:
-
Microwave synthesis vial (5 mL) with cap
-
Microwave reactor
-
Magnetic stir bar
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Glass column for chromatography
-
Standard laboratory glassware
-
Synthesis Procedure
-
Reactant Preparation: In a 5 mL microwave synthesis vial, combine o-phenylenediamine (0.30 g, 2.8 mmol) and catechol (0.31 g, 2.8 mmol). Add a small magnetic stir bar.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 210°C and hold at this temperature for 15 minutes. The solid reactants will melt and then solidify as the reaction proceeds.[10]
-
Initial Workup: After the reaction is complete, allow the vial to cool to room temperature. The product will be a dark, solid mass.
-
Preliminary Purification: Add approximately 10 mL of deionized water to the vial. Break up the solid using a spatula and stir vigorously. Filter the solid mixture using a Büchner funnel and wash it several times with deionized water to remove any water-soluble impurities. The resulting crude solid contains the desired this compound along with unsubstituted phenazine as a byproduct.[10]
Purification via Acid-Base Extraction
The hydroxyl groups of this compound are acidic and will deprotonate in a basic solution, rendering the molecule water-soluble as a phenolate salt. This property is exploited for separation from the non-acidic phenazine byproduct.
-
Dissolution: Transfer the crude solid to a 50 mL Erlenmeyer flask. Add 20 mL of 2 M aqueous sodium hydroxide. Stir the mixture for 15-20 minutes. The this compound will dissolve, forming a dark-colored solution, while the phenazine byproduct remains as an insoluble solid.
-
Separation: Filter the mixture to remove the insoluble phenazine. Collect the filtrate, which contains the sodium salt of this compound.
-
Precipitation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add 1 M hydrochloric acid dropwise while stirring until the solution becomes acidic (pH ~5-6), which can be checked with pH paper. The this compound will precipitate out of the solution as a solid.
-
Final Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum to yield this compound as a powder, which can range in color from orange to dark red.[11]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Monitor reaction progress and assess purity (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight (C₁₂H₈N₂O₂, MW: 212.20 g/mol ).[4]
-
UV-Vis Spectroscopy: To analyze the electronic absorption properties.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis protocol.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| o-Phenylenediamine | 0.30 | g | 2.8 mmol, 1.0 equiv. |
| Catechol | 0.31 | g | 2.8 mmol, 1.0 equiv. |
| Reaction Conditions | |||
| Temperature | 210 | °C | |
| Time | 15 | min | [10] |
| Method | Microwave Irradiation | - | [10] |
| Product | |||
| Product Name | This compound | - | |
| Molecular Formula | C₁₂H₈N₂O₂ | - | [4] |
| Molecular Weight | 212.20 | g/mol | [4] |
| Appearance | Orange to dark red powder | - | [11] |
Experimental Workflow Visualization
The overall process from starting materials to the final, characterized product is outlined below.
Caption: High-level workflow for the synthesis and purification of this compound.
Safety and Handling Precautions
-
o-Phenylenediamine: This substance is toxic and a suspected mutagen. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle only in a well-ventilated chemical fume hood.
-
Catechol: Toxic and corrosive. Can cause skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Tarcha, P. J., et al. (1988). 2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and the application in colorimetric detection of H2O2. Retrieved from [Link]
-
Barry, V. C., et al. (1956). The oxidation of derivatives of o-phenylenediamine. Part II. Phenazine pigments obtained from N-alkyl-, N-cycloalkyl-, N-alkylphenyl-, and N-alkoxyphenyl-o-phenylenediamine hydrochloride. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
Barry, V. C., et al. (1956). The oxidation of derivatives of o -phenylenediamine. Part III. Isomeric phenazine pigments and apo safranones obtained by oxidation of chlorinate... Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
Barry, V. C., et al. (1956). The oxidation of derivatives of o-phenylenediamine. Part III. Isomeric phenazine pigments and aposafranones obtained by oxidation of chlorinated 2-aminodiphenylamine hydrochlorides. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
LookChem. (n.d.). Cas 19220-18-9, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
RSC Publishing. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. RSC Publishing. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,3-Dihydroxyphenazine. Organic Syntheses Procedure. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient Methods for the Synthesis of 2-Hydroxyphenazine Based on the Pd-Catalyzed N-Arylation of Aryl Bromides. Retrieved from [Link]
-
MDPI. (n.d.). 2,3-Diaminophenazine. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (n.d.). Study of the condensation of o-phenylenediamines with malonic acid under acidic medium. Retrieved from [Link]
-
Materials Chemistry Frontiers (RSC Publishing). (n.d.). Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation. Retrieved from [Link]
- Google Patents. (n.d.). CN102241638A - Synthesis method of phenazine-2,3-diamine hydrochloride.
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. Retrieved from [Link]
-
ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. Retrieved from [Link]
-
RSC Publishing. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Retrieved from [Link]
-
RSC Advances. (2022). A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of phenazine-2,3-diamine hydrochloride.
-
Semantic Scholar. (n.d.). Synthetic routes for phenazines: an overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]
Sources
- 1. 2,3-Dihydro-Phenazine | 19220-18-9 [chemicalbook.com]
- 2. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C12H8N2O2 | CID 135616208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00491K [pubs.rsc.org]
- 6. Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. futaba-zaidan.org [futaba-zaidan.org]
- 8. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,3-Dihydro-Phenazine synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | 19220-18-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
using 2,3-Phenazinediol as a fluorescent sensor for formyl groups
Application Note & Protocol
Novel Application of 2,3-Phenazinediol as a Ratiometric Fluorescent Sensor for the Detection of Formyl Groups
Abstract
The detection of formyl groups (aldehydes) is of critical importance in various fields, from monitoring environmental pollutants to understanding their roles in biological systems and pharmaceutical quality control. This document proposes a novel application of this compound as a selective, "turn-on" fluorescent sensor for the quantification of formyl groups. The proposed sensing mechanism is based on the acid-catalyzed reaction between the cis-diol of this compound and a formyl group to form a fluorescent phenazine-dioxolane adduct. This reaction is hypothesized to induce a significant change in the photophysical properties of the phenazine core, leading to a detectable and quantifiable change in fluorescence. This application note provides a theoretical framework, detailed experimental protocols, and data analysis guidelines for researchers interested in exploring this promising new sensing strategy.
Introduction: The Significance of Formyl Group Detection
Formyl groups are characteristic functional groups of aldehydes, a class of compounds with dual roles in science and industry. They are valuable intermediates in organic synthesis but are also recognized as toxic pollutants and markers of oxidative stress in biological systems.[1][2] Elevated levels of aldehydes are associated with various pathological conditions, making their sensitive and selective detection a key objective in diagnostics and drug development.[3] While numerous fluorescent probes for aldehydes exist, the search for new sensors with unique photophysical properties, high selectivity, and straightforward synthesis continues.[4]
Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds known for their rich electrochemical and photophysical properties.[5][6] Their rigid, planar structure and tunable electronic properties make them excellent candidates for the development of fluorescent sensors.[7] this compound, in particular, possesses vicinal hydroxyl groups, which present a unique reaction site for selective derivatization. This application note explores the untapped potential of this compound as a novel fluorescent sensor for formyl groups.
Principle of Detection: A Proposed Mechanism
The proposed sensing mechanism is based on the well-established acid-catalyzed reaction between a 1,2-diol and an aldehyde to form a cyclic acetal, specifically a 1,3-dioxolane derivative. In this case, the cis-diol of this compound is hypothesized to react with a formyl group-containing analyte to form a phenazine-dioxolane adduct.
The native this compound molecule can exist in keto-enol tautomeric forms and exhibits specific photophysical properties.[8] Upon formation of the dioxolane ring, the following changes are anticipated:
-
Rigidification and Electronic Perturbation: The formation of the five-membered dioxolane ring restricts the rotational freedom of the hydroxyl groups. This rigidification, combined with the electronic changes from converting hydroxyl groups to ether linkages, is expected to alter the intramolecular charge transfer (ICT) characteristics of the phenazine fluorophore.
-
Fluorescence Modulation: The native this compound has a relatively low fluorescence quantum yield. The formation of the phenazine-dioxolane adduct is predicted to create a more rigid and electronically distinct species with enhanced fluorescence emission at a different wavelength, providing a "turn-on" or ratiometric response. This change forms the basis for quantitative detection.
The proposed reaction is illustrated below:
Caption: Proposed reaction of this compound with a formyl group.
Materials and Reagents
-
Sensor: this compound (synthesis may be required, see reference[9] for a potential route).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution; appropriate reaction buffer (e.g., phosphate-buffered saline (PBS) or acetate buffer) for assays.
-
Catalyst: A mild acid catalyst such as p-Toluenesulfonic acid (p-TSA) or a stronger acid like HCl, depending on the required reaction kinetics.
-
Analyte: Formaldehyde, acetaldehyde, or other aldehyde-containing compounds for standard curves and positive controls.
-
Negative Controls: Ketones (e.g., acetone), carboxylic acids (e.g., acetic acid), and alcohols (e.g., ethanol) to test for selectivity.
-
Equipment:
-
Fluorescence spectrophotometer or plate reader.
-
UV-Vis spectrophotometer.
-
pH meter.
-
Standard laboratory glassware.
-
High-purity water.
-
Experimental Protocols
Preparation of Stock Solutions
-
This compound (Sensor) Stock (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light. Note: Due to potential solubility issues in aqueous solutions, a DMSO stock is recommended. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Analyte Stock (100 mM): Prepare a 100 mM stock solution of the target aldehyde in the chosen assay buffer. Prepare fresh serial dilutions from this stock for experiments.
-
Catalyst Stock (100 mM): Prepare a 100 mM stock of the acid catalyst (e.g., p-TSA) in the assay buffer.
Determination of Optimal Reaction Conditions
To validate this proposed method, initial optimization experiments are crucial.
-
pH Optimization: Test the reaction across a range of pH values (e.g., pH 4.0 to 7.4) to determine the optimal pH for the acid-catalyzed reaction while maintaining the stability of the sensor and analyte.
-
Catalyst Concentration: Titrate the concentration of the acid catalyst to find the lowest effective concentration that promotes the reaction without causing degradation of the sensor.
-
Reaction Time: Monitor the fluorescence signal over time (e.g., from 0 to 120 minutes) after adding the analyte to determine the optimal incubation time for a stable signal.
Protocol for Formyl Group Detection in a 96-Well Plate Format
The following protocol is a starting point and should be optimized based on the results from section 4.2.
Caption: Experimental workflow for formyl group detection.
Step-by-Step Procedure:
-
Prepare Assay Plate: To a 96-well plate, add the appropriate volume of assay buffer.
-
Add Analyte: Add varying concentrations of the aldehyde standard or the test sample to the wells. Include wells for a "no aldehyde" blank and for negative controls.
-
Initiate Reaction: Add the this compound stock solution to each well to achieve the desired final concentration (e.g., 10 µM). Mix gently.
-
Incubation: Incubate the plate at room temperature or 37°C for the predetermined optimal reaction time, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrophotometer or plate reader. Perform an initial experiment to determine the optimal excitation and emission wavelengths for both the free sensor and the adduct. A potential starting point could be excitation in the 350-450 nm range and emission in the 450-600 nm range, based on the properties of similar phenazine derivatives.[10][11]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the fluorescence intensity of the blank (no aldehyde) from all readings.
-
Standard Curve: Plot the background-subtracted fluorescence intensity as a function of the aldehyde concentration. Perform a linear regression to obtain the equation of the line and the R² value.
-
Quantification: Use the standard curve to determine the concentration of the formyl group in unknown samples.
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
Table 1: Hypothetical Photophysical Properties
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| This compound | ~400 | ~480 | Low (~0.05) |
| Phenazine-Dioxolane Adduct | ~420 | ~530 | High (~0.50) |
This data is hypothetical and must be determined experimentally.
Validation and Controls
-
Selectivity: Test the sensor's response to a panel of other functional groups, especially ketones, to ensure that the reaction is specific to aldehydes. The formation of a cyclic ketal from a ketone is generally less favorable than the formation of a cyclic acetal from an aldehyde.
-
Positive Control: Use a known concentration of formaldehyde or another simple aldehyde to confirm that the sensor is active.
-
Negative Control: Use a sample known to be free of aldehydes to establish a baseline.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Background Signal | Sensor instability or self-reaction. | Check the purity of the sensor. Optimize pH and buffer components. Lower sensor concentration. |
| Low Signal/No Response | Incorrect reaction conditions (pH, catalyst). | Re-optimize the pH and catalyst concentration. Ensure the analyte is stable in the assay buffer. |
| Poor Linearity | Sensor saturation at high analyte concentrations. | Narrow the concentration range of the standard curve. |
| Signal Instability | Photobleaching or degradation. | Minimize light exposure during incubation and reading. Check for degradation products via HPLC. |
Conclusion
This application note presents a novel and promising, yet theoretical, method for the detection of formyl groups using this compound as a fluorescent sensor. The proposed mechanism, based on the formation of a highly fluorescent phenazine-dioxolane adduct, offers a potential route to a sensitive and selective assay. The provided protocols and guidelines are intended to serve as a comprehensive starting point for researchers to explore, validate, and further develop this application. Experimental validation of the reaction mechanism and optimization of the assay conditions are critical next steps to realize the full potential of this compound in this new role.
References
-
Yagi, K., et al. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Organic & Biomolecular Chemistry, 21(7). Available at: [Link][10][11][12]
-
Ooyama, Y., et al. (2021). Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation. Materials Chemistry Frontiers. Available at: [Link][13]
-
Ooyama, Y., et al. (2019). Photochromism of phenazine-2,3-diol derivatives through excited state intermolecular proton transfer based on keto–enol tautomerization. Organic & Biomolecular Chemistry. Available at: [Link][8]
-
Raj, A., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science. Available at: [Link][1][2][3][4]
-
Wang, L., et al. (2020). Based on the phenazine derivatives for optical sensing: a review. Dyes and Pigments. Available at: [Link][5]
-
Ooyama, Y., et al. (2022). Development of phenazine-2,3-diol-based photosensitizers: effect of substitution of the cyano group for the nitro group on singlet oxygen generation. New Journal of Chemistry. Available at: [Link][14]
-
Li, J., et al. (2022). A simple phenazine derivative fluorescence sensor for detecting formaldehyde. New Journal of Chemistry. Available at: [Link][15]
-
Crank, G., & Makin, M.I.H. (1989). Synthesis method of phenazine-2,3-diamine hydrochloride. Journal of Heterocyclic Chemistry, 26(4), 1163-5. (Note: A direct link to the original paper is not available, but patent literature refers to this work). Google Patents: [9]
-
Guchhait, S. K., et al. (2016). A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. RSC Advances, 6, 56056-56063. Available at: [Link][16]
-
Mesquita, R. B. R., & Rangel, A. O. S. S. (2009). Fluorescence and binding properties of phenazine derivatives in complexes with polynucleotides of various base compositions and secondary structures. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link][7]
-
Amer, A. M., et al. (2024). Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. Bioorganic Chemistry. Available at: [Link][6]
Sources
- 1. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence and binding properties of phenazine derivatives in complexes with polynucleotides of various base compositions and secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photochromism of phenazine-2,3-diol derivatives through excited state intermolecular proton transfer based on keto–enol tautomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN102212037A - Synthesis method of phenazine-2,3-diamine hydrochloride - Google Patents [patents.google.com]
- 10. futaba-zaidan.org [futaba-zaidan.org]
- 11. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Development of phenazine-2,3-diol-based photosensitizers: effect of substitution of the cyano group for the nitro group on singlet oxygen generation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A simple phenazine derivative fluorescence sensor for detecting formaldehyde - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Development of 2,3-Phenazinediol Derivatives for Photodynamic Therapy
Abstract: Photodynamic therapy (PDT) represents a promising, minimally invasive therapeutic modality for various cancers and other diseases. Its efficacy hinges on the interplay between a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS). The phenazine scaffold, particularly 2,3-phenazinediol, has emerged as a promising core structure for novel photosensitizers due to its favorable photophysical properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and evaluation of this compound derivatives as next-generation photosensitizers for PDT applications. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Promise of the this compound Scaffold in PDT
Photodynamic therapy is a clinically approved treatment that offers spatial and temporal control, thereby minimizing damage to surrounding healthy tissues.[3] The process is initiated when a photosensitizer, accumulated in the target tissue, absorbs light of a specific wavelength. The PS transitions from its ground state to an excited singlet state, and then through intersystem crossing (ISC) to a longer-lived excited triplet state.[4] This triplet-state PS can then transfer its energy to molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂), a primary mediator of cytotoxicity in PDT.[5][6]
The ideal photosensitizer should possess several key characteristics:
-
Strong absorption in the therapeutic window (600-800 nm): This allows for deeper tissue penetration of light.[7]
-
High singlet oxygen quantum yield (ΦΔ): Efficient generation of ¹O₂ is critical for therapeutic effect.
-
Water solubility: Facilitates systemic administration and bioavailability.
-
Selective accumulation in target tissue: Maximizes efficacy while minimizing side effects.
-
Low dark toxicity: The compound should be non-toxic in the absence of light.[2]
The this compound core is an attractive starting point for developing new PSs. Its heteroaromatic structure can be chemically modified to tune its photophysical and biological properties.[5][8] For instance, introducing electron-withdrawing groups like formyl moieties can facilitate intersystem crossing, thereby increasing the singlet oxygen quantum yield.[8] Furthermore, adding hydrophilic groups such as carboxylic acids can enhance water solubility, a crucial factor for clinical translation.[4][9]
This guide outlines a logical workflow for developing these promising compounds, from initial synthesis to preclinical evaluation.
Caption: The photophysical process leading to singlet oxygen generation in PDT.
Section 2: Photophysical and Photochemical Characterization
After successful synthesis, the new derivatives must be characterized to determine if they possess the necessary properties for a photosensitizer.
Protocol 2.1: Determining Absorption and Emission Spectra
Rationale: The absorption spectrum determines the optimal wavelength of light needed for photoactivation. A strong absorbance in the 600-800 nm range is highly desirable for deep tissue penetration. The fluorescence emission spectrum provides insights into the de-excitation pathways of the singlet excited state.
Step-by-Step Methodology:
-
Prepare dilute solutions of the phenazine derivative in a suitable solvent (e.g., THF, DMSO, or PBS for water-soluble compounds).
-
Use a UV-Vis spectrophotometer to measure the absorption spectrum, typically from 300 to 800 nm. Identify the wavelength of maximum absorption (λₘₐₓ).
-
Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its λₘₐₓ and scan the emission wavelengths.
-
The fluorescence quantum yield (Φ) can be determined using a known standard (e.g., quinine sulfate). A lower Φ can sometimes indicate a higher efficiency of intersystem crossing to the triplet state, which is favorable for PDT. [8]
Protocol 2.2: Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
Rationale: This is the most critical parameter for a PDT agent. It quantifies the efficiency of singlet oxygen generation upon photoexcitation. A higher ΦΔ value directly correlates with greater photodynamic efficacy.
Step-by-Step Methodology:
-
This method uses a chemical scavenger that reacts specifically with singlet oxygen, leading to a measurable change in its absorption or fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used scavenger. [2]2. Prepare a solution containing the phenazine derivative and DPBF in an appropriate solvent. A reference photosensitizer with a known ΦΔ (e.g., Methylene Blue or Rose Bengal) should be prepared under identical conditions. [9]3. Irradiate the solution with light at the λₘₐₓ of the phenazine derivative.
-
Monitor the decrease in DPBF absorbance (typically around 415 nm) over time using a UV-Vis spectrophotometer.
-
The rate of DPBF degradation is proportional to the rate of singlet oxygen generation.
-
The ΦΔ of the sample can be calculated by comparing its rate of DPBF degradation to that of the reference standard under the same irradiation conditions.
| Derivative | λₘₐₓ (nm) | Φ | ΦΔ | Reference |
| Core Phenazinediol | ~550 | 0.097 | 0.036 | [8] |
| Formyl-Substituted | ~600 | 0.024 | 0.41 | [8] |
| Carboxylate Salt (KY-2Na) | ~550 (in water) | N/A | Moderate | [4] |
| Table 1. Example photophysical data for different this compound derivatives. The addition of formyl groups significantly increases singlet oxygen yield (ΦΔ). |
Section 3: In Vitro Evaluation of PDT Efficacy
Once a candidate molecule shows promising photophysical properties, its biological activity must be assessed in relevant cancer cell lines.
Protocol 3.1: Cellular Uptake and Subcellular Localization
Rationale: The efficacy of a PS is highly dependent on its ability to be taken up by cancer cells and its localization within specific organelles. [10]Localization in sensitive areas like mitochondria or lysosomes can lead to more effective cell killing upon irradiation. [11] Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., SCC-13 for squamous cell carcinoma, MCF-7 for breast cancer) in appropriate media. [12][13]2. Incubation: Treat the cells with a specific concentration of the phenazine derivative for a set period (e.g., 4-24 hours).
-
Uptake Quantification (Flow Cytometry):
-
After incubation, wash the cells to remove excess compound, detach them, and resuspend in PBS.
-
Analyze the cells using a flow cytometer. The intrinsic fluorescence of the phenazine derivative can be used to quantify the amount of cellular uptake. [14]4. Localization (Confocal Microscopy):
-
Culture cells on glass-bottom dishes.
-
Incubate with the phenazine derivative.
-
Co-stain the cells with commercially available organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes). [11] * Image the cells using a confocal microscope, capturing images in the channels for the phenazine derivative and the organelle trackers.
-
Overlaying the images will reveal the subcellular localization pattern of the photosensitizer.
-
Protocol 3.2: In Vitro Photocytotoxicity Assay
Rationale: This protocol determines the light-induced cell-killing ability of the photosensitizer. It is crucial to also measure "dark toxicity" to ensure the compound is safe in the absence of light.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
PS Incubation: Treat the cells with a range of concentrations of the phenazine derivative. Include a "no drug" control.
-
Wash and Irradiate: After the incubation period, wash the cells with PBS and add fresh media. [12]4. Irradiation: Irradiate one set of plates ("Light" group) with a light source (e.g., LED array) at the λₘₐₓ of the PS for a specific duration to deliver a defined light dose (fluence, J/cm²). Keep a duplicate set of plates in the dark ("Dark" group). [3][12]5. Post-Irradiation Incubation: Return all plates to the incubator for 24-48 hours.
-
Viability Assay: Assess cell viability using a standard method like the MTT assay or PrestoBlue assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration in both the "Light" and "Dark" groups. Plot the data and determine the IC₅₀ (the concentration required to kill 50% of the cells) for both conditions. A high phototoxicity index (PI = IC₅₀ Dark / IC₅₀ Light) is desirable. [13]
Table 2. Example cytotoxicity data. A low light IC₅₀ and a high dark IC₅₀ (resulting in a high PI) indicate a potent and safe photosensitizer.Condition IC₅₀ (µM) for Derivative X IC₅₀ (µM) for Derivative Y Dark > 100 > 100 Light (10 J/cm²) 1.5 0.8 Phototoxicity Index (PI) > 66 > 125
Section 4: In Vivo Preclinical Evaluation
Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their therapeutic efficacy in a more complex biological system.
Protocol 4.1: Subcutaneous Xenograft Tumor Model
Rationale: Subcutaneous tumor models in immunocompromised mice are robust, reproducible, and widely accepted for the preliminary screening of in vivo PDT efficacy. [15]They allow for easy tumor measurement and light delivery.
Step-by-Step Methodology:
-
Cell Preparation: Harvest cancer cells used in vitro and resuspend them in a mixture of media and Matrigel. The Matrigel helps the tumor cells establish and grow. [15]2. Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). [16]Monitor the tumor size regularly using calipers.
-
Grouping: Randomize the mice into different treatment groups:
-
Control (no treatment)
-
PS only (no light)
-
Light only (no PS)
-
PDT (PS + Light) [17]
-
Protocol 4.2: In Vivo PDT Treatment and Efficacy Evaluation
Rationale: This protocol evaluates the ability of the phenazine derivative to control tumor growth in a living organism.
Step-by-Step Methodology:
-
PS Administration: Administer the phenazine derivative to the mice, typically via intravenous or intraperitoneal injection. The dose and timing before irradiation must be optimized.
-
Light Delivery: At the time of peak tumor accumulation of the PS, anesthetize the mouse and irradiate the tumor area with a laser or LED light source at the appropriate wavelength and fluence. [3]3. Tumor Response Monitoring:
-
Endpoint: The experiment concludes when tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., histology to assess necrosis and apoptosis).
-
Data Analysis: Plot the average tumor growth curves for each group. A significant delay or regression in tumor growth in the PDT group compared to the control groups indicates therapeutic efficacy. [16]
Conclusion
The development of novel photosensitizers is a critical step toward enhancing the efficacy and expanding the applications of photodynamic therapy. The this compound scaffold offers a versatile platform for creating potent PDT agents. By systematically synthesizing derivatives and evaluating them through a rigorous pipeline of photophysical, in vitro, and in vivo testing, researchers can identify lead candidates with improved water solubility, high singlet oxygen generation, and potent anti-tumor activity. The protocols and insights provided in this guide offer a validated framework to accelerate the discovery and development of the next generation of phenazine-based photodrugs.
References
-
Cramers, P., Ruevekamp, M., Oppelaar, H., Dalesio, O., Baas, P., & Stewart, F. A. (2003). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in Molecular Biology, 235, 247-256. [Link]
-
Ma, D., Li, B., & Zhang, H. (2020). In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer. Methods in Molecular Biology, 2085, 175-186. [Link]
-
Yamamoto, K., et al. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation and cancer treatment in photodynamic therapy. Organic & Biomolecular Chemistry, 21(20), 4236-4243. [Link]
-
Imato, K., et al. (2018). Phenazine-based photosensitizers for singlet oxygen generation. RSC Advances, 8(3), 1337-1344. [Link]
-
Imato, K., et al. (2019). Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation. Materials Chemistry Frontiers, 3(7), 1323-1330. [Link]
-
Maytin, E. V., & Anand, S. (2018). An In Vitro Approach to Photodynamic Therapy. Journal of Visualized Experiments, (138), 57851. [Link]
-
Yamamoto, K., et al. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Organic & Biomolecular Chemistry, 21(20), 4236-4243. [Link]
-
Schiff, E., et al. (2010). In vivo efficacy of photodynamic therapy in three new xenograft models of human retinoblastoma. Photodiagnosis and Photodynamic Therapy, 7(4), 275-283. [Link]
-
Kim, J., et al. (2023). The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin. Pharmaceutics, 15(3), 949. [Link]
-
Jarman, P. J., et al. (2020). Phenazine Cations as Anticancer Theranostics. Journal of the American Chemical Society, 142(25), 10976-10986. [Link]
-
Imato, K., et al. (2018). Phenazine-based photosensitizers for singlet oxygen generation. Request PDF. [Link]
-
O'Connor, A. E., et al. (2021). In Vitro Low-Fluence Photodynamic Therapy Parameter Screening Using 3D Tumor Spheroids Shows that Fractionated Light Treatments Enhance Phototoxicity. ACS Biomaterials Science & Engineering, 7(11), 5344-5354. [Link]
-
Brezániová, I., et al. (2023). Photodynamic Therapy of Breast Cancer in Animal Models and Their Potential Use in Clinical Trials—Role of the Photosensitizers: A Review. IMR Press. [Link]
-
Student Project Summary. (n.d.). Synthesis and evaluation of novel phenazine dyes for use in PDT. Slideshare. [Link]
-
Lin, C. W., Shulok, J. R., Wong, Y. K., Schanbacher, C. F., Cincotta, L., & Foley, J. W. (1991). Photosensitization, uptake, and retention of phenoxazine Nile blue derivatives in human bladder carcinoma cells. Cancer Research, 51(4), 1109-1116. [Link]
-
ResearchGate. (n.d.). Whole-cell phenazine reduction rates and subcellular localization of reduced phenazine derivatives. ResearchGate. [Link]
-
da Silva Junior, R. C., et al. (2023). Phenazines and Photoactive Formulations: Promising Photodrugs for Photodynamic Therapy. IntechOpen. [Link]
-
Li, X., et al. (2015). Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium. PLoS ONE, 10(4), e0121264. [Link]
-
Yamamoto, K., et al. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. ResearchGate. [Link]
-
Various Authors. (n.d.). In vivo and in vitro models for photodynamic therapy by using novel photosensitizers. Request PDF. [Link]
-
Olivo, M., & Chin, W. W. (2006). Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review). International Journal of Oncology, 29(2), 313-318. [Link]
-
ResearchGate. (2014). Phenazines and Thiazine: Green Synthesis, Photophysical Properties and Dichroic Behavior in Nematic Host. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Manipulating the Subcellular Localization and Anticancer Effects of Benzophenothiaziniums by Minor Alterations of N-Alkylation. Molecules, 27(19), 6649. [Link]
-
da Silva Junior, R. C., et al. (2023). Phenazines and Photoactive Formulations: Promising Photodrugs for Photodynamic Therapy. SciSpace. [Link]
-
News-Medical.Net. (2020). Phenothiazine derivatives show high potential for use in photodynamic therapy. News-Medical.Net. [Link]
-
Gu, P. Y., et al. (2015). Synthesis, Physical Properties, and Light-Emitting Diode Performance of Phenazine-Based Derivatives with Three, Five, and Nine Fused Six-Membered Rings. The Journal of Organic Chemistry, 80(7), 3464-3472. [Link]
-
Jarman, P. J., et al. (2020). Phenazine Cations as Anticancer Theranostics. Journal of the American Chemical Society, 142(25), 10976-10986. [Link]
-
ResearchGate. (n.d.). Cellular uptake and subcellular localization. ResearchGate. [Link]
-
Olyaei, A., & Sadeghpour, M. (2022). Synthetic routes for phenazines: an overview. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Photophysical properties of phenothiazine derivatives in the crystalline state. ResearchGate. [Link]
-
Yamamoto, K., et al. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Organic & Biomolecular Chemistry, 21(20), 4236-4243. [Link]
-
ResearchGate. (n.d.). Overview of photosensitizers used for in vitro/in vivo treatment of cancer in the last decade. ResearchGate. [Link]
-
Gu, P. Y., et al. (2015). Synthesis, physical properties, and light-emitting diode performance of phenazine-based derivatives with three, five, and nine fused six-membered rings. CityUHK Scholars. [Link]
-
He, L., et al. (2019). Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy. Cancers, 11(12), 1967. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. futaba-zaidan.org [futaba-zaidan.org]
- 5. Phenazine-based photosensitizers for singlet oxygen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00491K [pubs.rsc.org]
- 10. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vivo efficacy of photodynamic therapy in three new xenograft models of human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Water-Soluble 2,3-Phenazinediol Photosensitizers
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of water-soluble 2,3-phenazinediol-based photosensitizers. Phenazine derivatives are a class of heterocyclic compounds that have garnered significant interest for their potential applications in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation. However, their inherent low water solubility often limits their biomedical applications. This guide details a strategic approach to synthesize water-soluble derivatives of this compound by incorporating carboxylic acid functionalities. We present two detailed protocols: the synthesis of the core scaffold, 2,3-diaminophenazine, and its subsequent conversion to water-soluble this compound photosensitizers. This document emphasizes the rationale behind experimental choices, provides in-depth procedural details, and outlines the necessary characterization and safety protocols to ensure scientific rigor and reproducibility.
Introduction: The Promise of Phenazine-Based Photosensitizers
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which can induce localized cell death.[1][2] The efficacy of PDT is critically dependent on the photophysical properties and biocompatibility of the photosensitizer. Phenazines, with their planar aromatic structure, exhibit favorable photophysical characteristics for PDT applications.[1] Specifically, this compound and its derivatives have emerged as promising candidates.
The core challenge hindering the clinical translation of many organic photosensitizers, including phenazines, is their poor aqueous solubility. This limitation impedes systemic delivery and bioavailability. A proven strategy to overcome this is the introduction of hydrophilic functional groups to the photosensitizer's molecular structure. This guide focuses on a synthetic route to novel water-soluble this compound photosensitizers bearing carboxylic acid sodium salts, which significantly enhance their hydrophilicity and potential for biological applications.[3][4][5][6]
Mechanism of Action: From Light to Cell Death
The photosensitization process initiated by this compound derivatives follows a well-established pathway. Upon absorption of light, the photosensitizer transitions from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet state photosensitizer can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is the primary cytotoxic agent in Type II PDT.
Synthetic Strategy: A Two-Part Approach
Our synthetic approach is divided into two primary stages, each with its own detailed protocol:
-
Part A: Synthesis of the Core Intermediate: 2,3-Diaminophenazine. This protocol outlines the synthesis of the foundational phenazine scaffold from readily available starting materials.
-
Part B: Synthesis of Water-Soluble this compound Derivatives. This section details the conversion of the diamino intermediate to the diol and subsequent functionalization to impart water solubility.
This modular approach allows for flexibility and potential modification to generate a library of derivatives with varying properties.
Logical Workflow for Synthesis
Caption: Overall synthetic workflow.
Protocol A: Synthesis of 2,3-Diaminophenazine
This protocol describes the synthesis of 2,3-diaminophenazine, a key precursor, through the oxidative coupling of o-phenylenediamine. This method is favored for its operational simplicity and high yield.
Materials and Equipment
-
o-Phenylenediamine
-
Ferric chloride (FeCl₃) or Copper (II) chloride (CuCl₂)
-
Methanol or Acetonitrile
-
Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (2 equivalents) in a suitable solvent such as methanol or acetonitrile.
-
Addition of Oxidizing Agent: To the stirred solution, add copper (II) chloride (1 equivalent) portion-wise.[7][8] The reaction mixture will typically change color, indicating the progress of the reaction.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 8-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, phenazine-2,3-diamine hydrochloride, will precipitate.[8] Collect the solid by vacuum filtration and wash with cold solvent.
-
Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot DMF and then precipitate by the slow addition of anhydrous diethyl ether.[7]
Characterization of 2,3-Diaminophenazine
-
Appearance: Brown to yellow needles.[8]
-
Melting Point: Approximately 264 °C.[8]
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1630 cm⁻¹), and aromatic C-H stretching.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons. The ¹³C NMR will confirm the presence of the carbon atoms in the phenazine core.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,3-diaminophenazine (210.23 g/mol ).[9]
Protocol B: Synthesis of Water-Soluble this compound Derivatives
This protocol details the conversion of 2,3-diaminophenazine to a water-soluble this compound derivative. This is achieved through a diazotization reaction followed by hydrolysis and subsequent functionalization.
Rationale for Diazotization
The conversion of the diamino groups to hydroxyl groups is a critical step. A well-established method for this transformation on an aromatic ring is through a diazotization-hydrolysis sequence. The amino groups are first converted to diazonium salts, which are then displaced by hydroxyl groups upon heating in an aqueous acidic solution.
Materials and Equipment
-
2,3-Diaminophenazine (from Protocol A)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Precursors for side chains with carboxylic acid groups (e.g., formylthiophene derivatives for Stille coupling)[3]
-
Palladium catalyst (for cross-coupling reactions)
-
Appropriate solvents (e.g., THF, DMSO)
-
Sodium hydroxide (NaOH)
-
Ice bath
-
Standard laboratory glassware for synthesis and purification (e.g., chromatography columns)
Step-by-Step Procedure
-
Diazotization of 2,3-Diaminophenazine:
-
Suspend 2,3-diaminophenazine in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.[3][10] The formation of the diazonium salt is typically indicated by a color change.
-
Safety Note: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.[3][11][12][13]
-
-
Hydrolysis to this compound:
-
After the addition of sodium nitrite is complete, slowly warm the reaction mixture. The diazonium groups will be hydrolyzed to hydroxyl groups, releasing nitrogen gas.
-
The resulting this compound will precipitate from the solution. Isolate the solid by filtration and wash with water.
-
-
Introduction of Carboxylic Acid Functionalities:
-
The core this compound can be functionalized to introduce carboxylic acid groups. A representative method involves a Stille cross-coupling reaction.[3]
-
First, the this compound is halogenated at specific positions on the aromatic ring.
-
The halogenated phenazinediol is then reacted with a suitable organotin reagent bearing a carboxylic acid or ester group (e.g., a formylthiophene derivative that can be later oxidized) in the presence of a palladium catalyst.[3]
-
-
Saponification to Form Sodium Salts:
-
The ester groups of the functionalized phenazinediol are hydrolyzed to carboxylic acids using a base such as sodium hydroxide.
-
Neutralization with an acid, followed by treatment with sodium hydroxide or sodium bicarbonate, will yield the final water-soluble sodium salt of the this compound photosensitizer.[3]
-
Characterization of Water-Soluble Derivatives
The final products should be thoroughly characterized to confirm their structure and purity.
| Parameter | Expected Outcome |
| Appearance | Varies depending on the specific derivative, often a colored solid. |
| Solubility | Readily soluble in water and polar organic solvents like DMSO.[3] |
| ¹H and ¹³C NMR | Spectra should be consistent with the proposed structure, showing signals for the phenazine core and the attached functional groups. |
| Mass Spectrometry | Should confirm the molecular weight of the final product. |
| UV-Vis Spectroscopy | Typically shows a broad photoabsorption band in the visible region (e.g., 500-600 nm).[3][4][5][6] |
| Hydrophilicity | Can be quantified by measuring the 1-octanol/water partition coefficient (log P). Values for water-soluble derivatives are expected to be negative.[3][4][5][6] |
Mechanism of Diazotization and Hydrolysis
Caption: Simplified mechanism of diazotization and hydrolysis.
Photosensitizing Properties and Evaluation
The primary function of these synthesized molecules is to act as photosensitizers. Their efficiency in generating singlet oxygen is a key performance indicator.
Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of singlet oxygen generation by a photosensitizer. It can be determined experimentally using a chemical trap, such as 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA), which is consumed in the presence of singlet oxygen.[3][4][5][6]
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) in Water |
| KY-1Na (one carboxylic acid salt) | 0.06[3][4][5][6] |
| KY-2Na (two carboxylic acid salts) | 0.19[3][4][5][6] |
The data indicates that increasing the number of carboxylic acid salt groups can enhance the singlet oxygen generation efficiency in an aqueous environment.[3]
Safety Precautions
-
General Handling: All synthesis and purification steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Diazotization Reactions: As previously mentioned, diazonium salts are potentially explosive. Strict temperature control is essential, and these intermediates should not be isolated in their solid form.[3][11][12][13]
-
Reagent Handling: Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocols and information presented in this guide provide a comprehensive framework for the successful synthesis and characterization of water-soluble this compound photosensitizers. By following these detailed procedures, researchers can produce high-quality compounds for further investigation in photodynamic therapy and other photochemical applications. The strategic introduction of carboxylic acid functionalities offers a reliable method to overcome the solubility limitations of the phenazine core, paving the way for the development of effective and clinically translatable photosensitizers.
References
-
Yagi, K., Ohira, K., Yamana, K., Imato, K., Kawasaki, R., Ikeda, A., & Ooyama, Y. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Organic & Biomolecular Chemistry, 21(20), 4263-4270. [Link]
-
Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]
-
ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
-
Organic Syntheses. (n.d.). 10. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). New synthesis method of phenazine.
-
RSC Publishing. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Retrieved from [Link]
-
ResearchGate. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). Diazotization of amines.
-
ResearchGate. (2011). (PDF) 2,3-Diaminophenazine. Retrieved from [Link]
-
MDPI. (n.d.). 2,3-Diaminophenazine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Phenazines and Photoactive Formulations: Promising Photodrugs for Photodynamic Therapy. Retrieved from [Link]
-
SciSpace. (n.d.). New photosensitizers for photodynamic therapy. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of phenazine-2,3-diamine hydrochloride.
-
DrugFuture. (n.d.). 2,3-Diaminophenazine. Retrieved from [Link]
Sources
- 1. openreview.net [openreview.net]
- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Diazotisation [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102241638A - Synthesis method of phenazine-2,3-diamine hydrochloride - Google Patents [patents.google.com]
- 8. CN102212037A - Synthesis method of phenazine-2,3-diamine hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols: 2,3-Phenazinediol as a Redox Indicator in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application of 2,3-Phenazinediol as a versatile and reliable redox indicator for biochemical assays. We delve into the underlying redox chemistry, provide detailed protocols for its use, particularly in dehydrogenase assays, and discuss the critical parameters that ensure data integrity. This document is intended to equip researchers with the foundational knowledge and practical steps required to integrate this compound into their experimental workflows, thereby enabling robust and accurate measurement of enzyme activity and other redox-dependent biological processes.
Introduction: The Critical Role of Redox Indicators in Biochemical Research
The study of biological oxidation-reduction (redox) reactions is fundamental to understanding cellular metabolism, signal transduction, and disease pathogenesis. A multitude of enzymes, such as dehydrogenases, oxidases, and reductases, catalyze these reactions, often involving the transfer of electrons from a substrate to an acceptor molecule. The ability to monitor these electron transfer events is paramount for characterizing enzyme kinetics, screening for inhibitors, and diagnosing metabolic disorders.
Redox indicators are indispensable tools in this endeavor, providing a visual or spectrophotometric readout of the progress of a redox reaction. An ideal redox indicator should exhibit a distinct and reversible color change at a specific redox potential, be stable under assay conditions, and not interfere with the biological system under investigation. While several redox indicators are commercially available, the phenazine class of compounds offers a unique combination of favorable redox properties and intense coloration.
This application note focuses on this compound, a member of the phenazine family, and its corresponding reduced form, 2,3-diaminophenazine. We will explore the chemical principles that govern its function as a redox indicator and provide detailed, field-proven protocols for its application in biochemical assays.
The this compound/2,3-Diaminophenazine Redox Couple: Mechanism of Action
The utility of this compound as a redox indicator is rooted in the reversible two-electron and two-proton transfer between its oxidized and reduced forms.
-
Oxidized Form (this compound): In its oxidized state, the molecule possesses a quinonoid structure.
-
Reduced Form (2,3-Diaminophenazine): Upon accepting two electrons and two protons, it is converted to the aromatic 2,3-diaminophenazine.
This redox transition is accompanied by a significant change in the electronic structure of the molecule, leading to a distinct and visually perceptible color change. The reduced form, 2,3-diaminophenazine, is known to be a yellow-colored compound[1]. The oxidized form, this compound, is anticipated to have a different color, allowing for ratiometric or colorimetric measurements.
Diagram: Redox-Dependent Color Change of this compound
Caption: Reversible two-electron, two-proton reduction of this compound.
Advantages of this compound in Biochemical Assays
The use of this compound as a redox indicator offers several advantages:
-
Distinct Color Change: The transition between the oxidized and reduced forms results in a clear visual endpoint, adaptable for both qualitative and quantitative spectrophotometric analysis.
-
Favorable Redox Potential: The redox potential of the phenazine core can be tuned by substituents, and dihydroxy-substituted phenazines have potentials that are generally compatible with common biological reductants like NADH and NADPH[2][3].
-
Water Solubility: Appropriate formulation can enhance its solubility in aqueous buffers used for biochemical assays.
-
Versatility: Beyond its role as a terminal electron acceptor, phenazine derivatives can also act as electron transfer mediators, similar to the well-known phenazine methosulfate (PMS)[5][6][7][8].
Key Experimental Parameters and Considerations
To ensure the successful implementation of this compound in your assays, the following parameters must be carefully considered and optimized:
| Parameter | Recommendation | Rationale |
| Concentration of this compound | 50-200 µM (initial optimization recommended) | Sufficient concentration is required for a measurable color change without causing significant substrate inhibition or background absorbance. |
| pH of the Assay Buffer | 6.5 - 8.0 (enzyme dependent) | The redox potential of this compound is pH-dependent. The pH should be optimized for enzyme activity while ensuring a favorable redox potential for the indicator. |
| Wavelength for Spectrophotometric Reading | Determined by the absorption maxima of the oxidized and reduced forms. | The UV-Vis spectrum of the reduced form, 2,3-diaminophenazine, shows a distinct absorbance profile[1]. The wavelength for monitoring should be chosen to maximize the difference in absorbance between the two forms. |
| Light Conditions | Protect from direct, intense light. | Phenazine compounds can be light-sensitive, and prolonged exposure may lead to photo-bleaching or side reactions. |
| Controls | - No enzyme control- No substrate control | These controls are essential to account for any non-enzymatic reduction of the indicator or background absorbance changes. |
Protocol: Colorimetric Assay of a Dehydrogenase using this compound
This protocol provides a general framework for measuring the activity of an NAD(P)H-dependent dehydrogenase. It is crucial to optimize the concentrations of all components for your specific enzyme and substrate.
Reagent Preparation
-
Assay Buffer: Prepare a suitable buffer for your enzyme of interest (e.g., 50 mM Tris-HCl or phosphate buffer) at the optimal pH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and store it protected from light at -20°C. The final concentration in the assay will be significantly lower.
-
NAD(P)H Stock Solution: Prepare a 10 mM stock solution of NADH or NADPH in the assay buffer. Store at -20°C.
-
Substrate Stock Solution: Prepare a stock solution of the specific substrate for your dehydrogenase at a concentration that is at least 10-fold higher than its Kₘ.
-
Enzyme Solution: Prepare a solution of the dehydrogenase in assay buffer. The concentration should be optimized to yield a linear rate of reaction over a reasonable time course.
Assay Procedure
-
Set up the reaction mixture: In a microplate well or a cuvette, add the following components in the specified order:
-
Assay Buffer
-
Substrate solution
-
NAD(P)H solution
-
This compound solution (to the final desired concentration)
-
-
Pre-incubation: Incubate the reaction mixture at the optimal temperature for your enzyme for 5 minutes to ensure all components are at thermal equilibrium.
-
Initiate the reaction: Add the enzyme solution to the reaction mixture and mix gently.
-
Monitor the reaction: Immediately start monitoring the change in absorbance at the predetermined wavelength using a microplate reader or a spectrophotometer. The direction of absorbance change will depend on whether you are monitoring the disappearance of the oxidized form or the appearance of the reduced form.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (A = εbc) to convert the change in absorbance per unit time to the change in concentration of the indicator, and subsequently to the rate of enzyme activity. The molar extinction coefficient (ε) for the specific form of the indicator being monitored must be determined experimentally.
-
Diagram: Experimental Workflow for a Dehydrogenase Assay
Caption: A typical workflow for a dehydrogenase assay using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No color change observed | - Enzyme is inactive.- Incorrect assay conditions (pH, temp).- Redox potential of the system is not favorable. | - Verify enzyme activity with a known assay.- Optimize assay conditions.- Consider adding an intermediate electron carrier like PMS. |
| High background color change (no enzyme control) | - Non-enzymatic reduction of the indicator by other components.- Instability of the indicator. | - Check for reducing agents in the sample.- Prepare fresh indicator solution and protect from light. |
| Non-linear reaction rate | - Substrate depletion.- Product inhibition.- Enzyme instability. | - Use a lower enzyme concentration or higher substrate concentration.- Dilute the enzyme and re-assay.- Check enzyme stability under assay conditions. |
Conclusion
This compound presents a compelling option as a redox indicator for a variety of biochemical assays. Its distinct color change upon reduction, coupled with favorable redox properties, makes it a valuable tool for monitoring enzyme activity, particularly for dehydrogenases. By carefully optimizing the assay conditions as outlined in this guide, researchers can achieve reliable and reproducible results. The protocols and insights provided herein serve as a robust starting point for the successful integration of this compound into your research and development workflows.
References
-
A colorimetric assay to quantify dehydrogenase activity in crude cell lysates. (n.d.). PubMed. [Link]
-
A Colorimetric Assay to Quantify Dehydrogenase Activity in Crude Cell Lysates. (2025). ResearchGate. [Link]
-
a UV-Vis absorption spectrum of 2,3-diaminophenazine (oxOPD) (a) and... (n.d.). ResearchGate. [Link]
-
Optimization of a Colorimetric Assay to Determine Lactate Dehydrogenase B Activity Using Design of Experiments. (2020). PubMed. [Link]
-
A colorimetric assay to quantify dehydrogenase activity in crude cell lysates. (2025). ResearchGate. [Link]
-
Could anyone help me in the synthesis of 2,3-diaminophenazine? (2017). ResearchGate. [Link]
- Reagents and assay methods including a phenazine-containing indicator. (n.d.).
-
N-Monoarylated dihydrophenazines in reduced and oxidized states as efficient organo-photocatalysts. (2025). ArTS - UniTS. [Link]
-
A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. (2023). PubMed. [Link]
-
Decomposition pathways and mitigation strategies for highly- stable hydroxyphenazine flow battery anolytes. (n.d.). OSTI.GOV. [Link]
-
Label-Free Direct Visual Analysis of Hydrolytic Enzyme Activity Using Aqueous Two-Phase System Droplet Phase Transitions. (n.d.). PMC - PubMed Central. [Link]
-
Computational design of phenazine derivative molecules as redox-active electrolyte materials in alkaline aqueous organic flow batteries. (n.d.). [Link]
-
A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. (2023). PubMed. [Link]
-
Cyclic voltammograms of selected phenazine derivatives CV curves of... (n.d.). ResearchGate. [Link]
-
Methods of Measuring Enzyme Activity Ex vivo and In vivo. (2019). PMC - PubMed Central. [Link]
-
Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. (2023). RSC Publishing. [Link]
-
How to Design a Colorimetric Assay for Enzyme Screening. (2025). Patsnap Synapse. [Link]
-
Phenazine - the NIST WebBook. (n.d.). [Link]
-
Machine Learning the Redox Potentials of Phenazine Derivatives: A Comparative Study on Molecular Features. (2021). ChemRxiv | Cambridge Open Engage. [Link]
-
Quantitative Enzyme Activity Determination with Zeptomole Sensitivity by Microfluidic Gradient-Gel Zymography. (2025). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A colorimetric assay to quantify dehydrogenase activity in crude cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of a Colorimetric Assay to Determine Lactate Dehydrogenase B Activity Using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Singlet Oxygen Generation Using 2,3-Phenazinediol Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of 2,3-Phenazinediol Derivatives in Photodynamic Applications
Singlet oxygen (¹O₂), the first electronically excited state of molecular oxygen, is a potent reactive oxygen species (ROS) with significant implications in chemistry, biology, and medicine.[1][2] Its high reactivity towards a variety of biomolecules makes it a powerful tool in applications such as photodynamic therapy (PDT) for cancer treatment, inactivation of pathogens, and degradation of environmental pollutants.[2][3] The generation of singlet oxygen is typically achieved through photosensitization, a process where a photosensitizer molecule absorbs light and transfers the energy to ground-state triplet oxygen (³O₂).[1][4]
Phenazine-based compounds have emerged as a promising class of photosensitizers.[5] In particular, this compound derivatives have garnered attention due to their tunable photophysical properties and efficiency in generating singlet oxygen.[3][6][7] These halogen-free heteroanthracene-based photosensitizers offer a scaffold that can be chemically modified to optimize their light-absorbing properties and intersystem crossing efficiency, which are crucial for effective singlet oxygen production.[3][7]
This guide provides a comprehensive overview of the methods for generating singlet oxygen using this compound derivatives. It details the underlying photochemical mechanisms, presents protocols for the synthesis of key derivatives, and offers step-by-step instructions for the detection and quantification of singlet oxygen.
Mechanism of Singlet Oxygen Generation
The photosensitized generation of singlet oxygen by this compound derivatives follows a Type II photochemical mechanism, which can be visualized using a Jablonski diagram.
Caption: Jablonski diagram illustrating the photosensitization process for singlet oxygen generation.
The process unfolds as follows:
-
Light Absorption: The this compound derivative in its ground state (S₀) absorbs a photon of light (hν), promoting it to an excited singlet state (S₁). The wavelength of light required corresponds to the absorption spectrum of the specific derivative.
-
Intersystem Crossing (ISC): The molecule in the S₁ state can undergo intersystem crossing, a spin-forbidden transition to the longer-lived excited triplet state (T₁). The efficiency of this process is a key determinant of the singlet oxygen quantum yield.[7] The introduction of certain functional groups, such as formyl groups, can facilitate ISC according to El-Sayed's rule.[6][7]
-
Energy Transfer: The excited triplet state of the photosensitizer (T₁) can then transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer process, known as a Dexter energy transfer, results in the formation of the highly reactive singlet oxygen (¹O₂) and the return of the photosensitizer to its ground state (S₀).[1]
Synthesis of this compound Derivatives
The synthesis of functionalized this compound derivatives is crucial for tuning their photosensitizing properties. Below are representative protocols for the synthesis of derivatives with formyl groups (KO-series) and water-soluble derivatives with carboxylic acid sodium salts (KY-Na series), based on the work of Ooyama and colleagues.[3][7]
Protocol 1: Synthesis of Formyl-Substituted this compound Derivatives (e.g., KO-2)
This protocol describes a multi-step synthesis involving the construction of the phenazine core followed by functionalization.
Materials:
-
2,5-dibromo-3,6-dihydroxy-p-quinone
-
Substituted o-phenylenediamines
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Appropriate organotin reagents for Stille coupling
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of the Phenazine-2,3-diol Core:
-
React 2,5-dibromo-3,6-dihydroxy-p-quinone with a substituted o-phenylenediamine via cyclodehydration to form the basic phenazine-2,3-diol structure.[3]
-
-
Protection of Hydroxyl Groups:
-
Protect the hydroxyl groups of the phenazine-2,3-diol core with methoxymethyl (MOM) groups by reacting with MOM-Cl in the presence of a base like DIPEA in DCM.[3]
-
-
Stille Coupling for Formyl Group Introduction:
-
Perform a Stille coupling reaction between the MOM-protected dibromophenazine derivative and a suitable organotin reagent containing a protected formyl group (e.g., a dioxolane-substituted thiophene stannane).[3] Use a palladium catalyst in a solvent like DMF.
-
-
Deprotection of Formyl and Hydroxyl Groups:
-
Hydrolyze the protecting groups of the formyl substituents using an acid.
-
Subsequently, deprotect the MOM groups from the hydroxyls using an acidic catalyst to yield the final formyl-substituted this compound derivative.[3]
-
Protocol 2: Synthesis of Water-Soluble Carboxylate-Substituted this compound Derivatives (e.g., KY-2Na)
This protocol builds upon the synthesis of the phenazine core and introduces carboxylic acid functionalities for water solubility.[3]
Materials:
-
Starting materials for the phenazine core (as in Protocol 1)
-
Methyl 3,4-diaminobenzoate or similar carboxylate-containing diamines
-
Reagents for Stille coupling with formylthiophene units
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvents: Methanol (MeOH), Water
Procedure:
-
Synthesis of the Carboxylate-Functionalized Phenazine Core:
-
Synthesize the phenazine-2,3-diol chromophore by reacting 2,5-dibromo-3,6-dihydroxy-p-quinone with a diamine already bearing a carboxylate group, such as methyl 3,4-diaminobenzoate.[3]
-
-
Protection and Functionalization:
-
Hydrolysis to Carboxylic Acid:
-
Hydrolyze the ester group to a carboxylic acid using a base like LiOH or NaOH in a mixture of THF and water.[3]
-
-
Deprotection of Hydroxyl Groups and Salt Formation:
Experimental Protocols for Singlet Oxygen Detection
The detection and quantification of singlet oxygen are essential for evaluating the efficacy of this compound derivatives as photosensitizers. Both indirect and direct methods can be employed.
Indirect Detection: Chemical Trapping
Indirect methods rely on the reaction of singlet oxygen with a chemical trap, leading to a measurable change in the trap's properties, such as its absorbance or fluorescence.
This protocol describes a relative method for determining the singlet oxygen quantum yield by comparing the rate of trap degradation by the sample photosensitizer to that of a reference photosensitizer with a known ΦΔ. 1,3-Diphenylisobenzofuran (DPBF) is commonly used in organic solvents, while 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) is a water-soluble alternative.[3][8]
Materials:
-
This compound derivative (sample photosensitizer)
-
Reference photosensitizer (e.g., Rose Bengal, Methylene Blue) with a known ΦΔ in the chosen solvent.
-
Singlet oxygen trap: DPBF for organic solvents or ABDA for aqueous solutions.
-
Spectrophotometer or spectrofluorometer
-
Light source with a specific wavelength for irradiation (e.g., laser or filtered lamp)[4]
-
Quartz cuvettes
-
Solvent (e.g., THF, DMSO, water)
Experimental Workflow:
Caption: Workflow for determining singlet oxygen quantum yield using a chemical trap.
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the sample photosensitizer, the reference photosensitizer, and the chemical trap (DPBF or ABDA) in the appropriate solvent. These solutions should be prepared in the dark to prevent premature degradation of the trap.[1]
-
-
Optical Matching:
-
Prepare solutions of the sample and reference photosensitizers with the same absorbance at the irradiation wavelength. The absorbance should typically be kept low (e.g., ~0.1) to avoid inner filter effects.
-
-
Irradiation and Monitoring:
-
To a cuvette containing the photosensitizer solution (sample or reference), add a specific amount of the chemical trap stock solution. The final concentration of the trap should be sufficient to provide a strong absorbance or fluorescence signal.
-
Irradiate the solution with a monochromatic light source at the chosen wavelength.
-
At regular time intervals, measure the absorbance or fluorescence of the chemical trap at its characteristic wavelength (e.g., ~415 nm for DPBF absorbance).[9] The decrease in the signal corresponds to the consumption of the trap by singlet oxygen.
-
-
Data Analysis:
-
Plot the change in absorbance (or fluorescence intensity) of the trap against the irradiation time for both the sample and the reference photosensitizer.
-
Determine the initial rate of trap degradation from the slope of these plots.
-
Calculate the singlet oxygen quantum yield (ΦΔ) of the sample using the following equation: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (I_reference / I_sample) where k is the slope of the degradation plot and I is the intensity of the light absorbed by the photosensitizer. If the absorbance of the sample and reference are matched, the intensity term can be omitted.
-
Direct Detection: Phosphorescence Measurement
A more direct, though technically challenging, method for singlet oxygen detection is to measure its weak phosphorescence emission at approximately 1270 nm.[10] This method is less prone to artifacts from the chemical trap but requires specialized and highly sensitive near-infrared detectors.
Experimental Setup:
-
Pulsed laser for excitation of the photosensitizer.[10]
-
Highly sensitive near-infrared detector (e.g., InGaAs photodiode or photomultiplier tube).
-
Monochromator to select the 1270 nm emission.
-
Data acquisition system for time-resolved measurements.
This method is particularly useful for studying the kinetics of singlet oxygen generation and decay in various environments.
Quantitative Data Summary
The singlet oxygen generation efficiency of this compound derivatives is highly dependent on their chemical structure. The following table summarizes the reported singlet oxygen quantum yields (ΦΔ) for some representative derivatives.
| Derivative | Substituents | Solvent | ΦΔ | Reference |
| KO-0 | None | THF | 0.036 | [6][7] |
| KO-1 | One formyl group | THF | 0.22 | [6][7] |
| KO-2 | Two formyl groups | THF | 0.33 | [6][7] |
| KO-3 | Three formyl groups | THF | 0.41 | [6][7] |
| KY-1Na | One carboxylate sodium salt | Water | 0.06 | [3] |
| KY-2Na | Two carboxylate sodium salts | Water | 0.19 | [3] |
Troubleshooting and Considerations
-
Photobleaching of the Photosensitizer: Prolonged or high-intensity irradiation can lead to the degradation of the photosensitizer itself, which will affect the rate of singlet oxygen generation. It is important to monitor the absorbance of the photosensitizer during the experiment.
-
Aggregation of Photosensitizers: In aqueous solutions, some photosensitizers may aggregate, which can significantly reduce their singlet oxygen generation efficiency. The choice of solvent and concentration is critical.
-
Oxygen Concentration: The generation of singlet oxygen is dependent on the presence of dissolved molecular oxygen. For reproducible results, solutions should be saturated with air or oxygen.
-
Direct Reaction of Trap with Excited Photosensitizer: In some cases, the excited state of the photosensitizer may directly react with the chemical trap, leading to an overestimation of the singlet oxygen quantum yield. Control experiments without oxygen should be performed to assess this possibility.
Safety Precautions
-
Photosensitizers: Handle photosensitizers with care, as they can cause skin and eye irritation, especially upon exposure to light. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Light Sources: High-intensity light sources, such as lasers, can cause severe eye damage. Always wear appropriate laser safety goggles and follow standard operating procedures for the light source.
-
Singlet Oxygen: While singlet oxygen is a key therapeutic agent, its high reactivity can also be damaging to healthy tissues. Avoid direct exposure of skin and eyes to conditions where high concentrations of singlet oxygen are being generated.
Conclusion
This compound derivatives represent a versatile and promising class of photosensitizers for singlet oxygen generation. By understanding the underlying photochemical mechanisms and employing the detailed protocols provided in this guide, researchers can effectively synthesize, characterize, and utilize these compounds for a wide range of applications in photodynamic therapy, materials science, and environmental remediation. The ability to tune the photophysical properties of these derivatives through chemical modification opens up exciting avenues for the development of next-generation photosensitizers with enhanced efficacy and specificity.
References
- DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized singlet oxygen and its applications in photodynamic therapy. Coordination Chemistry Reviews, 233-234, 351-371.
-
Ohira, K., Imato, K., & Ooyama, Y. (2021). Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation. Materials Chemistry Frontiers, 5(14), 5298-5304. [Link]
-
Ooyama, Y., Ohira, K., & Imato, K. (2021). Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation. Materials Chemistry Frontiers, 5(14), 5298-5304. [Link]
-
Yagi, K., Ohira, K., Yamana, K., Imato, K., Kawasaki, R., Ikeda, A., & Ooyama, Y. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Organic & Biomolecular Chemistry, 21(25), 5194-5202. [Link]
-
HORIBA. (n.d.). What is Singlet Oxygen? Retrieved from [Link]
-
König, K., Rahn, S., & Riemann, I. (2009). Singlet Oxygen Generation by UVA Light Exposure of Endogenous Photosensitizers. Biophysical Journal, 96(10), 3862-3868. [Link]
-
Gollmer, A., Arnbjerg, J., Blaikie, R. J., & Ogilby, P. R. (2011). Singlet oxygen generation by laser irradiation of gold nanoparticles. The Journal of Physical Chemistry C, 115(43), 21015-21022. [Link]
-
MDPI. (2024). Matrix Effect on Singlet Oxygen Generation Using Methylene Blue as Photosensitizer. Molecules, 29(11), 2649. [Link]
-
Kochevar, I. E., & Redmond, R. W. (2000). Photosensitized production of singlet oxygen. Methods in Enzymology, 319, 20-28. [Link]
- Ooyama, Y., et al. (2021). Phenazine-based photosensitizers for singlet oxygen generation. RSC Advances, 11(29), 17757-17764.
- Ooyama, Y., et al. (2020). Phenazine-based photosensitizers for singlet oxygen generation. Materials Chemistry Frontiers, 4(2), 589-596.
-
University of Central Florida. (n.d.). Method For Determination Of Singlet Oxygen Quantum Yields For New Fluorene-based Photosensitizers In Aqueous Media For The Advancement Of Photodynamic Therapy. Retrieved from [Link]
-
Tsuyama, H., Imato, K., & Ooyama, Y. (2023). Synthesis, Optical and Singlet Oxygen Generation Properties of Phenazinone‐Based Photosensitizer with 5‐Formyl‐2‐Thienyl Substituents. ChemistrySelect, 8(10), e202300187. [Link]
-
University of California, Santa Barbara. (n.d.). Singlet O2 Quantum Yield. Retrieved from [Link]
- Gajula, B., et al. (2017). One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Journal of Chemical Sciences, 129(7), 1017-1025.
-
Zhang, X., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5320. [Link]
- Chaudhary, A., & Khurana, J. M. (2018). Synthetic routes for phenazines: an overview.
-
Kochevar, I. E., & Redmond, R. W. (2000). Photosensitized production of singlet oxygen. Methods in enzymology, 319, 20–28. [Link]
-
Makovik, I., Vinokurov, A., Dunaev, A., Rafailov, E., & Dremin, V. (2023). Efficiency of direct photoinduced generation of singlet oxygen at different wavelengths, power density and exposure time of laser irradiation. Analyst, 148(14), 3559-3564. [Link]
-
Imato, K. (n.d.). Keiichi Imato. Hiroshima University. Retrieved from [Link]
- Singh, R., et al. (2018). Massive Bioaccumulation and Self-Assembly of Phenazine Compounds in Live Cells. ACS Chemical Biology, 13(10), 2825-2833.
-
Gajula, B., et al. (2017). One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Journal of Chemical Sciences, 129(7), 1017-1025. [Link]
-
Zhang, X., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules (Basel, Switzerland), 26(17), 5320. [Link]
- Chaudhary, A., & Khurana, J. M. (2017). Synthetic routes for phenazines: an overview.
Sources
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Photosensitized production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. futaba-zaidan.org [futaba-zaidan.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00491K [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Singlet Oxygen Generation by UVA Light Exposure of Endogenous Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to Time-Resolved Fluorescence Spectroscopy of 2,3-Phenazinediol
An Application Note from Gemini Science
Abstract
This application note provides a comprehensive, field-tested protocol for the characterization of 2,3-Phenazinediol using time-resolved fluorescence spectroscopy. We move beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind key experimental choices. This guide details the complete workflow, from sample preparation and instrumentation setup using Time-Correlated Single Photon Counting (TCSPC) to data analysis and interpretation. The methodologies described herein are designed to ensure the acquisition of high-fidelity, reproducible data for researchers investigating the excited-state dynamics of phenazine derivatives in various chemical and biological contexts.
Introduction and Scientific Principles
Phenazine and its derivatives are a class of nitrogen-containing heterocyclic compounds with significant applications as fluorescent probes, DNA intercalators, and photosensitizers.[1][2] this compound, in particular, possesses a core structure whose photophysical properties are sensitive to its local environment, making it a valuable candidate for sensing and therapeutic applications.[3][4][5] Understanding the excited-state lifetime—the average time the molecule spends in an excited state before returning to the ground state—is critical for developing and validating these applications.
Fluorescence lifetime is an intrinsic property of a fluorophore that, unlike fluorescence intensity, is generally independent of concentration or excitation intensity. It is, however, highly sensitive to environmental factors such as solvent polarity, temperature, and the presence of quenching agents. This sensitivity makes it a powerful tool for probing molecular interactions and microenvironments.
The Principle of Time-Correlated Single Photon Counting (TCSPC)
The gold standard for measuring fluorescence lifetimes in the picosecond to microsecond range is Time-Correlated Single Photon Counting (TCSPC).[6] This technique does not measure the full fluorescence decay from a single excitation pulse. Instead, it relies on a high-repetition-rate pulsed light source and the statistical reconstruction of the decay profile over millions of excitation-emission cycles.[7][8]
The core principle is to precisely measure the time difference between the excitation pulse (the "START" signal) and the detection of the first emitted photon (the "STOP" signal).[9][10] This process is repeated many times, and the arrival times are binned into a histogram. This histogram of photon arrival times statistically reconstructs the exponential decay of the fluorescence intensity, providing a high-resolution measurement of the excited-state dynamics.[10][11]
Experimental Design: Materials and Instrumentation
A successful TRF experiment depends on the careful selection of reagents and a properly configured TCSPC system.
Materials and Reagents
| Material/Reagent | Recommended Grade/Supplier | Rationale and Key Considerations |
| This compound | ≥98% Purity (e.g., PubChem CID 135616208) | High purity is essential to avoid interference from fluorescent impurities.[12] |
| Solvents (e.g., Toluene, Dichloromethane, Ethanol, Water) | Spectroscopic or HPLC Grade | Solvents must be free of fluorescent contaminants. The choice of solvent is critical as it can significantly impact fluorescence lifetime.[13][14] |
| Cuvettes | 1 cm path length, four-sided polished quartz | Quartz is required for UV-Vis excitation and to minimize background fluorescence. Four-sided polishing is necessary for right-angle detection geometry. |
Core Instrumentation: A TCSPC System
A typical TCSPC setup is a modular system composed of several key components.[10][11]
| Component | Specification Example | Function and Importance |
| Pulsed Light Source | Picosecond Pulsed Diode Laser (e.g., EPLED-375) or Ti:Sapphire Laser | Provides the short excitation pulses required to initiate the fluorescence process. The pulse width should be significantly shorter than the expected fluorescence lifetime. |
| Wavelength Selection | Monochromator or Bandpass Filters | Isolates the desired excitation and emission wavelengths. Derivatives of this compound show broad absorption in the 500-600 nm range.[3][15] |
| Sample Chamber | Temperature-controlled cuvette holder with right-angle geometry | Maintains sample integrity and allows for precise control of experimental conditions. Right-angle detection minimizes collection of scattered excitation light. |
| Detector | Microchannel Plate Photomultiplier (MCP-PMT) or Single-Photon Avalanche Diode (SPAD) | A highly sensitive, high-speed detector capable of registering the arrival of single photons with picosecond time resolution.[11] |
| TCSPC Electronics | Time-to-Digital Converter (TDC) or Time-to-Amplitude Converter (TAC) with Constant Fraction Discriminators (CFDs) | The core timing electronics that measure the START-STOP intervals with high precision and build the decay histogram.[10][11] |
| Analysis Software | Commercial or custom software with reconvolution fitting capabilities | Used to analyze the decay data, account for the instrument response, and determine the lifetime components. |
Detailed Experimental Protocol
This protocol outlines the workflow for acquiring high-quality fluorescence decay data for this compound.
Workflow Overview
Caption: A step-by-step workflow for time-resolved fluorescence analysis.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Prepare a Stock Solution: Dissolve a known quantity of this compound in a suitable solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 1 mM).
-
Prepare Working Solution: Dilute the stock solution in the final solvent of interest (e.g., toluene, water, buffer). The crucial parameter is the solution's absorbance at the chosen excitation wavelength. Causality: The absorbance must be kept low (ideally < 0.1) to prevent the "inner filter effect," where emitted fluorescence is reabsorbed by other fluorophore molecules in the solution, artificially shortening the measured lifetime.
-
Prepare a Blank: Fill a cuvette with the pure solvent used for the working solution. This is used to measure and subtract any background signal.
-
Prepare a Scattering Solution: Prepare a dilute, non-fluorescent scattering solution (e.g., a drop of milk or Ludox silica suspension in water) for measuring the Instrument Response Function (IRF).
Step 2: Instrument Setup and Calibration
-
System Warm-up: Allow the laser and detectors to warm up for at least 30 minutes to ensure stable operation.
-
Set Wavelengths: Select the excitation wavelength based on the absorption spectrum of this compound. Set the emission monochromator to the peak of its fluorescence spectrum.
-
Measure the Instrument Response Function (IRF):
-
Place the scattering solution in the sample holder.
-
Set the emission monochromator to the same wavelength as the excitation laser.
-
Acquire data. The resulting curve is the IRF—it represents the temporal profile of the excitation pulse combined with the response time of the detection system.[16] A high-quality IRF is essential for accurate data analysis.
-
Step 3: Data Acquisition
-
Measure Blank: Acquire a decay curve for the solvent blank to check for contamination.
-
Measure Sample: Replace the blank with the this compound working solution.
-
Optimize Count Rate: Adjust the excitation power or use neutral density filters so that the rate of detected photons is less than 5% of the laser's repetition rate. Causality: TCSPC assumes that at most one photon is detected per excitation cycle. If the count rate is too high, "pulse pile-up" can occur, where two photons from the same cycle are detected, distorting the decay profile towards shorter lifetimes.[7]
-
Collect Data: Acquire the fluorescence decay histogram until the peak channel has accumulated at least 10,000 counts. This ensures sufficient statistical precision for the fitting algorithm.
Data Analysis and Interpretation
The raw data collected,
-
Fitting Model: The true fluorescence decay,
, is typically modeled as a sum of exponential components: where is the lifetime of the i-th component and is its fractional amplitude. Many phenazine derivatives exhibit multi-exponential decays, which can indicate the presence of different excited-state species or complex relaxation pathways.[14][17] -
Reconvolution Fitting: Using specialized software, perform an iterative reconvolution fit. The software convolves the theoretical exponential decay model with the experimental IRF and adjusts the parameters (
and ) until the resulting curve best matches the experimental data. -
Assessing Goodness-of-Fit: The quality of the fit is paramount. Evaluate it using two key metrics:
-
Chi-squared (
): This value should be close to 1.0 for a good fit. -
Weighted Residuals: A plot of the residuals should be random and symmetrically distributed around zero. Any systematic trends indicate a poor fit or an inappropriate model.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High | Incorrect fitting model (e.g., single vs. multi-exponential); scattered excitation light in the decay. | Try fitting with an additional exponential component. Ensure the emission wavelength is sufficiently far from the excitation wavelength. |
| Low Signal / Noisy Data | Low fluorescence quantum yield; sample concentration too low; poor optical alignment. | Check sample absorbance. If low, remake at a slightly higher concentration (staying below 0.1 Abs). Check and optimize the instrument's optical alignment. |
| Lifetime appears artificially short | Pulse pile-up; presence of quenchers (e.g., dissolved oxygen); inner filter effect. | Reduce photon count rate to <5% of laser repetition rate. Degas the solvent by bubbling with N₂ or Argon. Verify that sample absorbance is < 0.1. |
References
- Meskini, M., Bera, S., Maity, A., & Bhowmik, S. (1997). Fluorescence and binding properties of phenazine derivatives in complexes with polynucleotides of various base compositions and secondary structures. Biophysical Chemistry, 65(1), 55-63.
- PicoQuant. (n.d.). Time-Correlated Single Photon Counting.
- Simtrum. (2020, November 12). What is the best Setup of Time Correlated Single Photon Counting(TCSPC)?
- Sigma-Aldrich. (n.d.). Fluorescence Lifetime Measurement.
- HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD.
- Swabian Instruments. (n.d.). Time-Correlated Single Photon Counting (TCSPC).
- Barber, P. R., Ameer-Beg, S. M., & Vojnovic, B. (2006). Technique for measurement of fluorescence lifetime by use of stroboscopic excitation and continuous-wave detection. Applied Optics, 45(25), 6436-6445.
- Langer, J. J., et al. (2023). Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence propert.
- Ossila. (n.d.). Fluorescence Lifetime Measurement.
- Tadin, A. M., et al. (2018). A Time Correlated Single Photon Counting Setup for High Temporal Resolution Measurements of the Temporal Response of Organic Scintillators. 2018 IEEE Nuclear Science Symposium and Medical Imaging Conference Proceedings (NSS/MIC).
- Hesp, B., et al. (2025). Practical guide to fluorescence lifetime imaging microscopy. Molecular Biology of the Cell, 36(11).
- ResearchGate. (n.d.).
- Li, W., et al. (2019). Rational Molecular Design of Dibenzo[a,c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters for Orange-Red OLEDs with EQE up to 22.0%. ACS Applied Materials & Interfaces, 11(27), 24286-24294.
- Ooyama, Y., et al. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Organic & Biomolecular Chemistry, 21(22), 4647-4654.
- National Center for Biotechnology Information. (n.d.). This compound.
- Ooyama, Y., et al. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. RSC Advances, 13(22), 14935-14942.
- Ooyama, Y., et al. (2021). Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation. Materials Chemistry Frontiers, 5(10), 3964-3971.
- Ohira, K., et al. (2024). Photochromism of phenazine-2,3-diol derivatives through excited state intermolecular proton transfer based on keto–enol tautomerization.
- Prasad, K. R. (2016). Synthesis of Push-Pull Phenazines Possessing pH Responsive Absorption Spectra and Their Application in Selective Detection of Fe. DRS@nio.
- Ooyama, Y., et al. (2023).
- Prasad, K. R. (2016). Phenazines as chemosensors of solution analytes and as sensitizers in organic photovoltaics. ARKIVOC, 2016(i), 82-110.
- Zirzlmeier, J., et al. (2020). Femtosecond Spectroscopy on a Dibenzophenazine-Cored Macrocycle Exhibiting Thermally Activated Delayed Fluorescence. ChemPhotoChem, 4(11), 947-954.
Sources
- 1. Fluorescence and binding properties of phenazine derivatives in complexes with polynucleotides of various base compositions and secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. futaba-zaidan.org [futaba-zaidan.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. picoquant.com [picoquant.com]
- 8. horiba.com [horiba.com]
- 9. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 10. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]
- 11. ossila.com [ossila.com]
- 12. This compound | C12H8N2O2 | CID 135616208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ac1.hhu.de [ac1.hhu.de]
- 14. Femtosecond Spectroscopy on a Dibenzophenazine‐Cored Macrocycle Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. molbiolcell.org [molbiolcell.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 2,3-Phenazinediol Derivatives in Redox Flow Batteries
Introduction: The Promise of Phenazines in Energy Storage
Redox flow batteries (RFBs) are a compelling technology for large-scale energy storage, offering a unique decoupling of energy capacity and power output.[1] The core of RFB innovation lies in the development of robust, efficient, and cost-effective redox-active materials. Among the various classes of organic molecules being explored, phenazine derivatives have emerged as particularly promising candidates.[2] Their tunable molecular structure allows for the strategic modification of redox potentials and solubility, making them adaptable for both aqueous and non-aqueous RFB systems.[3][4] This guide provides a comprehensive overview and detailed protocols for the application of 2,3-phenazinediol and its derivatives in redox flow batteries, aimed at researchers and scientists in the field of energy storage and materials science. We will delve into the synthesis, electrochemical characterization, and full-cell testing of these compounds, emphasizing the causality behind experimental choices to ensure a thorough understanding of the methodologies.
Part 1: Foundational Principles of this compound Derivatives in RFBs
The core structure of phenazine, an aromatic heterocyclic compound, allows for reversible redox reactions, making it an excellent scaffold for charge carriers in RFBs.[5] Specifically, this compound derivatives offer several advantages:
-
Tunable Redox Potential: The introduction of hydroxyl groups at the 2 and 3 positions, along with other functional groups, allows for fine-tuning of the redox potential.[6][7] This is crucial for designing high-voltage and high-energy-density batteries.[3][8] For instance, the introduction of electron-donating groups can lower the reduction potential, making them suitable as anolytes (the negative electrolyte).[2]
-
Multi-electron Transfer: Many phenazine derivatives can undergo a two-electron transfer process, which can significantly increase the theoretical energy density of the battery.[4][9]
-
Chemical Stability: Rational molecular design can lead to highly stable phenazine derivatives, a critical factor for the long-term cycling performance of RFBs.[10][11][12] Understanding and mitigating decomposition pathways, such as tautomerization, is key to achieving this stability.[10][13]
Redox Mechanism of this compound Derivatives
The fundamental redox mechanism of this compound derivatives in an aqueous medium involves a two-electron, two-proton (2e⁻/2H⁺) transfer. The hydroxyl groups play a crucial role in this process, facilitating proton-coupled electron transfer. The general redox reaction can be visualized as follows:
Caption: Reversible 2e⁻/2H⁺ redox mechanism of this compound.
Part 2: Synthesis and Functionalization of this compound Derivatives
The ability to chemically modify the this compound core is a significant advantage. Functionalization can be used to enhance solubility, tune redox potential, and improve stability.
General Synthesis of this compound
A common route to synthesize this compound involves the condensation of catechol with 1,2-diaminobenzene. This straightforward synthesis allows for the use of substituted precursors to generate a library of derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. New phenazine based anolyte material for high voltage organic redox flow batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00687D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New phenazine based anolyte material for high voltage organic redox flow batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. HIGHLY STABLE PHENAZINE DERIVATIVES FOR AQUEOUS REDOX FLOW BATTERIES | PNNL [pnnl.gov]
- 10. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes (Journal Article) | OSTI.GOV [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Phenazinediol
Welcome to the technical support center for the synthesis of 2,3-Phenazinediol (also known as 2,3-dihydroxyphenazine). This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during this process. The synthesis, while conceptually straightforward, is sensitive to reaction conditions that can significantly impact yield and purity. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method for synthesizing this compound is the condensation reaction between o-phenylenediamine and catechol .[1][2] This reaction involves the formation of a dihydrophenazine intermediate, which is subsequently oxidized to the aromatic phenazine core. While other routes exist, such as those starting from substituted quinones, the catechol/o-phenylenediamine pathway is often preferred for its atom economy and readily available starting materials.[3]
Caption: Decision workflow for troubleshooting common synthesis issues.
Q3: My yield of this compound is consistently low. What are the primary causes and solutions?
Low yield is the most frequent complaint. The root cause typically falls into one of three categories: reaction conditions, reactant degradation, or workup losses.
A3: Root Causes & Recommended Actions
-
Premature Oxidation of Catechol: As mentioned in the FAQ, catechol degradation is a major yield-killer.
-
Solution (Expertise & Experience): Always perform the reaction under a strictly inert atmosphere (high-purity nitrogen or argon). It is insufficient to simply place a balloon on the flask. You must actively degas your solvent and reaction vessel by bubbling the inert gas through the solvent for at least 15-20 minutes before adding reactants. This proactive removal of dissolved oxygen is non-negotiable for achieving high yields.
-
-
Suboptimal Reaction Temperature and Time: The condensation requires significant thermal energy, but excessive heat degrades both reactants and products.
-
Solution (Authoritative Grounding): The optimal conditions depend on the chosen method (solvent vs. neat). A solvent-free melt reaction can be very fast (e.g., 210°C for 15 minutes), but risks decomposition. [1]Using a high-boiling point solvent like phenyl ether allows for more controlled heating over a longer period (e.g., 140-200°C for 40-90 hours), which may improve yield by minimizing charring. [2] * Self-Validating System: Set up parallel small-scale reactions to screen temperatures (e.g., 160°C, 180°C, 200°C). Monitor progress by TLC every few hours. The optimal condition is the one that shows maximum product formation before significant streaking or spot-fading (decomposition) appears on the TLC plate.
-
-
Inefficient Workup and Purification: The desired product can be lost if the purification strategy is not tailored to its properties.
-
Solution (Trustworthiness): this compound is acidic due to its hydroxyl groups. This property can be exploited for highly effective purification. A wash with aqueous sodium hydroxide (e.g., 2 M NaOH) will deprotonate and dissolve the diol, leaving non-acidic impurities like the byproduct phenazine behind as a solid. [1]The basic aqueous layer can then be collected, filtered, cooled, and re-acidified (e.g., with HCl) to precipitate the pure this compound. See Protocol 2 for a detailed method.
-
| Parameter | Condition A (Melt) [1] | Condition B (High-Boiling Solvent) [2] | Key Consideration |
| Solvent | None | Phenyl Ether, Dimethylbenzene | Solvent choice dictates the achievable temperature and reactant solubility. |
| Temperature | 210 °C | 140 - 200 °C | High heat increases reaction rate but also the risk of decomposition. |
| Time | 15 minutes | 40 - 90 hours | Longer reaction times at lower temperatures can sometimes improve yield. |
| Atmosphere | Inert (Implied) | Inert (Recommended) | Critical for preventing catechol oxidation. |
| Reactant Ratio | 1:1 (o-PD:Catechol) | 1:1 to 1:10 (o-PD:Catechol) | An excess of catechol may drive the reaction but complicates purification. |
Table 1: Comparison of reported reaction conditions for optimization.
Q4: My final product is contaminated with a significant amount of phenazine. How do I prevent its formation and remove it?
This is a classic case of over-oxidation. The desired product, this compound, can be oxidized further under harsh conditions, leading to the loss of the hydroxyl groups to form the unsubstituted phenazine core.
A4: Prevention and Removal Strategy
-
Prevention: The key is controlling the oxidation step. The reaction first forms a dihydro-phenazine intermediate, which must be oxidized to the final product. Atmospheric oxygen is often sufficient. Using strong, explicit oxidants or excessively high temperatures can drive the reaction too far. Running under a carefully controlled atmosphere (e.g., switching from inert to air at a later stage) can sometimes moderate this process.
-
Removal (The Self-Validating Protocol): The most effective removal method is the acid-base extraction described in A3 and detailed in Protocol 2 . The phenazine byproduct is not acidic and will not dissolve in aqueous NaOH, allowing for a clean separation.
Caption: Flowchart for purification via acid-base extraction.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound (Solvent Method)
This protocol synthesizes insights from multiple sources to provide a robust starting point for optimization.
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet/outlet, add 30 mL of phenyl ether.
-
Inert Atmosphere: Seal the flask and bubble argon or high-purity nitrogen through the solvent for 20 minutes to remove all dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Add Reactants: While maintaining the inert atmosphere, add catechol (1.10 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol).
-
Heating: Immerse the flask in a pre-heated heating mantle or oil bath set to 180°C. Stir the mixture vigorously.
-
Reaction Monitoring: Allow the reaction to proceed for 24-48 hours. Monitor the reaction's progress by carefully taking small aliquots and analyzing them by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The product spot should be UV active and may have a distinct color.
-
Cooling & Isolation: Once the reaction is complete (starting materials consumed), remove the heat source and allow the mixture to cool to room temperature. The product may precipitate upon cooling. Dilute the mixture with 50 mL of hexane to further precipitate the product and filter the crude solid using a Büchner funnel.
Protocol 2: Purification by Selective Acid-Base Extraction
This protocol is highly effective for removing non-acidic byproducts like phenazine. [1]
-
Suspension: Transfer the crude solid from Protocol 1 into a 250 mL Erlenmeyer flask. Add 50 mL of toluene (or another water-immiscible solvent) and 50 mL of 2 M aqueous sodium hydroxide.
-
Dissolution: Stir the biphasic mixture vigorously for 15-20 minutes. The orange/red this compound will dissolve in the aqueous layer, forming the sodium salt, while the yellow phenazine will remain suspended in the organic layer or as a solid.
-
Separation: Transfer the mixture to a separatory funnel. Collect the lower aqueous layer. Extract the remaining organic layer one more time with 25 mL of 2 M NaOH to ensure complete recovery. Combine the aqueous extracts.
-
Filtration: Filter the combined basic aqueous extracts to remove any remaining insoluble impurities.
-
Precipitation: Cool the clear aqueous solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2. A bright orange or red solid of pure this compound will precipitate.
-
Final Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the pure product by filtration, wash with a small amount of cold deionized water, and dry under vacuum.
References
-
The Royal Society of Chemistry. One-pot production of phenazine from lignin-derived catechol.[Link]
- Google Patents.CN104974099A - New synthesis method of phenazine.
-
The Royal Society of Chemistry. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation.[Link]
-
ResearchGate. Catechol Oxidase and Phenoxazinone Synthase: Biomimetic Functional Models and Mechanistic Studies.[Link]
-
ResearchGate. Oxidation reaction of catechol.[Link]
Sources
troubleshooting low fluorescence signal from 2,3-Phenazinediol probes
An in-depth guide to navigating the complexities of 2,3-Phenazinediol fluorescence-based assays.
Welcome to the technical support center for this compound and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of your experiments. This guide is structured to help you diagnose and resolve issues with low fluorescence signals, ensuring the integrity and success of your research.
Part 1: The Troubleshooting Guide (Q&A)
This section directly addresses the most common and critical issues encountered when using this compound probes.
Q1: My fluorescence signal is extremely weak or completely absent. Where do I start?
A weak or absent signal is the most common issue, often stemming from one of three areas: the instrument, the reagents, or the protocol. The following flowchart provides a logical diagnostic path.
Caption: A step-by-step diagnostic workflow for troubleshooting low fluorescence signals.
In-depth Explanation:
-
Instrument Settings: Always verify your instrument first. Ensure the excitation and emission wavelengths match the spectral properties of your specific this compound derivative.[1] For plate readers, check that the focal height is optimized for your sample volume.[2]
-
Reagent Integrity:
-
Concentration: Titrate your probe to find the optimal concentration. Too little probe gives a weak signal, while too much can lead to self-quenching (inner filter effect).[3][4]
-
Storage & Stability: Phenazines can be susceptible to degradation.[5] Store stock solutions in a dark, cold, and dry environment as recommended. If degradation is suspected, prepare a fresh stock solution.
-
pH Sensitivity: The fluorescence of molecules with hydroxyl groups, like this compound, can be highly pH-dependent.[6] Verify that your experimental buffer's pH is within the optimal range for your probe.
-
-
Experimental Protocol:
-
Photobleaching: Protect your samples from excessive light exposure during incubation and measurement.[1] Using an anti-fade mounting medium can be beneficial for microscopy applications.[3]
-
Quenching: Certain substances in your sample or buffer can quench fluorescence. Common culprits include halides, heavy metals, or other molecules that absorb at the excitation or emission wavelength.[4][7]
-
Target Availability: In cell-based assays, ensure your target is expressed and accessible.[8] Insufficient permeabilization for intracellular targets or low expression levels will naturally lead to a weak signal.[3]
-
Q2: I see a signal, but my background is very high, leading to a poor signal-to-noise ratio. What's happening?
High background fluorescence can obscure your real signal. The primary causes are autofluorescence from your sample/media and non-specific binding of the probe.
Solutions:
-
Address Autofluorescence:
-
Cell culture media components like phenol red and fetal bovine serum are known to be fluorescent.[2] For the final measurement, consider replacing the media with a clear buffer like Phosphate-Buffered Saline (PBS).
-
Certain cell types, like neutrophils, are naturally more autofluorescent.[8]
-
If possible, use instrumentation that allows for time-resolved fluorescence, as the lifetime of autofluorescence is typically shorter than that of specific probes.
-
-
Reduce Non-Specific Binding:
-
Use Appropriate Controls: Always include an "unstained" or "vehicle-only" control to measure the baseline autofluorescence of your sample. This value can be subtracted from your experimental samples.[8]
Q3: My signal seems to decrease rapidly during measurement. Why?
This is a classic sign of photobleaching , the irreversible photochemical destruction of the fluorophore. Phenazine derivatives can be susceptible to this, especially under intense or prolonged light exposure.
Mitigation Strategies:
-
Reduce Excitation Intensity: Lower the power of your laser or the intensity setting of your lamp.
-
Minimize Exposure Time: Use the shortest possible exposure time that still provides a measurable signal. For microscopy, acquire images swiftly.
-
Use Antifade Reagents: Incorporate a commercially available antifade reagent into your mounting medium or buffer.[3]
-
Work Quickly and in the Dark: Prepare and handle your samples in low-light conditions to prevent cumulative photobleaching before measurement.[1]
Part 2: FAQs & Fundamental Principles
Q4: What are the fundamental spectral properties of this compound?
While the exact excitation and emission maxima can vary with substitution and solvent environment, this compound-based dyes generally have broad absorption bands in the 500-600 nm range.[9][10] It is crucial to consult the datasheet for your specific derivative.
A key characteristic of many phenazine-based molecules is a low fluorescence quantum yield (Φfl) .[11][12] This is an intrinsic property of the molecule and a critical factor to understand.
| Property | Typical Value/Characteristic | Implication for Experiments |
| Absorption Max (λabs) | ~500 - 600 nm | Use an appropriate excitation source (e.g., green/yellow laser).[9] |
| Fluorescence Quantum Yield (Φfl) | Often low (e.g., <0.1) | The molecule is not a highly efficient fluorescer. A "low" signal may be normal.[9][11][12] |
| Solubility | Generally soluble in organic solvents like DMSO.[13] Water-soluble derivatives have been developed.[9] | Ensure the probe is fully dissolved in the stock solution to avoid aggregation. |
Q5: Why is the fluorescence quantum yield of this compound often low?
The low fluorescence quantum yield is a direct consequence of the molecule's electronic structure. After absorbing a photon and reaching an excited singlet state (S1), the molecule has several pathways to return to the ground state (S0). For many phenazines, the process of intersystem crossing (ISC) to a triplet state (T1) is highly efficient.[11][12]
Sources
- 1. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. biotium.com [biotium.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chemical stability of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. futaba-zaidan.org [futaba-zaidan.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Development of phenazine-2,3-diol-based photosensitizers: effect of substitution of the cyano group for the nitro group on singlet oxygen generation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Cas 19220-18-9,this compound | lookchem [lookchem.com]
Technical Support Center: Optimizing Stille Coupling for 2,3-Phenazinediol Derivatives
Welcome to the technical support center for Stille cross-coupling reactions focused on 2,3-phenazinediol derivatives. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction to synthesize complex phenazine-based molecules. Phenazinediols are privileged scaffolds in medicinal chemistry and materials science, and mastering their synthesis is crucial for innovation.
This document moves beyond standard protocols to address the specific challenges encountered with these heteroaromatic substrates. We will explore the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reactions effectively.
The Stille Reaction: A Primer for Phenazine Synthesis
The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane (organotin) reagent with an organic electrophile, typically a halide or triflate.[1][2] Its tolerance for a wide array of functional groups makes it particularly suitable for the late-stage functionalization of complex molecules like phenazinediol derivatives.[3][4][5]
The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] Understanding this cycle is fundamental to troubleshooting any issues that may arise.
Caption: Figure 1. The Catalytic Cycle of the Stille Coupling Reaction.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the Stille coupling of this compound derivatives.
Reaction Optimization & Core Parameters
Q1: My reaction yield is low or non-existent. Where should I start troubleshooting?
Low yield is a common issue that can stem from several factors. A systematic approach is key.
Caption: Figure 2. Decision tree for troubleshooting low reaction yields.
Detailed Rationale:
-
Inactive Catalyst: Palladium(0) catalysts can be sensitive to air and may degrade over time.[7] Using a fresh batch of catalyst or a stable Pd(II) precatalyst like Pd(OAc)₂ which is reduced in situ is recommended.[1][8] For electron-rich and potentially coordinating heteroaromatics like phenazines, sterically hindered and electron-rich phosphine ligands such as XPhos or SPhos often improve catalyst stability and activity.[9][10]
-
Inefficient Transmetalation: This is often the rate-determining step.[11] The polarity of the solvent plays a crucial role; polar aprotic solvents like DMF or dioxane are generally preferred. Additives can significantly accelerate this step. Lithium chloride (LiCl) is believed to facilitate the reaction by increasing solvent polarity and stabilizing transition states.[1][12] Copper(I) iodide (CuI) is a highly effective co-catalyst, thought to scavenge inhibiting free ligands or participate in an alternative transmetalation pathway.[1][11]
-
Substrate Decomposition: Phenazinediols can be sensitive to oxidative conditions. It is critical to thoroughly degas the reaction mixture (e.g., via multiple freeze-pump-thaw cycles or by bubbling with argon) to remove oxygen, which can deactivate the catalyst and lead to side reactions.[6]
Q2: I am observing significant homocoupling of my organostannane. How can I prevent this?
Homocoupling (R²-R²) is a primary side reaction where the organostannane couples with itself.[2][6]
-
Cause: This often occurs when two molecules of the organostannane react with a Pd(II) species before reductive elimination of the desired product can occur, or via a radical process involving the Pd(0) catalyst.[2]
-
Solutions:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane, but avoid a large excess which can favor homocoupling.
-
Temperature Management: Running the reaction at the lowest effective temperature can disfavor the side reaction.
-
Slow Addition: Adding the organostannane slowly to the reaction mixture containing the catalyst and the phenazine halide can help maintain a low concentration of the stannane, suppressing the homocoupling pathway.
-
Catalyst Choice: Ensure your Pd(0) catalyst is fully active before adding the coupling partners. If using a Pd(II) precatalyst, a brief pre-heating period with the phosphine ligand before adding substrates can facilitate its reduction to the active Pd(0) state.
-
Q3: Which palladium catalyst and ligand combination is best for phenazine derivatives?
There is no single "best" combination, as the optimal choice depends on the specific substituents on both coupling partners.[9] However, for heteroaromatic substrates like phenazines, a clear trend has emerged.
| Catalyst System | Substrate Type | Rationale & Key Considerations |
| Pd(OAc)₂ / XPhos | General purpose, sterically hindered substrates | XPhos is a bulky, electron-rich biaryl phosphine ligand that stabilizes the Pd(0) center, promotes fast oxidative addition, and is highly effective for coupling heteroaromatics.[10] This is an excellent starting point. |
| Pd₂(dba)₃ / SPhos | Electron-rich or -deficient heteroaromatics | Similar to XPhos, SPhos provides a stable and highly active catalytic complex. The choice between XPhos and SPhos can be substrate-dependent and may require screening.[9] |
| Pd(PPh₃)₄ | Simple, unhindered substrates | This is a classic, "all-in-one" Pd(0) catalyst.[5][8] While convenient, it can be less effective for challenging substrates due to the dissociation of PPh₃ ligands leading to less active species. |
Q4: What is the role of additives like CuI, LiCl, and CsF?
Additives are not always necessary but can be powerful tools for optimization, especially when reactions are sluggish.
-
Copper(I) Iodide (CuI): Often provides a dramatic rate acceleration. The "copper effect" is complex, but it is believed that CuI can act as a scavenger for free phosphine ligand, which can inhibit the transmetalation step.[11][13] It may also participate directly in the transmetalation process.
-
Lithium Chloride (LiCl): Commonly used to enhance reaction rates. It can increase the polarity of the solvent and is thought to aid in the cleavage of the tin-carbon bond during transmetalation.[1][6][12]
-
Cesium Fluoride (CsF): Fluoride ions can coordinate to the tin atom, forming a hypervalent "ate" complex.[11][14] This increases the nucleophilicity of the organic group being transferred, thereby accelerating the transmetalation step.[10]
Workup & Purification
Q5: How do I effectively remove the toxic organotin byproducts from my product?
Removing organotin byproducts (e.g., Bu₃SnCl or Bu₃SnBr) is a critical and often challenging step due to their toxicity and relatively nonpolar nature.[5][6]
| Method | Procedure | Advantages | Disadvantages |
| Aqueous KF Wash | Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF).[15][16] | Simple, inexpensive, and highly effective. Forms an insoluble precipitate (R₃SnF) that can be filtered off.[15] | Can form emulsions. The product might precipitate along with the tin fluoride if it has low solubility.[15] |
| Column Chromatography with Triethylamine (TEA) | Add 2-5% triethylamine to the eluent during standard silica gel chromatography.[6][8][16] | Integrates purification into a single step. Effective for many substrates. | May not be sufficient for complete removal. Can alter product elution profile. |
| DBU and Iodine Treatment | Treat the crude mixture with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and iodine.[15] | Useful for removing unreacted tin hydrides or hexaalkylditin. | Adds extra reagents and steps to the workup. |
For most applications, the aqueous KF wash is the most robust and recommended first-line method.
Model Experimental Protocol
This protocol provides a starting point for the Stille coupling of a dihalo-phenazinediol derivative. Note: The hydroxyl groups on the phenazinediol are often protected (e.g., as MOM or methyl ethers) prior to coupling to improve solubility and prevent interference with the catalyst.[17]
Reaction: Coupling of 7,8-dibromo-2,3-bis(methoxymethoxy)phenazine with (4-methoxyphenyl)tributylstannane
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add 7,8-dibromo-2,3-bis(methoxymethoxy)phenazine (1.0 eq), Pd(OAc)₂ (0.05 eq), and XPhos (0.11 eq).
-
In a separate flask, prepare a solution of (4-methoxyphenyl)tributylstannane (2.2 eq) and anhydrous cesium fluoride (CsF) (4.0 eq).
-
-
Reaction Setup:
-
Seal the Schlenk flask containing the phenazine and catalyst with a rubber septum.
-
Evacuate and backfill the flask with high-purity argon or nitrogen (repeat 3 times).
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a 0.1 M concentration relative to the phenazine starting material.
-
Add the organostannane/CsF mixture to the reaction flask.
-
-
Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 80-100 °C using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
-
Workup (Tin Removal):
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash it three times with a 1M aqueous solution of KF. Shake vigorously for at least one minute during each wash. A white precipitate of Bu₃SnF should form.[15][16]
-
Filter the entire biphasic mixture through a pad of Celite® to remove the precipitate.[15]
-
Separate the organic layer, wash it with brine, and dry it over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate the dried organic layer under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired product.
-
References
-
Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. (2024). Retrieved from [Link]
-
Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved from [Link]
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Stille Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]
-
The Stille Reaction - Myers, Chem 115. (n.d.). Retrieved from [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions | The Journal of Organic Chemistry - ACS Publications. (2005). Retrieved from [Link]
-
Casado, A. L., & Espinet, P. (2015). The Stille Reaction, 38 Years Later. Accounts of Chemical Research, 48(5), 1375–1382. Retrieved from [Link]
-
Winkler, J. D., Twenter, B. M., & Gendron, T. (2012). Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Ligation. Heterocycles, 84(2), 1345. Retrieved from [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Stille coupling via C–N bond cleavage - PMC - NIH. (2016). Retrieved from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (2023). Retrieved from [Link]
-
Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. (2023). Retrieved from [Link]
-
What are the best condition for performing a Stille Coupling Reaction? - ResearchGate. (2014). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. jk-sci.com [jk-sci.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Workup [chem.rochester.edu]
- 17. futaba-zaidan.org [futaba-zaidan.org]
addressing stability issues of 2,3-Phenazinediol in aqueous solutions
Welcome to the dedicated technical support guide for 2,3-Phenazinediol. This resource is designed for researchers, scientists, and drug development professionals to navigate and mitigate the inherent stability challenges of this compound in aqueous solutions. Here, we provide field-proven insights and actionable protocols to ensure the integrity and reproducibility of your experiments.
Introduction to this compound Instability
This compound, also known as 2,3-dihydroxyphenazine, is a redox-active heterocyclic compound with significant potential in various applications.[1][2] However, its utility is often hampered by its poor stability in aqueous solutions. The core issue stems from the dihydroxy substitution pattern on the phenazine core. Specifically, hydroxyl groups at the 2 and 3 positions render the molecule susceptible to degradation, a contrast to more stable isomers with substitutions at positions like 1,4 or 1,6.[3] This guide will address the primary causes of this instability and provide robust solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and behavior of this compound.
Q1: What are the primary factors that cause this compound to degrade in aqueous solutions?
A1: The degradation of this compound is multifactorial, stemming from its redox-active and photosensitive nature. The key drivers of instability are:
-
Oxidation: The electron-rich diol system is highly susceptible to oxidation by dissolved atmospheric oxygen. This redox instability is a fundamental aspect of its chemical character but also a primary degradation pathway.[4]
-
Photodegradation: Like many phenazine derivatives, this compound is sensitive to light. Exposure to ambient or UV light can provide the energy needed to initiate degradation reactions, often leading to a visible color change and loss of activity.[4]
-
pH-Dependent Instability: The stability of the molecule is highly dependent on the pH of the solution. Both strongly acidic and, particularly, alkaline conditions can accelerate degradation.[3][4] This is likely due to the deprotonation of the hydroxyl groups, which can facilitate irreversible tautomerization or increase susceptibility to oxidation.[3]
-
Elevated Temperature: Higher temperatures increase the kinetic rate of all chemical degradation pathways, including oxidation and hydrolysis.[4]
Q2: My this compound solution changed color from orange/red to a darker brown/black. What does this indicate?
A2: A visible color change, typically darkening, is a strong indicator of oxidative degradation and/or polymerization of the compound. The initial color is characteristic of the intact molecule, while the formation of oxidized species and subsequent degradation products often results in darker, less-defined chromophores. This is a clear sign that the integrity of your stock solution has been compromised.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To maximize the shelf-life of your this compound solutions, adhere to the following storage protocol:
-
Solvent Preparation: Use high-purity, degassed solvents (e.g., water or buffer) to minimize dissolved oxygen. Degassing can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using freeze-pump-thaw cycles.
-
Preparation Environment: Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent initial oxidation.
-
Container: Store in an amber glass vial or a clear vial wrapped completely in aluminum foil to protect from light.
-
Temperature: Store frozen at -20°C or -80°C for long-term stability.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and re-introduction of atmospheric oxygen into the stock.
Q4: Can I add antioxidants to my solution to improve stability?
A4: Yes, the addition of antioxidants can be an effective strategy, particularly for experiments conducted over several hours at room temperature. However, the choice of antioxidant must be compatible with your downstream application. Common choices include:
-
Ascorbic acid
-
Trolox (a water-soluble vitamin E analog)
-
Glutathione
It is critical to run a control experiment with the antioxidant alone to ensure it does not interfere with your assay. The antioxidant properties of various compounds, including natural phenols and other synthetic molecules, have been widely studied and may offer insights into suitable candidates.[5][6][7]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common stability issues encountered during experiments.
Problem 1: Rapid Loss of Compound Activity or Inconsistent Results
-
Potential Cause 1: Oxidative Degradation. The most common cause is the oxidation of the diol moiety by dissolved oxygen in the aqueous buffer.
-
Potential Cause 2: Photodegradation. Exposure to lab lighting during sample preparation and incubation can degrade the compound.
-
Potential Cause 3: pH-Induced Degradation. The buffer pH may be promoting instability. Research has shown that dihydroxyphenazine isomers with -OH groups at the 2,3 positions are inherently less stable.[3]
Solutions & Experimental Protocol
| Parameter | Recommendation | Causality & Rationale |
| Solvent/Buffer | Use freshly prepared, deoxygenated buffers. Sparge with N₂ or Ar gas for 20-30 minutes prior to use. | This minimizes the primary reactant (dissolved O₂) responsible for oxidation. |
| pH Control | Maintain a slightly acidic to neutral pH (6.0-7.0). Avoid alkaline conditions (pH > 7.5). | Alkaline conditions can deprotonate the hydroxyl groups, increasing electron density and making the molecule more prone to rapid oxidation and tautomerization.[3] |
| Light Exposure | Work under low-light conditions. Use amber-tinted microplates/vials or wrap them in aluminum foil. | Prevents light-induced electronic excitation that leads to photodegradation.[4] |
| Temperature | Prepare solutions on ice and perform experiments at the lowest feasible temperature. | Reduces the kinetic rate of all degradation reactions.[4] |
| Additives | Consider adding a chelating agent like EDTA (10-100 µM). | Trace metal ions in buffers can catalyze oxidation reactions. EDTA sequesters these ions, inhibiting this catalytic pathway. |
Workflow Diagram: Mitigating Degradation
Sources
- 1. This compound | C12H8N2O2 | CID 135616208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19220-18-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2,3-Dihydroxyphenazine
Introduction: The Challenge of 2,3-Dihydroxyphenazine Stability
Welcome to the technical support guide for 2,3-dihydroxyphenazine (2,3-DHP). This potent antibacterial agent and versatile chemical intermediate is a cornerstone of many research and development projects.[1] However, its dihydroxyphenolic structure, while key to its function, also makes it highly susceptible to oxidative degradation.[2] This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep understanding of the degradation mechanisms and to offer field-proven, practical solutions to ensure the integrity and reproducibility of your experiments.
The core issue lies in the electron-rich catechol-like moiety on the phenazine backbone. This structure is readily oxidized to form highly reactive quinone species, which can subsequently polymerize into complex, often dark-colored, and biologically inactive molecules.[2] This degradation process is not trivial; it can lead to a significant loss of biological activity, inaccurate quantification, the formation of interfering byproducts, and precipitation from solution.[2] This guide will equip you to proactively manage these challenges.
Part 1: Foundational FAQs - Understanding the "Why"
This section addresses the fundamental principles governing the stability of 2,3-DHP.
Q1: My freshly prepared, yellow-orange solution of 2,3-dihydroxyphenazine turned dark brown overnight. What is happening?
A: This color change is the classic visual indicator of oxidative degradation.[2] The dihydroxy groups on the phenazine ring are being oxidized into quinones. These quinones are highly reactive and can polymerize, forming complex, dark-colored macromolecules that are responsible for the brown appearance.[2] This process is a cascade reaction, often initiated by one or more of the factors discussed below.
Caption: Oxidative degradation pathway of 2,3-dihydroxyphenazine.
Q2: What are the primary factors that accelerate the degradation of 2,3-DHP?
A: There are four main environmental culprits that catalyze the oxidation of phenolic compounds like 2,3-DHP:
-
Dissolved Oxygen: Atmospheric oxygen is the primary oxidizing agent. Solvents, especially aqueous buffers, readily dissolve oxygen from the air.[2]
-
High pH: The stability of phenolic compounds is often highly pH-dependent. In alkaline or even neutral conditions, the hydroxyl groups can deprotonate to form phenolate ions, which are significantly more susceptible to oxidation.[2][3]
-
Light Exposure: UV radiation from ambient light provides the energy to initiate and propagate oxidative chain reactions.[2][4]
-
Trace Metal Ions: Transition metals, such as iron (Fe³⁺) and copper (Cu²⁺), are potent catalysts for oxidation reactions.[2][4][5] These can be introduced as contaminants from glassware, spatulas, or lower-purity reagents.
Q3: Research suggests different dihydroxyphenazine isomers have varied stability. Is 2,3-DHP particularly unstable?
A: Yes, both theoretical and experimental studies indicate that the substitution pattern of the hydroxyl groups on the phenazine ring significantly impacts stability. Research on various isomers for applications like redox flow batteries has shown that hydroxyl substitutions at the 2, 3, 7, and 8 positions result in less stable derivatives compared to those with substitutions at the 1, 4, 6, and 9 positions.[6][7][8] This inherent instability of the 2,3-isomer makes careful handling and proactive stabilization essential for reliable experimental outcomes.
Part 2: Troubleshooting Guide & Proactive Stabilization Protocols
This section provides a question-and-answer-based approach to solving specific experimental problems, complete with detailed, actionable protocols.
Problem: My 2,3-DHP stock solution degrades rapidly, even when stored in the freezer.
Root Cause Analysis: This common issue typically stems from improper solution preparation that traps initiators of degradation (oxygen, metal ions) within the vial. Freeze-thaw cycles can also introduce atmospheric oxygen with each use, accelerating degradation over time.[2]
Solution: The key is a multi-pronged approach: remove dissolved oxygen, chelate catalytic metals, add a chemical antioxidant, and implement proper storage protocols from the very beginning.
Caption: Workflow for preparing stabilized 2,3-DHP stock solutions.
Protocol 1: Preparation of a Stabilized 2,3-DHP Stock Solution
-
Solvent Preparation:
-
Choose a suitable solvent (e.g., DMSO for a concentrated organic stock, or an appropriate buffer for direct use).
-
Place the solvent in a flask with a stir bar.
-
Bubble a gentle stream of inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes to remove dissolved oxygen. This process is called sparging.[2]
-
-
Stabilizer Addition:
-
Compound Dissolution:
-
Perform this step in a glove box or use a Schlenk line to maintain an inert atmosphere.
-
Weigh the required amount of 2,3-DHP powder and add it to the stabilized, degassed solvent.
-
Stir or sonicate gently until fully dissolved. The solution should be a clear, bright color.
-
-
Aliquoting and Storage:
-
Immediately divide the stock solution into smaller, single-use volumes in separate amber glass vials to protect from light.[2]
-
Before sealing each vial, flush the headspace with the inert gas for 10-15 seconds.
-
Seal the vials tightly with high-quality caps.
-
Store frozen at -20°C or -80°C. This minimizes both thermal degradation and exposure to atmospheric oxygen during repeated use of a large stock.[2]
-
Table 1: Recommended Stabilizing Agents for 2,3-DHP Solutions
| Agent | Class | Mechanism of Action | Typical Concentration | Solvent Compatibility |
| Ascorbic Acid (Vitamin C) | Reducing Agent | Acts as a sacrificial reductant, getting oxidized before 2,3-DHP.[10] | 0.1% - 1% (w/v) | Aqueous Buffers |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | Terminates free-radical chain reactions.[2][9] | 0.01% - 0.1% (w/v) | Organic Solvents (DMSO, Ethanol) |
| Dithiothreitol (DTT) | Reducing Agent | Maintains a reducing environment, preventing oxidation.[10] | 1 - 10 mM | Aqueous Buffers |
| EDTA | Chelating Agent | Sequesters catalytic metal ions like Fe³⁺ and Cu²⁺.[9] | 0.1 - 1 mM | Aqueous Buffers |
Problem: I'm seeing inconsistent results or a loss of activity in my aqueous biological assay.
Root Cause Analysis: Biological assays are often performed in buffered aqueous solutions at neutral or slightly alkaline pH (e.g., pH 7.4), which is an ideal environment for the rapid oxidation of 2,3-DHP.[3][5] The compound may be degrading within the timeframe of your experiment, leading to an underestimation of its true potency.
Solution: Optimize your assay buffer and workflow to create a more protective environment for the compound.
Protocol 2: Minimizing Degradation in Aqueous Assay Media
-
Buffer Preparation:
-
Prepare your assay buffer as usual. If your experiment can tolerate a slightly lower pH (e.g., 6.5-7.0), this can significantly slow the rate of oxidation.[3]
-
Before use, thoroughly degas the buffer by sparging with nitrogen or argon for at least 30 minutes.
-
Add a biocompatible antioxidant. Ascorbic acid is often a good choice, but you must run a control experiment to ensure it does not interfere with your assay.[10]
-
Consider adding EDTA (0.1 mM) to chelate any trace metals present in the media or on labware.
-
-
Experimental Execution:
-
Add the 2,3-DHP aliquot to the assay medium immediately before introducing it to your cells or protein target. Minimize the time the compound spends in the oxidizing environment.
-
If possible, perform the experiment under low-light conditions.
-
For time-course experiments, prepare fresh dilutions of 2,3-DHP at each time point rather than letting a single diluted sample sit for the duration of the experiment.
-
Table 2: pH and Its Impact on Phenolic Compound Stability
| pH Range | Protonation State | Susceptibility to Oxidation | Rationale |
| Acidic (pH < 6) | Fully protonated (Ar-OH) | Lower | The hydroxyl groups are stable and less likely to donate electrons. |
| Neutral (pH ~7) | Partially deprotonated (Ar-O⁻) | Moderate to High | A significant fraction exists as the highly reactive phenolate ion.[3] |
| Alkaline (pH > 8) | Mostly deprotonated (Ar-O⁻) | Very High | The phenolate form dominates, leading to extremely rapid oxidation.[2][5] |
By understanding the chemical vulnerabilities of 2,3-dihydroxyphenazine and implementing these proactive stabilization and troubleshooting strategies, you can significantly enhance the quality, reliability, and reproducibility of your research.
References
-
2,3-dihydroxyphenazine-1-carboxylic acid (NP0141575). NP-MRD. [Link]
-
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. National Institutes of Health (NIH). [Link]
-
2,3-Dihydroxy-1,4-phenazinedione. PubChem. [Link]
-
Screening Ultra-Stable (Phenazine)dioxyalkanocic Acids with Varied Water-Solubilizing Chain Lengths for High-Capacity Aqueous Redox Flow Batteries. Journal of the American Chemical Society. [Link]
- Discoloration prevention of phenolic antioxidants.
-
Phenolic Paradox: Antioxidants That Prevent and Accelerate Aging. Bound. [Link]
-
Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. National Institutes of Health (NIH). [Link]
-
Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. OSTI.GOV. [Link]
-
Screening Ultra-Stable (Phenazine)dioxyalkanocic Acids with Varied Water-Solubilizing Chain Lengths for High-Capacity Aqueous Redox Flow Batteries. PubMed. [Link]
-
Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. Environmental Science & Technology. [Link]
-
Phenazines as model low-midpoint potential electron shuttles for photosynthetic bioelectrochemical systems. National Institutes of Health (NIH). [Link]
-
Antioxidants prevent the interaction of 3,4-dihydroxyphenylacetic acid at the dopamine D2 receptor. PubMed. [Link]
-
Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes (Journal Article). OSTI.GOV. [Link]
-
Preparation of 1,3-dihydroxyphenazine. Organic Syntheses. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Institutes of Health (NIH). [Link]
-
Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. PubMed. [Link]
Sources
- 1. 2,3-Dihydro-Phenazine | 19220-18-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bound.wine [bound.wine]
- 4. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes (Journal Article) | OSTI.GOV [osti.gov]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidants prevent the interaction of 3,4-dihydroxyphenylacetic acid at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,3-Phenazinediol
Welcome to the technical support center for the purification of crude 2,3-Phenazinediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this redox-active phenazine derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the purity, yield, and stability of your final product.
Introduction: The Challenge of this compound Purity
This compound is a promising heterocyclic compound with significant interest in various fields due to its electrochemical properties. However, its purification is often hampered by its inherent instability and the presence of structurally similar impurities. Hydroxyl substitutions at the 2 and 3 positions can render the phenazine core susceptible to degradation.[1] This guide will address these challenges head-on, providing practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My crude this compound product is a dark, tarry substance instead of the expected crystalline solid. What could be the cause?
A1: The appearance of a dark, tarry product often points to degradation or the presence of polymeric impurities. This compound is susceptible to oxidation, especially at elevated temperatures and in the presence of atmospheric oxygen.[2] Additionally, side reactions during synthesis can lead to a complex mixture of byproducts.
Q2: I'm observing significant product loss during purification. What are the likely reasons?
A2: Product loss can occur at multiple stages. Key factors include:
-
Degradation: As mentioned, this compound can degrade under harsh purification conditions (e.g., high heat, extreme pH).
-
Suboptimal Solvent Selection: Poor choice of solvents for recrystallization or chromatography can lead to low recovery.
-
Co-precipitation: Impurities may co-precipitate with your product during recrystallization.
Q3: My purified this compound discolors over time, even when stored as a solid. How can I improve its stability?
A3: Discoloration is a classic sign of degradation, likely due to photo-oxidation or reaction with atmospheric oxygen.[2] Proper storage is crucial. Store the purified compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures.
Q4: What are the most common impurities I should expect in my crude this compound?
A4: Common impurities can include unreacted starting materials (e.g., 1,2-dihydroxybenzene and 1,2-phenylenediamine), partially reacted intermediates, and side-products like other phenazine isomers or phenazine N-oxides.[3][4][]
Troubleshooting Guide: Common Purification Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice.- Cooling the solution too quickly, trapping impurities.- Insufficient washing of the collected crystals. | - Perform a thorough solvent screen to find a solvent that dissolves the compound well when hot but poorly when cold.[6] Common solvents for phenazines include ethanol, toluene, and mixtures like hexane/ethyl acetate.[7][8]- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.- Wash the crystals with a small amount of cold recrystallization solvent. |
| Product "Oiling Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute.- The presence of impurities lowers the melting point of the mixture. | - Use a lower-boiling point solvent or a solvent pair.- Try adding a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution just before cooling. |
| Streaking or Poor Separation on TLC/Column Chromatography | - The compound is highly polar and interacting strongly with the silica gel.- The chosen solvent system is not optimal.- The compound is degrading on the silica gel. | - Add a small amount of a polar modifier like methanol or acetic acid to your eluent to improve peak shape.- Screen different solvent systems with varying polarities.[9]- Consider using a less acidic stationary phase like alumina or a resin-based support (e.g., Sephadex).[10] |
| Inconsistent Yields | - Variability in reaction work-up.- Degradation during purification. | - Standardize your work-up procedure.- Minimize exposure to heat, light, and air during all purification steps.[2] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent will need to be determined empirically.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
For more challenging separations, column chromatography can be employed.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with the least polar solvent. Gradually increase the polarity of the eluent to move the compounds down the column. A common gradient for phenazines is starting with hexane and gradually increasing the proportion of ethyl acetate or acetone.[9]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Visualization of the Purification Workflow
Sources
- 1. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,3-Dihydro-Phenazine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phenazine Ring Formation
Welcome to the technical support center for phenazine ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing phenazine scaffolds. Here, we address common experimental challenges with in-depth troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues in Phenazine Synthesis
This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
You've run your reaction, but the yield of your desired phenazine is disappointingly low, or perhaps you've isolated no product at all.
Q: My phenazine synthesis has a very low yield. What are the likely causes and how can I improve it?
A: Low yields in phenazine synthesis are a common issue stemming from several factors. Systematically investigating the following can help pinpoint the problem:
Probable Causes & Solutions
-
Suboptimal Reaction Temperature: The temperature can significantly impact reaction kinetics and the stability of intermediates.[1] Some classical methods, like the Wohl-Aue reaction, require high temperatures (approaching 200°C), while others may proceed under milder conditions.[2]
-
Solution: Carefully review literature precedents for similar phenazine syntheses and optimize the temperature in small-scale trial reactions. Consider a temperature gradient experiment to identify the optimal range for your specific substrates.
-
-
Incorrect Choice or Quality of Oxidant: The oxidative cyclization step is critical. The choice and amount of oxidant can dramatically affect the yield. Common oxidants include lead oxide, atmospheric oxygen, and hydrogen peroxide.[3][4] The presence of oxygen can sometimes inhibit desired reactions, especially in biological or iron-mediated systems.[5][6]
-
Solution:
-
If using atmospheric oxygen, ensure adequate aeration.
-
If using a chemical oxidant, ensure it is fresh and of high purity. Titrate the amount of oxidant; too much can lead to over-oxidation and side products, while too little will result in incomplete conversion.
-
For sensitive substrates, consider milder, controlled oxidation methods, such as electro-oxidative synthesis.[7]
-
-
-
Poor Solvent Choice: The solvent affects the solubility of reactants and can influence the reaction pathway.[4] Phenazines themselves are often sparingly soluble in alcohols but dissolve in sulfuric acid to form deep-red solutions.[3]
-
Solution: Select a solvent in which both starting materials are reasonably soluble at the reaction temperature. High-boiling point aromatic solvents are common for high-temperature reactions. For greener approaches, consider solvent-free or aqueous conditions where applicable.[8]
-
-
Catalyst Inactivity or Incompatibility: Many modern phenazine syntheses rely on catalysts, such as palladium or copper.[2][9] Catalyst poisoning or using an inappropriate catalyst for your specific transformation will halt the reaction.
-
Solution: Ensure the catalyst is not expired and has been stored correctly. If using a palladium catalyst, be mindful of functional groups on your substrates that might act as catalyst poisons. Screen a small panel of catalysts if a literature precedent is not available for your specific substrates.
-
-
Instability of Starting Materials or Intermediates: The precursors to the phenazine ring, such as substituted o-phenylenediamines or 2-aminodiphenylamines, can be unstable, particularly at elevated temperatures or in the presence of oxygen.
-
Solution: Use freshly purified starting materials. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of sensitive reagents.
-
Issue 2: Formation of Side Products and Purification Challenges
Your reaction produces a complex mixture, and isolating the desired phenazine is proving difficult.
Q: My reaction is messy, with multiple spots on TLC. What are the common side products and how can I purify my phenazine?
A: The formation of side products is a frequent challenge, often due to the reactive nature of the intermediates. Understanding these side reactions is key to both minimizing their formation and developing an effective purification strategy.
Common Side Products & Mitigation
-
Over-oxidation Products: Aggressive oxidizing conditions can lead to the formation of phenazine-N-oxides or further degradation of the aromatic system.[10]
-
Mitigation: Use a stoichiometric amount of a milder oxidant and carefully control the reaction temperature.
-
-
Polymerization: Reactive intermediates, especially under harsh acidic or oxidative conditions, can polymerize.
-
Mitigation: Maintain dilute reaction conditions and control the rate of addition of reagents to avoid high local concentrations of reactive species.
-
-
Incomplete Cyclization: The reaction may stall at the dihydrophenazine intermediate stage.[8]
-
Mitigation: Ensure sufficient oxidant is present and that the reaction is run for an adequate amount of time to allow for the final aromatization step.
-
Purification Strategies
| Method | Description | Best For |
| Column Chromatography | Silica gel is a common stationary phase. The choice of eluent is crucial; systems often start with a non-polar solvent like dichloromethane and gradually increase polarity with methanol.[10][11] | General purpose purification of most phenazine derivatives. |
| Acid-Base Extraction | The basic nitrogen atoms of the phenazine ring allow for protonation in acidic solutions. The product can be extracted into an aqueous acid phase, washed with an organic solvent to remove non-basic impurities, and then recovered by basifying the aqueous layer and extracting with an organic solvent. | Separating the phenazine product from non-basic impurities. |
| Recrystallization | Effective for obtaining highly pure crystalline products. The choice of solvent is critical and must be determined empirically. | Final purification step to obtain material of high purity. |
| Solid-Phase Extraction (SPE) | Cartridges like Chromabond SiOH can be used for the purification of aromatic heterocyclic compounds from non-aqueous solutions.[12] | Rapid purification and sample cleanup. |
Frequently Asked Questions (FAQs)
Q1: What are the classical and modern methods for phenazine ring synthesis?
A1: Historically, the Wohl-Aue reaction , which involves the reaction of a nitrobenzene with an aniline at high temperatures, is a classic method.[3] Another traditional approach is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Modern synthetic chemistry has introduced greener and more efficient methods.[8] These include:
-
Palladium-catalyzed N-arylation and reductive cyclization reactions. [9]
-
Microwave-assisted synthesis , which can significantly reduce reaction times.[13][14]
-
Electro-oxidative synthesis , offering mild reaction conditions and avoiding harsh chemical oxidants.[7]
-
Multi-component reactions , which allow for the construction of complex phenazine derivatives in a single step.[15]
Q2: How does pH affect phenazine synthesis and stability?
A2: The pH of the reaction medium can be critical. In some syntheses, acidic conditions are required to catalyze condensation steps, while in others, basic conditions are necessary. For instance, laccase-mediated synthesis is often performed in a sodium acetate buffer at pH 5.[2] Phenazines can be sensitive to pH, with some derivatives showing different colors or stability at various pH levels.[16] It's important to control the pH according to the specific reaction protocol.
Q3: What is the role of an inert atmosphere in phenazine synthesis?
A3: An inert atmosphere (e.g., nitrogen or argon) is crucial when dealing with starting materials or intermediates that are sensitive to oxidation. For example, dihydrophenazine intermediates can be readily oxidized by atmospheric oxygen to the final phenazine product.[8] However, if your starting materials, such as certain anilines or phenylenediamines, are prone to oxidative degradation or side reactions, running the initial steps under an inert atmosphere can improve the yield and purity of the final product.
Q4: Can I use biological methods for phenazine synthesis?
A4: Yes, many microorganisms, particularly from the genera Pseudomonas and Streptomyces, naturally produce phenazine compounds.[3][17] The biosynthesis branches off from the shikimic acid pathway.[3][18] Researchers have harnessed these pathways through metabolic engineering to produce specific phenazine derivatives, offering a green and sustainable alternative to chemical synthesis.[17][19] However, this approach requires expertise in molecular biology and fermentation technology.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Phenazine Purification by Silica Gel Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to obtain a solid or oil.
-
Adsorption: Adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or acetone), adding the silica gel, and then removing the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., starting with 100% dichloromethane).
-
Loading: Carefully add the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent system. Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by adding methanol to the dichloromethane in 1-2% increments) to elute compounds with higher polarity.[10]
-
Fraction Collection: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure.
Workflow Visualization
Below are diagrams illustrating key concepts and workflows for optimizing phenazine synthesis.
Caption: Troubleshooting workflow for low yield in phenazine synthesis.
Caption: Decision tree for selecting a phenazine purification strategy.
References
- Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. (n.d.).
- Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. (n.d.). ThaiScience.
- Methods for Purification and Characterization of Microbial Phenazines. (2016). ResearchGate.
- Purification and characterization of antifungal phenazines from a fluorescent Pseudomonas strain FPO4 against medically important fungi. (2014). PubMed.
- PRODUCTION; EXTRACTION AND PURIFICATION OF PHENAZINES PRODUCED BY Pseudomonas aeruginosa PAO1. (n.d.). Proceedings.Science.
- Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. (n.d.). ACS Publications.
- Phenazine. (n.d.). Wikipedia.
- Ring-Closure Mechanisms Mediated by Laccase to Synthesize Phenothiazines, Phenoxazines, and Phenazines. (2020). ACS Omega.
- A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. (2022).
- Phenazine Synthesis. (2024). Guidechem.
- Effect of Synthesis Temperature on Performance of Phenazine-Based Cathode for Sodium Dual-Ion Batteries. (2025). PubMed.
- Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. (2025).
- Diversity and Evolution of the Phenazine Biosynthesis Pathway. (n.d.). PMC - PubMed Central.
- Effect of changing solvent on the oxidation of phenazine by H 2 O 2 in the presence of catalyst I a. (n.d.). ResearchGate.
- Synthesis of a novel tetra-phenol π-extended phenazine and its application as an organo-photocatalyst. (n.d.). Chemical Communications (RSC Publishing).
- Electro-Oxidative Synthesis of Phenazines. (2023). Organic Letters - ACS Publications.
- Unveiling Phenazine Derivatives: Structure, Synthesis, And Applications. (2025).
- Resolving issues with reproducibility in Phenazine-1-carbaldehyde bioactivity assays. (n.d.). Benchchem.
- Synthesis of novel ligands targeting phenazine biosynthesis proteins as a strategy for antibiotic intervention. (n.d.). PubMed Central.
- Phenazine – Knowledge and References. (n.d.). Taylor & Francis.
- (PDF) Synthetic strategies of phenazine derivatives: A review. (2021). ResearchGate.
- Antimicrobial activity of purified phenazine at various concentrations... (n.d.). ResearchGate.
- Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. (2023). Frontiers.
- Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3. (n.d.). MDPI.
- Selected strategies and our method for phenazine synthesis. (n.d.). ResearchGate.
- The structural biology of phenazine biosynthesis. (2014). PMC - PubMed Central - NIH.
- Synthetic routes for phenazines: an overview. (n.d.). Semantic Scholar.
- Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. (2023). Frontiers.
Sources
- 1. Effect of Synthesis Temperature on Performance of Phenazine-Based Cathode for Sodium Dual-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. Purification and characterization of antifungal phenazines from a fluorescent Pseudomonas strain FPO4 against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. frontiersin.org [frontiersin.org]
- 19. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]
Technical Support Center: Enhancing the Water Solubility of 2,3-Phenazinediol-Based Photosensitizers
Welcome to the technical support center for 2,3-Phenazinediol-based photosensitizers (PS). This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the solubility challenges inherent to this promising class of compounds. Here, we synthesize field-proven insights and foundational scientific principles into a practical resource to guide your experimental design, execution, and troubleshooting processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers new to or experienced with phenazine-based photosensitizers.
Q1: What are this compound-based photosensitizers and why is their water solubility a critical challenge?
A1: this compound derivatives are a class of organic dyes being investigated as photosensitizers, particularly for applications like photodynamic therapy (PDT) and water purification systems.[1][2] Their core structure, a heteroaromatic phenazine ring, allows them to absorb light and transfer that energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[3][4] This singlet oxygen is a powerful cytotoxic agent that can destroy cancer cells or microorganisms.[5]
The primary challenge lies in their molecular structure. The large, planar, and aromatic nature of the phenazine core makes these compounds inherently hydrophobic or lipophilic, leading to very poor solubility in aqueous environments.[6] For any biological application, from cell culture experiments to clinical use, the photosensitizer must be soluble in physiological media (i.e., water-based) to ensure proper delivery, bioavailability, and interaction with target cells or tissues.[7] Poor water solubility often leads to aggregation, which can quench the photo-excited state and drastically reduce or eliminate its photosensitizing efficiency.
Q2: What are the primary strategies for enhancing the water solubility of these photosensitizers?
A2: The strategies can be broadly categorized into two main pillars: Covalent Chemical Modification and Advanced Formulation Techniques .
-
Covalent Chemical Modification: This involves permanently altering the molecular structure of the photosensitizer by adding hydrophilic functional groups. The goal is to increase the molecule's polarity. Common approaches include introducing ionizable groups like carboxylic acids or conjugating the molecule to hydrophilic polymers like polyethylene glycol (PEG).[8]
-
Advanced Formulation: This strategy encapsulates the hydrophobic photosensitizer within a larger, water-soluble carrier system without chemically altering the PS itself. This includes techniques like creating lipid-based formulations (e.g., liposomes), polymeric nanoparticles, or solid dispersions.[9][10]
The choice between these strategies depends on the desired application, manufacturing complexity, and whether the modification might interfere with the photosensitizer's mechanism of action.
Q3: How does chemical modification, such as adding a carboxyl group, affect the photosensitizer's activity?
A3: This is a critical consideration. While adding hydrophilic groups increases water solubility, it can also alter the electronic properties of the photosensitizer, which directly impacts its performance. The key is to find a balance.
For instance, research on phenazine-2,3-diol derivatives has shown that adding one or two carboxylic acid sodium salts (creating compounds like KY-1Na and KY-2Na) successfully enhances water solubility.[11][12] The hydrophilicity of these modified compounds was shown to be equivalent to the well-known photosensitizer Methylene Blue.[13]
Crucially, these modifications also influence the energy gap (ΔEST) between the singlet excited state (S₁) and the triplet excited state (T₁). A smaller energy gap generally leads to more efficient intersystem crossing (ISC), the process required to generate the triplet state that produces singlet oxygen.[2] Time-dependent DFT calculations have shown that adding two carboxylic acid salts (KY-2Na) results in a smaller ΔEST (0.82 eV) compared to one (KY-1Na, 0.98 eV), leading to a higher singlet oxygen quantum yield (ΦΔ) for KY-2Na (0.19) compared to KY-1Na (0.06) in water.[11][12][13] This demonstrates that the position and number of modifying groups are crucial design parameters.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: After chemical modification to add carboxyl groups, my photosensitizer precipitates when I try to dissolve it in a neutral aqueous buffer.
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Ionization | A carboxylic acid (-COOH) is not fully ionized at neutral or acidic pH. Its solubility is significantly higher in its deprotonated, carboxylate (-COO⁻) form. Solution: Increase the pH of your buffer to be at least 1-2 units above the pKa of the carboxylic acid (typically pKa is ~4-5). Try dissolving the compound in a basic solution first (e.g., pH 8-9 buffer like Tris or phosphate buffer) to ensure complete deprotonation and then adjust the pH if necessary for your experiment. |
| Common Ion Effect | If your buffer contains high concentrations of counter-ions (e.g., Ca²⁺, Mg²⁺), it can lead to the precipitation of your carboxylate salt. Solution: Use a buffer with monovalent cations (Na⁺, K⁺) and at a lower ionic strength if possible. Test solubility in deionized water first, then in your buffer of choice. |
| Incomplete Reaction/Purification | The starting material (unmodified, hydrophobic PS) may be co-precipitating with your product. Solution: Verify the purity of your modified compound using techniques like NMR and Mass Spectrometry. Re-purify the product using chromatography or recrystallization to remove unreacted starting material.[14] |
Problem 2: My water-soluble photosensitizer shows very low or no singlet oxygen generation compared to the parent compound in an organic solvent.
| Potential Cause | Explanation & Recommended Solution |
| Aggregation in Water | Even with hydrophilic groups, π-π stacking of the aromatic phenazine cores can occur in water, leading to aggregation-caused quenching. This is a common issue with planar dyes. Solution: Measure the absorption spectrum at different concentrations. Aggregation often leads to a broadening of the absorption bands or the appearance of a new, shifted band (H- or J-aggregates). To mitigate this, work at lower concentrations or consider incorporating bulky side groups in your molecular design to sterically hinder π-stacking. |
| Unfavorable Electronic Effects | The modification may have unfavorably altered the molecule's electronic structure, increasing the S₁-T₁ energy gap (ΔEST) or promoting non-radiative decay pathways.[2] Solution: This is a molecular design issue. If possible, perform computational modeling (TD-DFT) to predict the ΔEST of new derivatives before synthesis.[11] Experiment with placing the hydrophilic group at different positions on the phenazine core, as this can have a profound impact on electronic properties. |
| Photobleaching | The photosensitizer might be rapidly degrading upon illumination in the aqueous environment, leading to an apparent loss of activity.[5] Solution: Monitor the absorption spectrum of your PS before and after irradiation. A decrease in the main absorption peak indicates photobleaching. Reduce the light intensity or exposure time during your experiments. Ensure your solution is free of contaminants that could accelerate degradation.[15] |
Problem 3: My formulation (e.g., liposomes, nanoparticles) is unstable, and the photosensitizer precipitates over time.
| Potential Cause | Explanation & Recommended Solution |
| Low Drug Loading | You may be trying to load too much of the hydrophobic PS into the carrier. Each formulation has a maximum encapsulation efficiency. Solution: Perform a loading study to determine the optimal drug-to-carrier ratio. Quantify the amount of encapsulated drug versus free drug using techniques like centrifugation followed by UV-Vis spectroscopy of the supernatant. |
| Poor Formulation Parameters | Incorrect particle size, high polydispersity, or unfavorable surface charge (Zeta Potential) can lead to instability and aggregation of the carrier itself. Solution: Characterize your formulation using Dynamic Light Scattering (DLS) for size and polydispersity, and Zeta Potential for surface charge. Optimize your formulation process (e.g., sonication time, extrusion parameters, polymer/lipid concentrations) to achieve monodisperse particles with a sufficient surface charge (typically > |
| Drug Expulsion | The photosensitizer may be slowly leaking or being expelled from the carrier into the aqueous medium, where it then precipitates. Solution: Re-evaluate the compatibility between your PS and the carrier material. For lipid formulations, consider lipids with a higher phase transition temperature to create a more rigid, less leaky bilayer. For polymeric nanoparticles, ensure the polymer's core is sufficiently hydrophobic to retain the drug.[6][10] |
Section 3: Key Experimental Protocols
Here we provide streamlined protocols for essential procedures. Researchers should always consult the primary literature and adapt these protocols based on their specific molecules and laboratory safety guidelines.
Protocol 1: General Method for Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of the this compound PS derivative to a known volume of the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully collect a precise aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (one in which the PS is highly soluble, e.g., DMSO) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analysis: Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the λ_max of the photosensitizer.
-
Calculation: Use the calibration curve to determine the concentration of the PS in the diluted sample and back-calculate to find the concentration in the original supernatant, which represents the equilibrium solubility.
Protocol 2: Assessing Singlet Oxygen Generation (¹O₂) using ABDA
9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) is a water-soluble scavenger that loses its fluorescence upon reacting with ¹O₂.
-
Reagent Preparation:
-
Prepare a stock solution of your water-soluble PS in the desired aqueous buffer.
-
Prepare a stock solution of ABDA in the same buffer. Protect it from light.
-
-
Reaction Setup: In a quartz cuvette, mix the PS solution and the ABDA solution. A typical starting point is a PS concentration that gives an absorbance of ~0.1-0.2 at the excitation wavelength, and an ABDA concentration of ~50 µM. Include a control cuvette with ABDA only.
-
Irradiation:
-
Place the cuvette in a spectrofluorometer.
-
Record the initial fluorescence of ABDA (e.g., Excitation at 380 nm, Emission at 425 nm).
-
Irradiate the sample with light at a wavelength corresponding to the absorption peak of your PS (e.g., using a filtered lamp or a specific wavelength LED).
-
-
Data Collection: At fixed time intervals during irradiation, stop the irradiation and record the fluorescence of ABDA. The fluorescence will decrease as it reacts with ¹O₂.
-
Analysis: Plot the fluorescence intensity of ABDA versus the irradiation time. The rate of fluorescence decay is proportional to the rate of ¹O₂ generation. To calculate the quantum yield (ΦΔ), compare the decay rate to that obtained with a reference photosensitizer with a known ΦΔ in the same solvent (e.g., Methylene Blue or Rose Bengal).[11][12]
Section 4: Comparative Data
The following table summarizes key properties of parent and modified phenazine-2,3-diol derivatives based on published data, illustrating the impact of chemical modification.
| Compound | Modifying Group(s) | Log P (o/w) | Singlet Oxygen Quantum Yield (ΦΔ) in Water | Reference |
| Parent PS (e.g., KO-2) | None (Hydrophobic) | High (Not soluble in water) | Not applicable in water (0.17 in DMSO) | [2] |
| KY-1Na | One Carboxylic Acid Sodium Salt | -0.9 | 0.06 | [11][12][13] |
| KY-2Na | Two Carboxylic Acid Sodium Salts | -0.9 | 0.19 | [11][12][13] |
| Rose Bengal (Reference) | N/A | -0.6 | ~0.75 | [12][13] |
| Methylene Blue (Reference) | N/A | -0.9 | ~0.52 | [12][13] |
Log P (o/w) is the logarithm of the 1-octanol/water partition coefficient; a more negative value indicates higher hydrophilicity/water solubility.
References
-
Verma, S., & Singh, S. K. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Yagi, K., et al. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Organic & Biomolecular Chemistry, 21(27), 5194-5202. [Link]
-
Tsumura, S., et al. (2020). Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation. Materials Chemistry Frontiers, 4(9), 2762-2771. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
Tran, P., et al. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(9), 1185-1196. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
In-Tele-Health. (2020). Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability. IntechOpen. [Link]
-
Ooyama, Y., et al. (2019). Phenazine-based photosensitizers for singlet oxygen generation. RSC Advances, 9(33), 19011-19020. [Link]
-
ResearchGate. (2019). Phenazine-based photosensitizers for singlet oxygen generation. Request PDF. [Link]
-
Ooyama, Y., et al. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. RSC Publishing. [Link]
-
Yagi, K., et al. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Organic & Biomolecular Chemistry. [Link]
-
Ooyama, Y. (n.d.). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. RSC Publishing. [Link]
-
Yagi, K., et al. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. ResearchGate. [Link]
-
ResearchGate. (n.d.). A) Reported strategy to improve the water solubility of the molecules... ResearchGate. [Link]
-
Scite.ai. (n.d.). Strategies for increasing solubility of porphyrins in aqueous media. Scite.ai. [Link]
-
Kascatan-Nebioglu, A., & Durmus, M. (2021). Water-soluble phthalocyanine photosensitizers for photodynamic therapy. Photodiagnosis and Photodynamic Therapy, 33, 102181. [Link]
-
Nishiyama, N., et al. (2016). A next-generation bifunctional photosensitizer with improved water-solubility for photodynamic therapy and diagnosis. Oncotarget, 7(45), 72641–72653. [Link]
-
Montana Molecular. (n.d.). Troubleshooting guide. NCBI. [Link]
-
Yagi, K., et al. (2023). Supplementary Information Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Semantic Scholar. [Link]
-
Spengler, M. L., et al. (2021). A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms. International Journal of Molecular Sciences, 22(16), 8564. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00491K [pubs.rsc.org]
- 3. Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Phenazine-based photosensitizers for singlet oxygen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. scite.ai [scite.ai]
- 9. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. futaba-zaidan.org [futaba-zaidan.org]
- 12. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
troubleshooting aggregation of 2,3-Phenazinediol dyes in solution
Welcome to the technical support guide for 2,3-Phenazinediol and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile phenazine dye in their work. Aggregation in solution is a common challenge that can significantly impact experimental outcomes by altering the dye's photophysical properties and reducing its effective concentration.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome these issues and ensure the reliability and reproducibility of your results.
Introduction to this compound Aggregation
This compound is a planar, heterocyclic dye belonging to the phenazine family.[3][4] The core structure is prone to self-association in solution through intermolecular forces like van der Waals interactions and π-π stacking.[1][5] This phenomenon, known as aggregation, leads to the formation of dimers, trimers, and even larger assemblies.[2][5]
Aggregation is problematic because it changes the fundamental properties of the dye. When dye molecules stack together, their absorption and emission spectra can shift, and their fluorescence quantum yield can be quenched.[1][6] This can lead to inaccurate quantification, artifacts in imaging experiments, and reduced efficacy in applications like photodynamic therapy. The two primary forms of aggregation are:
-
H-aggregates (Hypsochromic): A face-to-face stacking arrangement that typically results in a blue-shift (to shorter wavelengths) in the absorption spectrum.[5][6]
-
J-aggregates (Bathochromic): An edge-to-edge arrangement that often causes a red-shift (to longer wavelengths) in the absorption spectrum.[5][6]
Understanding and controlling these aggregation phenomena are critical for successful experimentation.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common problems encountered when working with this compound dyes.
Question 1: Why did my this compound solution turn cloudy or form a precipitate after preparation?
Answer: Cloudiness or precipitation is a clear visual indicator of extensive aggregation or insolubility. The planar structure of the phenazine core makes it susceptible to stacking, especially in aqueous or less-than-optimal solvent systems.
-
Causality: The primary driver is that the dye-dye interactions are energetically more favorable than the dye-solvent interactions. This is particularly common in highly polar, protic solvents like water, where the hydrophobic phenazine core is repelled, promoting self-association. High concentrations exacerbate this issue by increasing the probability of intermolecular collisions.[1][2]
-
Solution:
-
Solvent Choice: this compound has limited solubility in many common solvents.[7] It is recommended to use polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for preparing stock solutions. These solvents are effective at solvating the phenazine ring and disrupting the π-π stacking that leads to aggregation.
-
Concentration: Prepare a concentrated stock solution in a suitable solvent (e.g., 1-10 mM in DMSO) and then dilute it into your final aqueous buffer or media immediately before use. Avoid preparing dilute aqueous solutions for long-term storage.
-
Sonication: Use an ultrasonic bath to provide energy to break up small aggregates during the initial dissolution of the solid dye.
-
Question 2: My absorbance readings are inconsistent, or the spectrum has shifted. Is this related to aggregation?
Answer: Yes, this is a classic sign of aggregation. The formation of H- or J-aggregates directly alters the electronic transitions of the dye molecules, leading to changes in the UV-Vis absorption spectrum.[1][8]
-
Causality: When dye molecules aggregate, their chromophores become electronically coupled. According to Kasha's molecular exciton theory, this coupling splits the excited state energy levels, resulting in a shift in the absorption maximum.[5] An increase in scattering from larger aggregates can also cause a general elevation of the baseline in the spectrum.
-
Solution:
-
Spectral Analysis: Compare the spectrum of your problematic solution to a reference spectrum of the monomeric dye (usually in a dilute solution of a good solvent like DMSO). A blue-shift may indicate H-aggregation, while a red-shift suggests J-aggregation.[6]
-
Dilution Series: Perform a dilution series and monitor the absorbance spectrum at each concentration. According to the Beer-Lambert law, the molar absorptivity should remain constant. If you observe a change in the spectral shape or a non-linear relationship between concentration and absorbance, aggregation is occurring.
-
Temperature Control: Gently warming the solution can sometimes provide enough thermal energy to break up aggregates, which will be reflected in the absorption spectrum.[1] However, ensure the temperature is compatible with your experiment and does not degrade the dye.
-
Question 3: How does pH affect the solubility and aggregation of this compound?
Answer: The pH of the solution is a critical factor due to the two hydroxyl (-OH) groups on the phenazine ring, which are phenolic in nature.
-
Causality: Phenolic hydroxyl groups are weakly acidic. At pH values below their pKa, they are protonated and neutral. In this state, the molecule is less polar and more prone to aggregation. As the pH increases above the pKa, the hydroxyl groups are deprotonated to form phenolate anions (-O⁻). This introduces negative charges onto the molecule, increasing its overall polarity and water solubility.[9][10] The electrostatic repulsion between these charged molecules will also actively inhibit aggregation. The solubility of similar phenolic compounds has been shown to increase significantly at alkaline pH.[9]
-
Solution:
-
pH Adjustment: For applications in aqueous buffers, consider working at a neutral to slightly alkaline pH (e.g., pH 7.4 to 8.5) to improve solubility and prevent aggregation. The increased solubility of phenazine derivatives in alkaline solutions has been noted.[11]
-
Buffer Choice: Be mindful of your buffer components. High ionic strength from salts in the buffer can sometimes promote aggregation by shielding the electrostatic repulsion between charged dye molecules.[1]
-
Verification: Always verify that the chosen pH is compatible with your experimental system and does not alter the desired chemical or biological activity.
-
Question 4: Can I use additives to prevent aggregation?
Answer: Yes, certain additives can be effective at mitigating aggregation.
-
Causality: Additives can work through several mechanisms. Surfactants can form micelles that encapsulate the dye molecules, preventing self-association.[12] Organic co-solvents can improve the overall solvating power of the medium. Hydrotropes like urea can also enhance solubility and de-aggregation.[13]
-
Solution:
-
Surfactants: A small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.05% v/v) can help maintain the dye in a monomeric state in aqueous solutions.
-
Co-solvents: Including a small percentage of an organic solvent like DMSO or ethanol in your final aqueous solution (e.g., 1-5% v/v, if tolerated by your experiment) can significantly improve solubility.
-
Urea: Urea is a known agent for disrupting the structure of water and can help solubilize dyes and reduce aggregation.[13] However, the required concentrations can be high and may interfere with biological experiments.
-
Data & Protocols
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Class | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes on Use |
| DMSO | Polar Aprotic | 78.13 | 189 | Recommended. Excellent solvating power for phenazines. Hygroscopic; use anhydrous grade for storage. |
| DMF | Polar Aprotic | 73.09 | 153 | Good Alternative. Similar to DMSO. Can be more reactive. |
| Methanol | Polar Protic | 32.04 | 64.7 | Slightly soluble.[7] May not be suitable for high concentrations. |
| Water | Polar Protic | 18.02 | 100 | Poor. Very low solubility, especially at neutral or acidic pH.[11] |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a stable, monomeric stock solution of this compound.
Materials:
-
This compound (MW: 212.20 g/mol )[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tube
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out 2.12 mg of this compound powder and place it in a clean, dry microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex for 30 seconds to disperse the solid.
-
Place the tube in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution. The solution should be clear with no visible particulates.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the stock solution at -20°C, protected from light. Before use, thaw the solution completely and vortex briefly.
Protocol 2: UV-Vis Spectroscopy for Monitoring Aggregation
Objective: To use UV-Vis spectroscopy to assess the aggregation state of this compound in a working solution.
Procedure:
-
Prepare a Reference Monomer Spectrum:
-
Dilute your DMSO stock solution of this compound into pure DMSO to a final concentration of ~10 µM.
-
Acquire the full UV-Vis absorption spectrum (e.g., 300-700 nm).
-
Note the wavelength of maximum absorbance (λmax). This spectrum represents the monomeric form of the dye.
-
-
Prepare the Experimental Sample:
-
Dilute your DMSO stock solution into your desired aqueous buffer or experimental medium to the final working concentration.
-
-
Acquire the Experimental Spectrum:
-
Immediately acquire the UV-Vis spectrum of the experimental sample.
-
-
Analyze the Results:
-
Compare the experimental spectrum to the reference monomer spectrum.
-
No Aggregation: The spectral shape and λmax should be nearly identical to the reference spectrum.
-
H-Aggregation: A new peak or shoulder appearing at a shorter wavelength (blue-shift) than the monomer λmax is indicative of H-aggregate formation.
-
J-Aggregation: A new, often sharp, peak appearing at a longer wavelength (red-shift) is indicative of J-aggregate formation.
-
Scattering: An elevated baseline, especially at shorter wavelengths, suggests the presence of large, insoluble aggregates.
-
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for diagnosing and solving aggregation issues with this compound.
Caption: Troubleshooting workflow for this compound aggregation.
References
- Spectroscopic studies on aggregation phenomena of dyes. Prime Scholars Library.
- Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions.
- Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a st
- Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. MDPI.
- Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen gener
-
2,3-Diaminophenazine | C12H10N4 | CID 410099. PubChem, National Institutes of Health (NIH). [Link]
-
Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials. ACS Publications. [Link]
-
Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups. ACS Omega. [Link]
-
Phenazine. Wikipedia. [Link]
-
This compound | C12H8N2O2 | CID 135616208. PubChem, National Institutes of Health (NIH). [Link]
-
Phenazines as chemosensors of solution analytes and as sensitizers in organic photovoltaics. arkat usa. [Link]
-
Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]
-
Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. PMC, National Institutes of Health (NIH). [Link]
-
One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Indian Academy of Sciences. [Link]
-
Spectroscopic characterization of phenazinium dye aggregates in water and acetonitrile media: effect of methyl substitution on the aggregation phenomenon. PubMed, National Institutes of Health (NIH). [Link]
-
Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. MDPI. [Link]
-
Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed, National Institutes of Health (NIH). [Link]
-
Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. MDPI. [Link]
- Phenazine dyes.
-
Photophysics of the phenoxazine dyes resazurin and resorufin in direct and reverse micelles. ResearchGate. [Link]
-
Solubility vs. pH profiles of phenazopyridine hydrochloride in acetate... ResearchGate. [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
-
Role of surfactant and pH on dissolution properties of fenofibrate and glipizide—A technical note. PMC, National Institutes of Health (NIH). [Link]
-
Synthesis of Phenazine and Quinone Containing Organic Monomers Suitable for Linear and Branched Two-Dimensional Polymers. Diva-portal.org. [Link]
-
Mechanism of dye solubilization and de-aggregation by urea. White Rose Research Online. [Link]
-
Phenazine-2,3-diamine. PubMed, National Institutes of Health (NIH). [Link]
Sources
- 1. primescholars.com [primescholars.com]
- 2. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenazine - Wikipedia [en.wikipedia.org]
- 4. This compound | C12H8N2O2 | CID 135616208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2,3-Dihydro-Phenazine | 19220-18-9 [chemicalbook.com]
- 8. Spectroscopic characterization of phenazinium dye aggregates in water and acetonitrile media: effect of methyl substitution on the aggregation phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Role of surfactant and pH on dissolution properties of fenofibrate and glipizide—A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
A Comparative Guide to Validating Singlet Oxygen Generation by 2,3-Phenazinediol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted generation of singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, is a cornerstone of applications ranging from photodynamic therapy (PDT) to fine chemical synthesis. The efficacy of these applications hinges on the photosensitizer, a molecule capable of absorbing light and transferring that energy to ground-state triplet oxygen (³O₂) to produce singlet oxygen. This guide provides an in-depth validation of 2,3-Phenazinediol and its derivatives as emerging photosensitizers, comparing their performance against established standards, Rose Bengal and Methylene Blue. We will delve into the underlying photophysical mechanisms, present comparative data, and provide detailed experimental protocols for the robust validation of singlet oxygen generation.
The Mechanism of Photosensitized Singlet Oxygen Generation
The generation of singlet oxygen by photosensitizers like this compound is predominantly a Type II photodynamic process. This mechanism can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.
Upon absorption of a photon of appropriate energy, the photosensitizer is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). From this short-lived state, the molecule can return to the ground state via fluorescence or, more importantly for singlet oxygen generation, undergo a spin-forbidden transition to a longer-lived excited triplet state (T₁) through a process called intersystem crossing (ISC). It is from this triplet state that the photosensitizer can transfer its energy to ground-state molecular oxygen, which is naturally in a triplet state, resulting in the formation of highly reactive singlet oxygen.
Caption: A simplified Jablonski diagram illustrating the Type II mechanism of singlet oxygen generation.
The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of singlet oxygen. A high ΦΔ is a desirable characteristic for potent photosensitizers.
Comparative Analysis of Photosensitizers
To validate the efficacy of this compound and its derivatives, a direct comparison with well-characterized photosensitizers is essential. Rose Bengal, a xanthene dye, and Methylene Blue, a phenothiazine dye, are frequently used as standards in photodynamic studies due to their high singlet oxygen quantum yields in various solvents.
Photophysical Properties and Singlet Oxygen Quantum Yields
The following table summarizes the key photophysical properties and singlet oxygen quantum yields of this compound derivatives, Rose Bengal, and Methylene Blue. It is important to note that the properties of photosensitizers, particularly their quantum yields, can be highly dependent on the solvent environment.
| Photosensitizer | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound Derivative (KY-1Na) | Water | 500-600 | - | 0.06 | [1][2] |
| This compound Derivative (KY-2Na) | Water | 500-600 | - | 0.19 | [1][2] |
| This compound Derivative (KO-1) | THF | ~550 | - | 0.22 | [3] |
| This compound Derivative (KO-2) | THF | ~575 | - | 0.33 | [3] |
| This compound Derivative (KO-3) | THF | ~600 | - | 0.41 | [3] |
| Rose Bengal | Ethanol | 559 | 578 | 0.75 | [1] |
| Rose Bengal | Water | 549 | 569 | 0.76 | [4] |
| Methylene Blue | Water | 664 | 690 | ~0.5 | [5] |
| Methylene Blue | Ethanol | 656 | 682 | 0.52 | [6] |
The data indicates that while the derivatives of this compound exhibit moderate singlet oxygen generation, they currently do not surpass the high quantum yields of established photosensitizers like Rose Bengal. However, the tunability of the phenazine scaffold through chemical modification, as demonstrated by the increased ΦΔ with the addition of formyl groups (KO-1 to KO-3), presents a promising avenue for the development of highly efficient, halogen-free photosensitizers.[3]
Experimental Validation of Singlet Oxygen Generation
The quantification of singlet oxygen is crucial for validating the efficacy of a photosensitizer. Due to its short lifetime and high reactivity, direct detection of singlet oxygen's phosphorescence at 1270 nm can be challenging and requires specialized equipment.[7] Therefore, indirect methods employing chemical probes are more commonly utilized. This section provides detailed protocols for three widely used assays.
Experimental Workflow
The general workflow for validating singlet oxygen generation using chemical probes is as follows:
Caption: General experimental workflow for the indirect detection and quantification of singlet oxygen.
Protocol 1: Quantification using 1,3-Diphenylisobenzofuran (DPBF)
DPBF is a chemical trap that irreversibly reacts with singlet oxygen, leading to a decrease in its strong absorbance around 410 nm.[8][9] This change in absorbance can be monitored spectrophotometrically to quantify singlet oxygen production.
Materials:
-
Photosensitizer of interest (e.g., this compound derivative)
-
Standard photosensitizer with a known ΦΔ (e.g., Rose Bengal)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectrophotometrically pure solvent (e.g., ethanol, acetonitrile)
-
Cuvettes
-
Light source with a specific wavelength for excitation
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the test photosensitizer and the standard photosensitizer in the chosen solvent. The concentrations should be adjusted to have a similar absorbance (typically 0.1-0.2) at the excitation wavelength.
-
Prepare a stock solution of DPBF in the same solvent.
-
-
Reaction Mixture:
-
In a cuvette, mix the photosensitizer solution with the DPBF solution. A typical final concentration for DPBF is in the micromolar range.
-
-
Irradiation and Measurement:
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum, paying close attention to the peak of DPBF (~410 nm).
-
Irradiate the sample with a light source at a wavelength where the photosensitizer absorbs but DPBF does not.
-
At regular time intervals, stop the irradiation and record the absorbance spectrum of the solution.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance of DPBF at its maximum wavelength versus time. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
The relative singlet oxygen quantum yield (ΦΔ) of the test photosensitizer can be calculated using the following formula: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample) where:
-
ΦΔ_std is the known quantum yield of the standard.
-
k_sample and k_std are the slopes of the plots for the sample and standard, respectively.
-
I_abs_sample and I_abs_std are the rates of light absorption by the sample and standard.
-
-
Protocol 2: Detection using Singlet Oxygen Sensor Green (SOSG)
SOSG is a fluorescent probe that is highly selective for singlet oxygen.[10][11] Upon reaction with ¹O₂, it exhibits a significant increase in its fluorescence emission around 525 nm.
Materials:
-
Photosensitizer of interest
-
Singlet Oxygen Sensor Green (SOSG)
-
Appropriate buffer or solvent
-
Fluorometer
-
Light source
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the photosensitizer in the desired solvent.
-
Prepare a stock solution of SOSG (typically in methanol or DMSO).
-
-
Reaction Mixture:
-
In a suitable container (e.g., cuvette or well plate), mix the photosensitizer solution with the SOSG solution. Final concentrations will depend on the experimental setup.
-
-
Irradiation and Measurement:
-
Measure the baseline fluorescence of the mixture.
-
Irradiate the sample with light of a wavelength that excites the photosensitizer.
-
Measure the fluorescence intensity at the emission maximum of the SOSG-endoperoxide product (~525 nm) over time.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to observe the rate of singlet oxygen generation.
-
It is important to run control experiments, such as irradiating SOSG alone, to account for any direct photobleaching or activation of the probe.
-
Protocol 3: Quantification using 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA)
ABDA is a water-soluble chemical trap for singlet oxygen.[2] Similar to DPBF, its reaction with ¹O₂ leads to a decrease in its absorbance, which can be monitored to quantify singlet oxygen production.
Materials:
-
Photosensitizer of interest
-
9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA)
-
Aqueous buffer
-
UV-Vis Spectrophotometer
-
Light source
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the photosensitizer and ABDA in the aqueous buffer.
-
-
Reaction Mixture:
-
Combine the photosensitizer and ABDA solutions in a cuvette.
-
-
Irradiation and Measurement:
-
Record the initial absorbance of the mixture.
-
Irradiate the sample with an appropriate light source.
-
Periodically measure the absorbance of ABDA at its maximum absorption wavelength.
-
-
Data Analysis:
-
Plot the absorbance of ABDA versus irradiation time. The rate of decrease in absorbance is proportional to the rate of singlet oxygen generation.
-
The relative quantum yield can be determined by comparing the rate of ABDA bleaching to that induced by a standard photosensitizer under identical conditions.
-
Conclusion
This compound and its derivatives represent a promising class of halogen-free photosensitizers for singlet oxygen generation. While their singlet oxygen quantum yields may not yet match those of traditional dyes like Rose Bengal, the ability to tune their photophysical properties through synthetic modifications offers a clear path toward developing highly efficient and potentially more biocompatible photosensitizers. The experimental protocols detailed in this guide provide a robust framework for researchers to validate and compare the performance of novel photosensitizers, thereby accelerating the discovery and development of next-generation photodynamic agents.
References
- BenchChem. (2025). Application Notes and Protocols for Measuring Singlet Oxygen Quantum Yield Using 1,3-Diphenylisobenzofuran (DPBF).
- Yagi, K., Ohira, K., Yamana, K., Imato, K., Kawasaki, R., Ikeda, A., & Ooyama, Y. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Organic & Biomolecular Chemistry, 21(25), 5194–5202.
- Gollmer, A., Arnbjerg, J., Blaikie, P., & Ogilby, P. R. (2011). Singlet Oxygen Sensor Green: photochemical behavior in solution and in a single cell. Photochemistry and photobiology, 87(3), 671–679.
- PubChem. (n.d.). This compound.
- BenchChem. (2025). A Technical Guide to the Singlet Oxygen Quantum Yield of Rose Bengal.
- Ogilby, P. R. (2010). Singlet oxygen: there is indeed something new under the sun. Chemical Society Reviews, 39(8), 3181–3209.
- Ohira, K., Yu, C. H., Imato, K., & Ooyama, Y. (2022). Development of phenazine-2,3-diol-based photosensitizers: effect of substitution of the cyano group for the nitro group on singlet oxygen generation. New Journal of Chemistry, 46(29), 14045–14053.
- Ooyama, Y., Ohira, K., & Imato, K. (2021). Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation. Materials Chemistry Frontiers, 5(13), 5036–5044.
- Wikipedia. (2023). Jablonski diagram.
- Ossila. (n.d.). Jablonski Diagram.
- Yagi, K., Ohira, K., Yamana, K., Imato, K., Kawasaki, R., Ikeda, A., & Ooyama, Y. (2023).
- He, X., et al. (2019). Selective self-assembly of 2,3-diaminophenazine molecules on MoSe2 mirror twin boundaries.
- ChemicalBook. (2023). 2,3-Dihydro-Phenazine.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- ChemNet. (n.d.). This compound.
- Ooyama, Y., Ohira, K., & Imato, K. (2021).
- Paczkowski, J., & Neckers, D. C. (1985).
- CymitQuimica. (n.d.). CAS 19220-18-9: this compound.
- MedChemExpress. (n.d.). 2,3-Diaminophenazine (2,3-Phenazinediamine) | Photosensitizer.
- Ursa BioScience. (n.d.). Methylene Blue.
- Usui, Y. (1973).
- Gsponer, H. E., et al. (2024). Matrix Effect on Singlet Oxygen Generation Using Methylene Blue as Photosensitizer. Molecules, 29(11), 2569.
- Mills, A., & Green, A. (2018). A Jablonski diagram demonstrating the two different photochemical processes that can occur in photodynamic therapy.
- Kuzmin, V. A., et al. (2025). Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers. Molecules, 30(5), 1130.
- Lhiaubet-Vallet, V., et al. (2010). Photophysics and photochemistry of rose bengal bound to HSA.
- Flors, C., et al. (2006). Imaging the production of singlet oxygen in vivo using a new fluorescent sensor, Singlet Oxygen Sensor Green®. Journal of Experimental Botany, 57(8), 1725–1734.
- Russell, D. A., et al. (2016). Singlet Oxygen Generation by Laser Irradiation of Gold Nanoparticles. The Journal of Physical Chemistry C, 120(21), 11764–11771.
- Kim, S., et al. (2019).
- Chen, C., et al. (2015). Quantitative monitoring of the level of singlet oxygen using luminescence spectra of phosphorescent photosensitizer. Optics Express, 23(17), 22439–22451.
- Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors. (2021). Analyst, 146(12), 3866–3875.
- Kiliç, R., et al. (2021). Singlet oxygen formation during accelerated and hyperaccelerated corneal cross-linking: in vitro study. Scientific Reports, 11(1), 16035.
- Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application. (2020). Scientific Archives, 3(12).
- Edinburgh Instruments. (2021). Perrin-Jablonski Diagram.
- Khan, A. U., et al. (2017). Mechanism of ABDA detection of singlet oxygen.
- ChemWiki. (n.d.). Jablonski Diagram.
- Song, R., et al. (2017). Exploration of singlet oxygen ( 1 O 2 ) detection using the ABDA probe.
- A Luminescent, Water-Soluble Ir(III) Complex as a Potential Photosensitizer for Two-Photon Photodynamic Therapy. (2015). Inorganic Chemistry, 54(24), 11775–11783.
- Evident Scientific. (n.d.). Jablonski Energy Diagram.
- Linden, S. M., & Neckers, D. C. (1988). Photophysical properties of rose bengal and its derivatives (XII). Journal of Free Radicals in Biology & Medicine, 5(5-6), 341–351.
- omlc.org. (n.d.). Rose bengal.
- de Souza Pereira, R., et al. (2025). Photophysical properties and interaction studies of Rose Bengal derivatives with biomimetic systems based in micellar aqueous solutions.
- Paczkowski, J., & Neckers, D. C. (1985). Photochemical properties of rose bengal. 11. Fundamental studies in heterogeneous energy transfer. Macromolecules, 18(6), 1245–1252.
- Kawska, A., et al. (2023). Spectroscopic study of methylene blue photophysical properties in biological media.
- The (un)known issue with using rose bengal as a standard of singlet oxygen photoproduction. (2025). Photochemical & Photobiological Sciences.
- Investigating the reactive oxygen species production of Rose Bengal and Merocyanine 540-loaded radioluminescent nanoparticles. (2020). Nanoscale Advances, 2(10), 4567–4576.
- Ooyama, Y., et al. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photochromism of phenazine-2,3-diol derivatives through excited state intermolecular proton transfer based on keto–enol tautomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ursabioscience.com [ursabioscience.com]
- 7. [PDF] Spectroscopic study of methylene blue photophysical properties in biological media | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photoactive Compound Vs Rose Bengal: Singlet Oxygen Yield In Saline [eureka.patsnap.com]
- 11. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2,3-Phenazinediol
Introduction
2,3-Phenazinediol, also known as 2,3-dihydroxyphenazine, is a heterocyclic aromatic compound belonging to the phenazine family. The phenazine core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products, synthetic dyes, and functional organic materials. The hydroxyl groups at the 2 and 3 positions of this compound make it a valuable precursor for synthesizing more complex derivatives, including ligands, photosensitizers, and redox-active molecules for applications like aqueous organic redox flow batteries.[1]
The selection of a synthetic route to this compound is a critical decision for researchers, governed by factors such as scale, required purity, available equipment, and economic constraints. This guide provides an in-depth comparison of the primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform laboratory and process development decisions.
Overview of Synthetic Strategies
The synthesis of this compound is dominated by two principal strategies, each beginning from simple, commercially available aromatic precursors.
-
Direct Condensation Route: The most atom-economical and classical approach involves the direct condensation of catechol (1,2-dihydroxybenzene) with o-phenylenediamine. This method forms the dihydrophenazine intermediate, which is subsequently oxidized to the final product.
-
Indirect Hydrolysis Route: A two-stage approach that first involves the synthesis of 2,3-diaminophenazine via the oxidative dimerization of o-phenylenediamine, followed by the hydrolysis of the amino groups to hydroxyl groups.
This guide will dissect each route, providing the chemical logic, a representative protocol, and an analysis of its strengths and weaknesses.
Caption: High-level overview of the two primary synthetic routes to this compound.
Route 1: Direct Condensation of Catechol and o-Phenylenediamine
This is the most direct and frequently cited method for creating the 2,3-dihydroxyphenazine scaffold.[2] It relies on the reaction between an o-diol and an o-diamine, which upon condensation and subsequent oxidation, yields the aromatic phenazine ring system.
Mechanistic Insight
The reaction proceeds in two key stages: condensation and oxidation.
-
Condensation: Catechol is first oxidized in situ to the more reactive o-benzoquinone. This step can be facilitated by an external oxidant or by atmospheric oxygen, especially at elevated temperatures. The highly electrophilic o-benzoquinone then undergoes a double nucleophilic attack by the two amino groups of o-phenylenediamine. This sequence of additions, followed by the elimination of two water molecules, results in the formation of the non-aromatic 5,10-dihydrophenazine-2,3-diol intermediate.
-
Oxidation: The dihydrophenazine intermediate is readily oxidized. The driving force for this step is the formation of the thermodynamically stable, fully aromatic phenazine ring system. This oxidation can often be achieved simply by exposure to air during the reaction or workup, though specific oxidants can be employed for more controlled and rapid conversion.[3][4]
Caption: Simplified reaction mechanism for the direct condensation route.
Experimental Protocol (Representative)
Disclaimer: This protocol is a representative procedure synthesized from literature accounts and established chemical principles.[5][6] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (2.16 g, 20 mmol) and catechol (2.20 g, 20 mmol).
-
Solvent/Conditions: Add 10 mL of a high-boiling solvent such as diphenyl ether. Alternatively, for a solvent-free approach, the reactants can be heated neat.[5] The flask is flushed with an inert atmosphere (e.g., Nitrogen or Argon).
-
Heating: The reaction mixture is heated to 180-210°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically heated for 4-16 hours. A darkening of the mixture is expected.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature. The mixture may solidify.
-
Add 50 mL of ethanol and stir to break up the solid.
-
Filter the crude solid product. The filtrate will contain the solvent and some soluble impurities.
-
Wash the solid with 2 M aqueous sodium hydroxide. This step is crucial for removing unreacted catechol and can also help separate the desired diol from the non-hydroxylated phenazine byproduct, which is less soluble in base.[5]
-
Neutralize the collected basic filtrate with 2 M HCl, which should precipitate the this compound product.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.
Route 2: Indirect Hydrolysis of 2,3-Diaminophenazine
This route avoids the direct use of catechol and instead proceeds through 2,3-diaminophenazine, a well-known compound synthesized from the oxidative dimerization of o-phenylenediamine.[7] This intermediate is then converted to the diol via hydrolysis.
Stage A: Synthesis of 2,3-Diaminophenazine
The formation of 2,3-diaminophenazine from o-phenylenediamine is a classic oxidative coupling reaction. Various oxidants can be employed, with ferric chloride (FeCl₃) being a common and inexpensive choice.[2] The reaction mechanism involves the oxidation of the diamine to radical intermediates that couple and cyclize to form the stable phenazine product. Biocatalytic methods using enzymes like laccase have also been developed as a greener alternative, reportedly offering high yields.[7]
Stage B: Hydrolysis to this compound
The conversion of aromatic amino groups to hydroxyl groups typically requires forcing conditions. This can be achieved by heating in a strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) via a nucleophilic substitution mechanism, though yields can be modest. This approach is analogous to the reported synthesis of 1,3-dihydroxyphenazine from 1,3-diaminophenazine, which proceeds in low yield.[8]
Caption: Experimental workflow for the indirect hydrolysis route.
Experimental Protocol (Representative)
Disclaimer: This protocol involves corrosive and hazardous materials. All work must be conducted with extreme caution and appropriate safety measures.
Part A: Synthesis of 2,3-Diaminophenazine [7]
-
Dissolve o-phenylenediamine (4.32 g, 40 mmol) in 100 mL of 1 M HCl in a 250 mL flask.
-
In a separate beaker, dissolve ferric chloride hexahydrate (FeCl₃·6H₂O) (21.6 g, 80 mmol) in 50 mL of water.
-
Slowly add the FeCl₃ solution to the stirred o-phenylenediamine solution over 30 minutes. A dark precipitate will form.
-
Stir the reaction at room temperature for 4 hours.
-
Filter the solid product and wash thoroughly with water.
-
Resuspend the solid in a 10% sodium carbonate solution to neutralize any remaining acid and convert the product to its free base form.
-
Filter, wash with water until the filtrate is neutral, and dry the crude 2,3-diaminophenazine.
Part B: Hydrolysis to this compound
-
Place the crude 2,3-diaminophenazine (2.10 g, 10 mmol) into a high-pressure reaction vessel.
-
Add 50 mL of 40% aqueous sulfuric acid.
-
Seal the vessel and heat to 180-200°C for 12-24 hours with stirring.
-
Cool the reactor to room temperature and carefully neutralize the acidic solution with a strong base (e.g., 10 M NaOH) until a precipitate forms.
-
Filter the crude this compound, wash with water, and dry. Further purification by recrystallization is recommended.
Comparative Analysis
The choice between these two routes depends heavily on the specific needs of the researcher. The following table provides a side-by-side comparison of key performance and practical metrics.
| Feature | Route 1: Direct Condensation | Route 2: Indirect Hydrolysis |
| Number of Steps | 1 (one-pot reaction) | 2 distinct synthetic stages |
| Starting Materials | Catechol, o-Phenylenediamine | o-Phenylenediamine, Oxidant (e.g., FeCl₃) |
| Atom Economy | High | Moderate (loss of amine groups and reagents) |
| Reaction Conditions | High temperatures (180-210°C), often neat or in high-boiling solvents.[5] | Moderate temp. for oxidation; very high temp. and pressure for hydrolysis. |
| Expected Yield | Variable; can be moderate but often yields a mixture of diol and non-hydroxylated phenazine.[5] | Moderate to high for Stage A (60-85%);[7] likely low for Stage B hydrolysis step.[8] |
| Purification | Requires careful acid/base workup to separate the desired diol from byproducts. | Intermediate purification is straightforward; final product purification from hydrolysis byproducts may be complex. |
| Scalability | Feasible, but high-temperature control on a large scale can be challenging. | More amenable to staged scale-up, but the hydrolysis step requires specialized high-pressure equipment. |
| Safety/Green Profile | High temperatures pose a risk. Use of high-boiling organic solvents is a concern. | Use of corrosive acids/bases and high pressure for hydrolysis are significant safety hazards. |
Conclusion and Recommendation
For laboratory-scale synthesis where simplicity and atom economy are prioritized, the Direct Condensation Route (Route 1) is generally the more attractive option. Its one-pot nature and use of readily available starting materials make it a convenient entry point to the this compound scaffold. However, researchers must be prepared for a potentially challenging purification process to separate the desired diol from the non-hydroxylated phenazine byproduct. Optimization of the reaction conditions, particularly the oxidant concentration (e.g., controlled air flow), may improve the selectivity for the diol.
The Indirect Hydrolysis Route (Route 2) is a more laborious, multi-step process that involves significantly harsher conditions in its final step. While the synthesis of the 2,3-diaminophenazine intermediate is reliable, the subsequent hydrolysis is expected to be low-yielding and requires specialized equipment for high-pressure reactions. This route would typically only be considered if the direct condensation fails or if a specific research goal requires the synthesis and isolation of the diaminophazine intermediate.
Ultimately, the optimal synthetic strategy is dictated by the specific context of the research, balancing the trade-offs between reaction efficiency, operational simplicity, and the scale of production.
References
- Current time information in Beirut, LB, LB. (n.d.). Google Search. Retrieved January 14, 2026.
-
Kumar, S., et al. (2023). Electro-Oxidative Synthesis of Phenazines. The Journal of Organic Chemistry, 88(11), 7345–7355. Available from: [Link]
-
Wang, H., et al. (2024). Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. Energy & Environmental Science, 17(7). Available from: [Link]
-
Wang, H., et al. (2024). Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. RSC Publishing. Available from: [Link]
-
Wikipedia. (n.d.). Phenazine. Retrieved January 14, 2026, from [Link]
-
Iwao, M., & Kuraishi, T. (1953). Synthesis of 1,6-Dihydroxyphenazine. Pharmaceutical Bulletin, 1(1), 49-51. Available from: [Link]
-
Mazzanti, A., et al. (2022). Phenanthrene-Extended Phenazine Dication: An Electrochromic Conformational Switch Presenting Dual Reactivity. Journal of the American Chemical Society, 144(10), 4469–4476. Available from: [Link]
-
Li, Y., et al. (2022). Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications. Crystal Growth & Design, 22(5), 3326–3333. Available from: [Link]
-
Olyaei, A., et al. (2023). Synthesis of phenazine (1) by Wohl–Aue method. ResearchGate. Available from: [Link]
-
Blankenfeldt, W., et al. (2014). Mechanisms and Specificity of Phenazine Biosynthesis Protein PhzF. ResearchGate. Available from: [Link]
-
Darling, S. B., et al. (2023). 1,3-DIHYDROXYPHENAZINE. Organic Syntheses, 100, 45-63. Available from: [Link]
- CN104974099A - New synthesis method of phenazine. (2015). Google Patents.
-
Blankenfeldt, W., et al. (2014). The structural biology of phenazine biosynthesis. PMC. Available from: [Link]
-
Pachter, I. J., & Kloetzel, M. C. (1951). The Wohl-Aue Reaction. I. Structure of Benzo[a]phenazine Oxides and Syntheses of 1,6-Dimethoxyphenazine and 1,6-Dichlorophenazine. Journal of the American Chemical Society, 73(10), 4958-4961. Available from: [Link]
-
Kaczmarczyk, G., et al. (2022). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Molecules, 27(19), 6296. Available from: [Link]
-
Ren, T., et al. (2021). One-pot production of phenazine from lignin-derived catechol. The Royal Society of Chemistry. Available from: [Link]
-
Farber, K. M., et al. (2021). Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. PMC. Available from: [Link]
-
Kappe, C. O., et al. (2000). On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. Monatshefte für Chemie / Chemical Monthly, 131(11), 1217-1224. Available from: [Link]
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Haddadin, M. J., et al. (2009). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Tetrahedron, 65(26), 5059-5068. Available from: [Link]
-
Olyaei, A., & Sadeghpour, M. (2023). Synthetic routes for phenazines: an overview. Semantic Scholar. Available from: [Link]
-
Odom, S. A., et al. (2019). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. OSTI.GOV. Available from: [Link]
-
Liu, W., et al. (2016). 2,3-Diaminophenazine. Molecules, 21(11), 1450. Available from: [Link]
-
Farber, K. M., et al. (2016). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. Available from: [Link]
-
Kushiro, T., et al. (2004). Enzymatic cyclization of 22,23-dihydro-2,3-oxidosqualene into euph-7-en-3beta-ol and bacchar-12-en-3beta-ol by recombinant beta-amyrin synthase. FEBS Letters, 562(1-3), 194-198. Available from: [Link]
-
Farber, K. M., et al. (2014). Davis-Beirut reaction: route to thiazolo-, thiazino-, and thiazepino-2H-indazoles. Journal of Organic Chemistry, 79(15), 6939-6945. Available from: [Link]
-
Mothukuri, S., et al. (2023). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 28(18), 6680. Available from: [Link]
- CN102241638A - Synthesis method of phenazine-2,3-diamine hydrochloride. (2011). Google Patents.
-
da Costa, G. F., et al. (2017). Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry. Available from: [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. Phenazine - Wikipedia [en.wikipedia.org]
- 3. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen per ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02832E [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 2,3-Dihydro-Phenazine synthesis - chemicalbook [chemicalbook.com]
- 6. CN104974099A - New synthesis method of phenazine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Anolytes for Aqueous Redox Flow Batteries: 2,3-Dihydroxyphenazine and Its Contemporaries
For researchers and scientists at the forefront of energy storage solutions, the selection of redox-active materials is a critical determinant of aqueous redox flow battery (ARFB) performance. This guide provides an in-depth, objective comparison of 2,3-dihydroxyphenazine and its derivatives against other prominent anolytes, namely alloxazine-based compounds and the industry-standard vanadium (II)/(III) redox couple. The following analysis is grounded in experimental data from peer-reviewed literature to inform the rational design of next-generation energy storage systems.
The Crucial Role of the Anolyte in Redox Flow Batteries
A redox flow battery's performance is intrinsically linked to the electrochemical properties of its anolyte (negative electrolyte) and catholyte (positive electrolyte). The anolyte must exhibit a low redox potential to maximize cell voltage, high solubility to ensure high energy density, rapid and reversible redox kinetics for efficient charging and discharging, and long-term chemical stability for extended cycle life.[1] Aqueous organic redox flow batteries (AORFBs) have emerged as a promising alternative to traditional metal-based systems, offering the potential for lower cost, greater sustainability, and molecular tunability.[2]
Phenazine-based molecules, particularly 2,3-dihydroxyphenazine (2,3-DHP) and its derivatives, have garnered significant attention due to their favorable electrochemical characteristics.[3] This guide will dissect these attributes in comparison to other leading anolyte candidates.
Deep Dive: 2,3-Dihydroxyphenazine and Its Derivatives
The phenazine core structure is highly amenable to functionalization, allowing for the tuning of its redox potential, solubility, and stability.[4] The introduction of hydroxyl (-OH) groups, as in 2,3-DHP, and other solubilizing moieties has led to the development of high-performance anolytes.
One notable derivative is 4,4'-((7,8-dimethoxyphenazine-2,3-diyl)bis(oxy))dibutyric acid (dMeODBAP), which exhibits a very low redox potential of -0.84 V (vs. SHE) and exceptional stability.[5] Another promising derivative, 4,4'-(phenazine-2,3-diylbis(oxy))dibutyric acid (2,3-O-DBAP), has demonstrated a low redox potential of -0.699 V vs SHE and supported a long-lasting flow cell with a low capacity fade rate of 0.0127% per day.[3] The strategic placement of functional groups is critical; studies have shown that hydroxyl substitution at the 1, 4, 6, and 9 positions of the phenazine core yields highly stable derivatives, while substitution at the 2, 3, 7, and 8 positions can lead to instability.
Performance Characteristics of Phenazine-Based Anolytes
Molecular engineering of the phenazine scaffold has yielded anolytes with impressive performance metrics. For instance, a flow battery utilizing 7,8-dihydroxyphenazine-2-sulfonic acid demonstrated an operating voltage of 1.4 V and a capacity retention of 99.98% per cycle over 500 cycles. Furthermore, a cell with dMeODBAP as the anolyte achieved a high voltage of 1.34 V and a remarkable capacity retention of 99.95% over 1000 cycles, corresponding to an ultra-low capacity fade rate of 0.007% per day.[6] These results underscore the potential of phenazine derivatives for long-duration energy storage.
Comparative Analysis: Phenazines vs. Alloxazine and Vanadium
To provide a clear perspective on the standing of 2,3-DHP and its derivatives, a direct comparison with alloxazine and vanadium anolytes is essential.
Alloxazine-Based Anolytes
Inspired by the flavin cofactors found in biological systems, alloxazine and its derivatives have emerged as promising organic anolytes.[7] Alloxazine 7/8-carboxylic acid, when used in a highly alkaline electrolyte, can achieve a high cell voltage approaching 1.2 V.[7][8] This system has demonstrated impressive stability, with a current efficiency exceeding 99.7% and a capacity retention of over 99.98% per cycle.[7][8]
Vanadium Anolyte: The Incumbent
The all-vanadium redox flow battery (VRFB) is the most commercially mature RFB technology.[9] It utilizes the V²⁺/V³⁺ redox couple as the anolyte. A key advantage of the VRFB is that it uses the same element in both half-cells, mitigating issues of cross-contamination.[9] However, VRFBs face challenges related to the cost and environmental impact of vanadium, as well as a limited operating temperature range to prevent precipitation of vanadium species.[10] The performance of VRFBs is well-documented, with typical energy efficiencies in the range of 70-80%.[10]
Quantitative Performance Comparison
The following table summarizes key performance metrics for representative anolytes from each class, based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as electrolyte composition, membrane, and cell design.
| Anolyte | Redox Potential (V vs. SHE) | Cell Voltage (V) | Energy Efficiency (%) | Capacity Retention (% per cycle) | Capacity Fade Rate (% per day) |
| 2,3-DHP Derivative (dMeODBAP) | -0.84[5] | 1.34[5] | ~67[6] | 99.9995[6] | 0.007[6] |
| 2,3-DHP Derivative (2,3-O-DBAP) | -0.699[3] | 1.12[3] | N/A | N/A | 0.0127[3] |
| Alloxazine 7/8-carboxylic acid | -0.62[11] | ~1.2[7][8] | ~63[11] | >99.98[7][8] | 0.023[11] |
| Vanadium (V²⁺/V³⁺) | -0.26 | ~1.2-1.6 | 70-80[10] | >99[9] | Varies with operating conditions |
Experimental Methodologies
To ensure the integrity and reproducibility of the presented data, it is crucial to understand the underlying experimental protocols.
Synthesis of 2,3-Dihydroxyphenazine
A common synthetic route to 2,3-dihydroxyphenazine involves the condensation of o-phenylenediamine with 2,5-dihydroxy-p-benzoquinone.[2]
Step-by-step protocol:
-
A mixture of o-diaminobenzene and 2,5-dihydroxy-p-benzoquinone is refluxed in water for 12 hours.
-
The solution is then stirred for an additional 12 hours at room temperature.
-
The resulting precipitate is isolated by filtration to yield 2,3-dihydroxyphenazine.[2]
Derivatives can be synthesized by reacting the hydroxyl groups of 2,3-DHP with appropriate reagents. For example, 3,3'-(Phenazine-2,3-diylbis(oxy))bis(N,N,N-trimethylpropan-1-aminium) bromide (M1) is synthesized by reacting 2,3-DHP with (3-bromopropyl)-trimethylammonium bromide in the presence of potassium carbonate.[2]
Electrochemical Characterization
The electrochemical properties of anolytes are typically evaluated using a three-electrode setup with cyclic voltammetry (CV).[12]
Typical Experimental Workflow:
Caption: Principle of Operation of a Redox Flow Battery.
Conclusion and Future Outlook
The family of 2,3-dihydroxyphenazine anolytes presents a compelling case for the future of aqueous organic redox flow batteries. Through rational molecular design, these compounds have demonstrated the potential to surpass the performance of established anolytes like alloxazine and even challenge the incumbent vanadium-based systems, particularly in terms of stability and cell voltage. The ultra-low capacity fade rates achieved with some phenazine derivatives are especially promising for long-duration energy storage applications.
However, challenges remain in terms of cost-effective and scalable synthesis of these organic molecules. Continued research should focus on optimizing synthetic routes and further enhancing the solubility and stability of phenazine-based anolytes. The development of advanced membranes that minimize crossover will also be crucial in realizing the full potential of these high-performance organic redox-active materials. For drug development professionals, the biocompatibility of some of these organic molecules could open avenues for bio-integrated energy systems, although this application is still in its nascent stages.
References
-
Lin, K., et al. (2016). A redox-flow battery with an alloxazine-based organic electrolyte. Nature Energy, 1(9), 16102. [Link]
-
Lin, K., et al. (2016). A redox-flow battery with an alloxazine-based organic electrolyte. ResearchGate. [Link]
-
Lin, K., et al. (2016). A redox-flow battery with an alloxazine-based organic electrolyte. Harvard University DASH. [Link]
-
Liu, T., et al. (2022). A Low-Redox-Potential Phenazine-based Negolyte with High Stability for Aqueous Organic Flow Batteries. Chemical Science. [Link]
-
FAS Research Computing. A Redox-flow Battery with an Alloxazine-based Organic Electrolyte. Harvard University. [Link]
-
ResearchGate. Schematic of the experimental setup and a photo of the vanadium redox flow battery (VRFB) cell in this study. [Link]
-
Jin, Z., et al. (2024). Screening Ultra-Stable (Phenazine)dioxyalkanocic Acids with Varied Water-Solubilizing Chain Lengths for High-Capacity Aqueous Redox Flow Batteries. Journal of the American Chemical Society. [Link]
-
George, M. (2018). Vanadium redox flow batteries: design and experimentation. Semantic Scholar. [Link]
-
George, M. (2018). Vanadium redox flow batteries: design and experimentation. The University of Akron IdeaExchange@UAkron. [Link]
-
Lin, K., et al. (2016). A redox-flow battery with an alloxazine-based organic electrolyte. IDEAS/RePEc. [Link]
-
Park, J., et al. (2023). Enabling Long-Life Aqueous Organic Redox Flow Batteries with a Highly Stable, Low Redox Potential Phenazine Anolyte. ACS Applied Materials & Interfaces. [Link]
-
Lee, S., et al. (2018). Design and Test of a Lab-Scale Vanadium Redox Flow Battery Cell Considering Electrolyte Feeding Structure for Solar Energy. ResearchGate. [Link]
-
Kuzniewski, S. (2024). A Brief History of Vanadium Redox Flow Batteries. Renewable Energy Magazine. [Link]
-
Gurieff, N., et al. (2021). Dataset on performance of large-scale vanadium redox flow batteries with serpentine flow fields. National Institutes of Health. [Link]
-
Datahub. An experimental database of cell performance for vanadium redox flow battery. [Link]
-
Romadina, E.I., et al. (2022). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. MDPI. [Link]
-
Viswanathan, V., et al. (2021). An Overview of the Design and Optimized Operation of Vanadium Redox Flow Batteries for Durations in the Range of 4–24 Hours. MDPI. [Link]
-
Trovò, A., et al. (2022). Performance Analysis and Monitoring of Vanadium Redox Flow Battery via Polarization curves. MDPI. [Link]
-
Ventosa, E., et al. (2022). Understanding Aqueous Organic Redox Flow Batteries: A Guided Experimental Tour from Components Characterization to Final Assembly. MDPI. [Link]
-
Akkuratov, A.V., et al. (2020). New phenazine based anolyte material for high voltage organic redox flow batteries. ResearchGate. [Link]
-
Sevov, C.S., et al. (2015). Evolutionary Design of Low Molecular Weight Organic Anolyte Materials for Applications in Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society. [Link]
-
Schmalfuß, A., et al. (2023). Analyzing Experimental Design and Input Data Variation of a Vanadium Redox Flow Battery Model. MDPI. [Link]
-
Liu, T., et al. (2022). A low-redox-potential phenazine-based negolyte with high stability for aqueous organic flow batteries. National Institutes of Health. [Link]
-
Hernandez, A.V., et al. (2021). Electrochemical Characterization and EPR Studies of TEMPO-Based Electrolytes for Redox Flow Batteries. AIChE. [Link]
-
Bheemireddy, S.R., et al. (2021). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters. [Link]
-
Milshtein, J.D., et al. (2023). High-Throughput Electrochemical Characterization of Aqueous Organic Redox Flow Battery Active Material. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2021164880A1 - Phenazine-based compounds and use thereof as redox flow battery electrolyte - Google Patents [patents.google.com]
- 6. A low-redox-potential phenazine-based negolyte with high stability for aqueous organic flow batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A redox-flow battery with an alloxazine-based organic electrolyte [dash.harvard.edu]
- 9. An Overview of the Design and Optimized Operation of Vanadium Redox Flow Batteries for Durations in the Range of 4–24 Hours | MDPI [mdpi.com]
- 10. renewableenergymagazine.com [renewableenergymagazine.com]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating DFT and TD-DFT Calculations for 2,3-Phenazinediol Properties
For researchers and professionals in drug development and materials science, computational chemistry offers a powerful lens to predict and understand molecular properties before engaging in costly and time-consuming synthesis. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are workhorse methods for elucidating the geometric and electronic characteristics of molecules like 2,3-Phenazinediol, a phenazine derivative with potential applications in medicinal chemistry and as a redox-active material.[1][2]
However, the predictive power of these computational tools is only as reliable as their validation against experimental data. This guide provides an in-depth, technically-grounded framework for validating DFT and TD-DFT calculations for this compound. We will move beyond a simple checklist of steps to explain the scientific reasoning behind our choices, ensuring a robust and trustworthy computational model.
The Imperative of Validation: Bridging Theory and Reality
The core principle of this guide is that every computational protocol must be a self-validating system. The choice of a functional and basis set in DFT is not a one-size-fits-all solution; it is a hypothesis that must be tested. For aromatic, heterocyclic molecules like this compound, the delocalized π-systems and the presence of heteroatoms with lone pairs demand careful consideration of the computational methodology.[3] An improperly validated model can lead to erroneous predictions of molecular geometry, stability, and electronic spectra, ultimately misguiding experimental efforts.
Part 1: Geometric Validation with DFT
The first step in any computational analysis is to obtain an accurate representation of the molecule's three-dimensional structure. DFT is a powerful tool for geometry optimization, but its accuracy must be benchmarked.
Experimental Benchmark: The Search for Ground Truth
-
Comparison with Parent Compound: The crystal structure of the parent phenazine molecule is known and provides a strong baseline for the geometry of the core ring system.[4]
-
Comparison with Analogs: If crystallographic data for closely related derivatives are available, these can offer valuable insights into how substituents affect the geometry.
-
Comparison with Typical Bond Lengths: Standard bond lengths for similar chemical environments (e.g., C-C in a benzene ring, C-N in a pyrazine ring, C-O in a phenol) from crystallographic databases serve as a fundamental check.[5][6][7]
Step-by-Step Protocol for DFT Geometry Optimization
This protocol outlines the process for obtaining and validating the ground-state geometry of this compound.
1. Initial Structure Preparation:
-
Construct the this compound molecule in a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM6) to obtain a reasonable starting geometry.[8] This step removes any significant steric clashes from the initial manual build.
2. High-Level DFT Optimization:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Schrödinger's Jaguar is required.
-
Functional Selection: For organic molecules, hybrid functionals often provide a good balance of accuracy and computational cost. The B3LYP functional is a widely used and well-benchmarked choice.[9][10] For potentially improved accuracy with non-covalent interactions and long-range effects, a range-separated functional like ωB97X-D or a meta-GGA functional like M06-2X can be considered.[10] We will proceed with B3LYP for this guide, as it represents a robust starting point.
-
Basis Set Selection: A Pople-style basis set such as 6-311+G(d,p) is a suitable choice, providing a good description of polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[9]
-
Solvation Model: If properties in solution are of interest, an implicit solvation model like the Polarizable Continuum Model (PCM) should be included.[9] The choice of solvent should match experimental conditions.
-
Execution: Perform the geometry optimization calculation. The software will iteratively adjust the atomic positions to find the minimum energy structure on the potential energy surface.
3. Validation of the Optimized Geometry:
-
Frequency Analysis: After optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
Structural Parameter Comparison:
-
Extract the key bond lengths (C-C, C-N, C-O, O-H, C-H) and bond angles from the optimized geometry.
-
Create a comparison table to benchmark these values against the experimental data for phenazine and typical bond lengths from the literature.
-
Table 1: Comparison of Calculated and Experimental Geometric Parameters
| Parameter | DFT (B3LYP/6-311+G(d,p)) | Experimental (Phenazine)[4] | Typical Bond Lengths |
| C-C (outer rings) | Value from calc. | ~1.37 - 1.42 Å | ~1.40 Å (aromatic) |
| C-C (central ring) | Value from calc. | ~1.41 Å | ~1.40 Å (aromatic) |
| C-N | Value from calc. | ~1.34 Å | ~1.33 Å (pyridine-like) |
| C-O | Value from calc. | N/A | ~1.36 Å (phenol) |
| O-H | Value from calc. | N/A | ~0.96 Å |
| ∠C-N-C | Value from calc. | ~116.5° | |
| ∠C-C-O | Value from calc. | N/A |
Note: The values in the "DFT" column are placeholders to be filled in after performing the calculation. The "Experimental (Phenazine)" and "Typical Bond Lengths" columns provide the benchmark data.
Visualizing the Computational Workflow for Geometric Validation
Caption: Workflow for DFT geometry optimization and validation.
Part 2: Spectroscopic Validation with TD-DFT
Once a reliable ground-state geometry is obtained, we can investigate the electronic excited states and predict the UV-Vis absorption spectrum using TD-DFT.
Experimental Benchmark: Unveiling the Electronic Transitions
Step-by-Step Protocol for TD-DFT Calculation
This protocol details the simulation of the UV-Vis spectrum based on the previously optimized geometry.
1. TD-DFT Calculation Setup:
-
Input Geometry: Use the optimized geometry from the DFT calculation. It is critical to use the optimized structure, as the calculated excitation energies are sensitive to the molecular geometry.
-
Software, Functional, and Basis Set: Use the same level of theory as the geometry optimization (B3LYP/6-311+G(d,p)) for consistency.
-
Solvation Model: Employ the same implicit solvation model (e.g., PCM) and solvent used in the experimental measurement. The solvent can significantly impact the positions of the absorption bands.[5][13]
-
Number of Excited States: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant UV-Vis range.
-
Execution: Run the TD-DFT calculation. This will provide a list of vertical excitation energies, oscillator strengths (a measure of the transition probability), and the nature of each electronic transition (e.g., HOMO → LUMO).
2. Spectrum Simulation and Validation:
-
Data Extraction: From the output file, extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths.
-
Spectrum Plotting: To compare with an experimental spectrum, the calculated "stick" spectrum (discrete lines at each excitation energy with heights proportional to the oscillator strength) should be broadened using a Gaussian or Lorentzian function. This can be done with various software packages or custom scripts.
-
Comparison with Experiment:
-
Create a table comparing the calculated λmax for the most intense transitions with the experimental values.
-
Analyze the nature of the electronic transitions (e.g., π → π* or n → π*) and see if they are consistent with expectations for this type of molecule.
-
Table 2: Comparison of Calculated and Experimental UV-Vis Absorption Maxima
| Transition | Calculated λmax (nm) (B3LYP/6-311+G(d,p)) | Experimental λmax (nm) | Oscillator Strength (Calculated) | Assignment (Calculated) |
| S0 → S1 | Value from calc. | Value from experiment | Value from calc. | HOMO → LUMO (π → π) |
| S0 → S2 | Value from calc. | Value from experiment | Value from calc. | HOMO-1 → LUMO (π → π) |
| ... | ... | ... | ... | ... |
Note: The "Calculated" columns are to be filled after the computation. The "Experimental" column requires data from a laboratory measurement.
Visualizing the Computational Workflow for Spectroscopic Validation
Caption: Workflow for TD-DFT UV-Vis spectrum simulation and validation.
Conclusion: An Iterative Path to Accuracy
This guide provides a robust framework for the validation of DFT and TD-DFT calculations on this compound. It is crucial to remember that computational chemistry is not a black box. The agreement between your calculated and experimental data is the ultimate measure of the validity of your chosen computational model. If discrepancies arise, they present an opportunity to refine your methodology, perhaps by testing different functionals or larger basis sets. This iterative process of calculation, comparison, and refinement is at the heart of high-quality computational research and is essential for generating trustworthy and impactful results.
References
-
Zhang, W., et al. (2022). Computational design of phenazine derivative molecules as redox-active electrolyte materials in alkaline aqueous organic flow batteries. New Journal of Chemistry. Available at: [Link]
-
Gale, D. J., et al. (2022). Predicting the Redox Potentials of Phenazine Derivatives using DFT Assisted Machine Learning. ChemRxiv. Available at: [Link]
-
Tars, K., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. Available at: [Link]
-
Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845-856. Available at: [Link]
-
Laurent, A. D., et al. (2014). Extensive TD-DFT Benchmark: Singlet-Excited States of Organic Molecules. Journal of Chemical Theory and Computation, 10(8), 3264-3279. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-dihydroxyphenazine-1-carboxylic acid. PubChem Compound Database. Available at: [Link]
-
Jacquemin, D., et al. (2012). Benchmarking Time-Dependent Density Functional Theory for Excited State Geometries of Organic Molecules in Gas-Phase and in Solution. Journal of Chemical Theory and Computation, 8(4), 1255-1267. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Computational Chemistry Comparison and Benchmark Database. Available at: [Link]
-
Schrödinger, Inc. (2023). Performing a Geometry Optimization. YouTube. Available at: [Link]
-
Avogadro. (n.d.). Avogadro: An open-source molecular builder and visualization tool. Available at: [Link]
-
ORCA. (n.d.). ORCA - An ab initio, DFT and semiempirical electronic structure package. Available at: [Link]
-
Gaussian, Inc. (n.d.). Gaussian 16. Available at: [Link]
-
Schrödinger, Inc. (n.d.). Materials Science. Available at: [Link]
-
KIT. (2012). ABC of DFT: Hands-on session 2 Molecules: structure optimization, visualization of orbitals, charge & spin densities. Available at: [Link]
-
EXPO. (n.d.). Geometry Optimization. Software Ic. Available at: [Link]
-
Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence propert. (2023). HHU. Available at: [Link]
-
Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]
-
Phenazines as chemosensors of solution analytes and as sensitizers in organic photovoltaics. (n.d.). arkat usa. Available at: [Link]
-
Absorption characteristics of compounds 2 and 6 in various solvents... (n.d.). ResearchGate. Available at: [Link]
-
Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. (2023). RSC Publishing. Available at: [Link]
-
Structure of Phenazine. (n.d.). ResearchGate. Available at: [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI. Available at: [Link]
-
The physical parameters of the solvents. (n.d.). ResearchGate. Available at: [Link]
-
Cas 19220-18-9,this compound. (n.d.). LookChem. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). CCCBDB Experimental bond lengths 3. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). CCCBDB Experimental bond angles page 2. Available at: [Link]
Sources
- 1. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydro-Phenazine | 19220-18-9 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. 2,3-Diaminophenazine | C12H10N4 | CID 410099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Geometry Optimization – EXPO [ba.ic.cnr.it]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00491K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 2,3-Phenazinediol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenazine Scaffold as a Privileged Structure in Oncology
Phenazines are a class of nitrogen-containing heterocyclic compounds that have long captured the attention of medicinal chemists. Both naturally occurring and synthetic phenazines have demonstrated significant cytotoxic and antiproliferative activities against a wide range of cancer cell lines. Their planar structure allows them to intercalate with DNA, and their redox properties can lead to the generation of reactive oxygen species (ROS), inducing cellular damage and apoptosis. The diverse chemical structures of phenazine derivatives allow for a broad spectrum of biological activities, making them attractive candidates for the development of novel anticancer therapeutics.
This guide focuses specifically on derivatives substituted at the 2 and 3 positions of the phenazine core, with 2,3-Phenazinediol serving as the parent compound for comparison. Understanding how modifications at these positions impact cytotoxicity is crucial for designing next-generation phenazine-based anticancer agents.
Comparative Cytotoxicity: A Structure-Activity Relationship Analysis
The Parent Compound: this compound
Alkoxy Derivatives: Enhancing Lipophilicity
Substitution of the hydroxyl groups with alkoxy chains alters the lipophilicity of the molecule, which can significantly impact cellular uptake and, consequently, cytotoxicity. A study on nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives provides valuable insights. For instance, 7-(tert-butyl)-3-isobutoxy-2-(octyloxy)phenazine was found to exhibit cytotoxicity against the LoVo human colon adenocarcinoma cell line. This suggests that the presence of bulky alkyl and alkoxy groups can be favorable for anticancer activity.
Amino Derivatives: A Shift in Biological Activity
Replacing the hydroxyl groups with amino groups, to form 2,3-diaminophenazine (DAP), appears to reduce general cytotoxicity. Studies have shown that DAP exhibits low toxicity towards HeLa (human cervical cancer) and HEY A8 (human ovarian cancer) cell lines, with cell viability remaining above 80% at concentrations up to 38.4 µM. This suggests that while the diamino derivative may have other biological applications, such as a bioprobe due to its fluorescent properties, it is less promising as a potent cytotoxic agent compared to other derivatives.
Hybrid Molecules: Expanding the Pharmacophore
The synthesis of hybrid molecules incorporating the phenazine scaffold has been a successful strategy for enhancing cytotoxicity. For example, novel phenazine-chromene hybrid molecules have demonstrated strong cytotoxic activities against HepG2 (human liver cancer) and A549 (human lung cancer) cell lines, with IC50 values in the 5-10 µM range. One particular compound, 3c, showed an impressive IC50 value of 3.3 µM against A549 cells. Interestingly, these hybrid compounds showed low or no cytotoxicity against non-cancerous cell lines, indicating a degree of selectivity.
Summary of Cytotoxicity Data
The following table summarizes the available cytotoxicity data for this compound derivatives. It is important to note that these values were obtained from different studies using different cell lines and experimental conditions, so direct comparisons should be made with caution.
| Compound Class | Derivative Example | Cell Line(s) | IC50 (µM) | Reference |
| Dialkoxy | 7-(tert-butyl)-3-isobutoxy-2-(octyloxy)phenazine | LoVo | Cytotoxic (quantitative data not provided) | |
| Diamino | 2,3-Diaminophenazine (DAP) | HeLa, HEY A8 | > 38.4 | |
| Hybrid | Phenazine-chromene hybrid (compound 3c) | A549 | 3.3 ± 0.4 |
Mechanistic Insights: How Do this compound Derivatives Kill Cancer Cells?
The cytotoxic effects of phenazine derivatives are often attributed to their ability to induce apoptosis, a form of programmed cell death. The planar phenazine ring can intercalate into DNA, disrupting DNA replication and transcription. Furthermore, their redox-active nature can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.
While specific mechanistic studies on this compound are scarce, research on other phenazine derivatives provides a general framework. For instance, some phenazine derivatives have been shown to induce apoptosis through the mitochondrial pathway, involving the activation of caspases and regulation of the Bcl-2 family of proteins.
One study on phenazine-1,6-diol, a positional isomer of this compound, revealed that it selectively inhibits the proliferation of non-small cell lung cancer (NSCLC) cells by inducing DR5-mediated apoptosis. This process involved the upregulation of the DR5 receptor, activation of caspase-3 and -8, and suppression of the PI3K/AKT/mTOR survival pathway. It is plausible that this compound derivatives could share similar mechanisms of action.
Signaling Pathway: DR5-Mediated Apoptosis
Caption: Illustrative DR5-mediated apoptosis pathway induced by a phenazine diol.
Experimental Protocols: Assessing Cytotoxicity in the Laboratory
A reliable and reproducible method for assessing cytotoxicity is paramount in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
MTT Assay Protocol
This protocol provides a generalized procedure for evaluating the cytotoxicity of phenazine derivatives against adherent cancer cell lines.
Materials:
-
Phenazine compounds
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenazine compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control. Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Experimental Workflow: In Vitro Cytotoxicity Evaluation
Caption: General workflow for in vitro cytotoxicity evaluation using the MTT assay.
Conclusion and Future Directions
The available evidence suggests that the 2,3-disubstituted phenazine scaffold is a promising starting point for the development of novel anticancer agents. The cytotoxicity of these compounds can be significantly modulated by altering the substituents at these positions. While 2,3-diaminophenazine shows low cytotoxicity, alkoxy and hybrid derivatives have demonstrated potent anticancer activity.
Future research should focus on a systematic investigation of a library of this compound derivatives against a standardized panel of cancer and non-cancer cell lines to establish a more definitive structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise signaling pathways involved in their cytotoxic effects. Such studies will be instrumental in guiding the rational design of the next generation of phenazine-based cancer therapeutics.
References
-
McGuigan, C. F., & Li, X. F. (2014). Cytotoxicity and genotoxicity of phenazine in two human cell lines. Toxicology in Vitro, 28(4), 607-615. [Link]
-
Cerecetto, H., González, M., Lavaggi, M. L., Aravena, M. A., Rigol, C., Olea-Azar, C., ... & Bruno, A. M. (2006). Phenazine 5, 10-dioxide derivatives as hypoxic selective cytotoxins: Part II. Structure-activity relationship studies. Medicinal Chemistry, 2(5), 511-521. [Link]
-
Gao, J., Chen, M., Tong, X., Zhu, H., Yan, H., Liu, D., ... & Jiang, F. (2019). Facile Synthesis and Cytotoxicity of Phenazine-Chromene Hybrid Molecules Derived from Phenazine Natural Product. Combinatorial Chemistry & High Throughput Screening, 22(1), 35-40. [Link]
-
Kim, J. S., Park, J. E., Lee, J. Y., & Lee, J. (2005). Synthesis and cytotoxicity of 6, 11-dihydro-pyrido-and 6, 11-dihydro-benzo [2, 3-b] phenazine-6, 11-dione derivatives. Bioorganic & Medicinal Chemistry, 13(15), 4648-4655. [Link]
-
Khalifa, M. M., Ismail, M. M., & Noaman, E. (2008). Synthesis and in-vitro cytotoxic activity of novel benzo [b] phenazine-6, 11-dioneand 1, 4-naphthoquinone derivatives. Bulletin of Pharmaceutical Sciences. Assiut, 31(1), 69-80. [Link]
-
Viktorsson, E. Ö., Aesoy, R., Støa, S., Lekve, V., Døskeland, S. O., Herfindal, L., & Rongved, P. (2021). New prodrugs and analogs of the phenazine 5, 10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. RSC medicinal chemistry, 12(6), 957-969. [Link]
-
Zhang, Y., Liu, Y., & Li, S. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(19), 6296. [Link]
-
Sen, S., Basak, S., Pandit, S., Sarkar, P., Kim, T. W., Ghosh, N., ... & Biswas, G. (2022). Cellular internalization, cytotoxicity and DNA binding property of 2, 3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst. Scientific reports, 12(1), 1-13. [Link]
-
Sakagami, H., Satoh, K., Yokose, S., Odanaka, S., & Fujisawa, S. (2001). Quantitative structure-cytotoxicity relationship analysis of phenoxazine derivatives by semiempirical molecular-orbital method. Anticancer research, 21(3B), 1841-1847. [Link]
-
Cerecetto, H., González, M., Lavaggi, M. L., & Bruno, A. M. (2008). Differential enzymatic reductions governing the differential hypoxia-selective cytotoxicities of phenazine 5, 10-dioxides. Chemical research in toxicology, 21(9), 1829-1835. [Link]
- O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-biological interactions, 80(1), 1-41.
-
Koyama, Y., & Ikeshita, M. (2023). Development of water-soluble phenazine-2, 3-diol-based photosensitizers for singlet oxygen generation. New Journal of Chemistry, 47(20), 9579-9585. [Link]
-
Lavaggi, M. L., Aravena, M. A., González, M., Cerecetto, H., & Bruno, A. M. (2012). Novel Phenazine 5, 10-Dioxides Release· OH in Simulated Hypoxia and Induce Reduction of Tumour Volume In Vivo. Bioinorganic chemistry and applications, 2012. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135616208, this compound. Retrieved from [Link]
-
Wang, Y., Zhang, Y., Chen, Y., Li, Y., & Wang, Q. (2023). Phenazine-1, 6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. Journal of Ethnopharmacology, 301, 115810. [Link]
-
Sen, S., Basak, S., Pandit, S., Sarkar, P., Kim, T. W., Ghosh, N., ... & Biswas, G. (2022). Cellular internalization, cytotoxicity and DNA binding property of 2, 3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst. Scientific reports, 12(1), 1-13. [Link]
-
Sakagami, H., Satoh, K., Yokose, S., Odanaka, S., & Fujisawa, S. (2001). Quantitative structure-cytotoxicity relationship analysis of phenoxazine derivatives by semiempirical molecular-orbital method. [Link]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2,3-Phenazinediol: An HPLC-Centric Comparative Analysis
Introduction: The Critical Role of Purity in 2,3-Phenazinediol Applications
This compound (C₁₂H₈N₂O₂) is a heterocyclic aromatic compound belonging to the phenazine family[1][2]. Compounds in this class are known for a diverse range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery[3][4][5]. Whether used as an intermediate in a multi-step synthesis or as a final active pharmaceutical ingredient (API), the purity of this compound is paramount. Undisclosed impurities can lead to aberrant biological activities, unpredictable toxicities, and confounding experimental results, ultimately compromising research outcomes and patient safety.
This guide establishes a gold-standard framework for assessing the purity of this compound, with a primary focus on the robust, quantitative power of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore not only the "how" but, more critically, the "why" behind developing a self-validating HPLC method. Furthermore, we will objectively compare HPLC with orthogonal methods such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing the data and rationale needed to select the most appropriate technique for your specific analytical challenge.
The Workhorse of Purity Analysis: Reversed-Phase HPLC
For quantifying the purity of non-volatile, polar aromatic compounds like this compound, RP-HPLC is the undisputed method of choice. Its high resolution, sensitivity, and quantitative accuracy make it indispensable in a regulated and research environment[6]. The principle relies on the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
A Self-Validating HPLC Protocol for this compound
The following protocol is designed for robustness and is grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines, which are essential for regulatory acceptance in pharmaceutical analysis[7][8].
Caption: A decision tree for selecting the appropriate analytical method.
Comparison Summary
| Feature | RP-HPLC | Thin-Layer Chromatography (TLC) | GC-MS | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential adsorption on a solid stationary phase with a liquid mobile phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. | Nuclear spin resonance in a magnetic field. |
| Primary Use | Quantitative Purity and impurity profiling. | Qualitative monitoring of reaction progress and rapid purity screening.[9][10] | Identification and quantification of volatile and semi-volatile impurities. | Absolute Purity determination (primary method) and structural elucidation.[11] |
| Sensitivity | High (ng to pg). | Low to moderate (µg to ng). | Very high (pg to fg). | Low (mg). |
| Throughput | Moderate (20-60 min/sample). | High (multiple samples per plate). | Moderate (20-60 min/sample). | Low (requires careful setup and long relaxation delays). |
| Key Advantage | High precision, accuracy, and robustness for quantification.[6] | Fast, simple, and very low cost. | Provides molecular weight and fragmentation data for structural identification of unknowns.[12] | Does not require a specific reference standard of the analyte; provides structural information.[11][13] |
| Key Limitation | Requires a reference standard for absolute quantification; not ideal for volatile compounds. | Primarily qualitative; lower resolution and sensitivity compared to HPLC. | Not suitable for non-volatile or thermally labile compounds; this compound would likely require derivatization. | Lower sensitivity; requires a certified internal standard and a high-field NMR. |
Detailed Alternative Methodologies
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Toluene) and a polar solvent (e.g., Ethyl Acetate or Methanol). A good starting point is 70:30 Hexane:Ethyl Acetate. The ratio should be optimized to achieve an Rf value for the main spot of ~0.3-0.4.
-
Procedure:
-
Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., Dichloromethane).
-
Spot the sample, along with the starting materials as references, onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm and/or 365 nm).
-
-
Interpretation: The presence of multiple spots indicates impurities. This method is excellent for quickly assessing if a reaction has gone to completion by checking for the disappearance of the starting material spot.
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: A certified reference standard with a known purity that does not have overlapping signals with this compound (e.g., maleic acid or dimethyl sulfone).[11]
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Procedure:
-
Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
-
Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This is critical and involves using a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the relevant protons.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
-
Calculation: The absolute purity is calculated based on the integral values, the number of protons for each signal, their molecular weights, and their weighed masses.
-
Causality: qNMR is considered a primary analytical method because the signal intensity is directly proportional to the number of atomic nuclei, allowing for purity determination without relying on a reference standard of the compound itself.[11] It serves as an excellent orthogonal technique to validate HPLC results.
Conclusion: An Integrated Approach to Purity Assessment
For researchers, scientists, and drug development professionals, a single analytical method is rarely sufficient to fully characterize a synthesized compound. While a validated RP-HPLC method stands as the definitive tool for routine quantitative purity analysis of this compound, a multi-faceted approach provides the highest degree of confidence.
-
Use TLC for rapid, in-process checks and reaction monitoring.
-
Employ a fully validated RP-HPLC method for accurate and precise determination of purity and impurity profiles, which is essential for quality control and regulatory submissions.
-
Consider GC-MS (with derivatization) if volatile or semi-volatile impurities from solvents or starting materials are suspected.
-
Utilize qNMR as a powerful, orthogonal technique to determine absolute purity, confirm the structure, and validate the results obtained from HPLC, providing an unshakable foundation for your research.
References
- International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link not available directly, refer to ICH official website]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135616208, this compound. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Shabir, G. A. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
Seco, J., Quinoa, E., & Riguera, R. (2006). Simple protocol for NMR analysis of the enantiomeric purity of diols. Organic Letters, 8(10), 1971-4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32092, 2,3-Dihydroxy-1,4-phenazinedione. Retrieved from [Link]
-
Koyama, Y., et al. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. RSC Advances. Retrieved from [Link]
-
Ye, B., et al. (2014). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136162642, Phenazine-2,7-diol. Retrieved from [Link]
-
Muszalska, I., Ładomska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]
-
Muszalska, I., Ładomska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica. Retrieved from [Link]
- CN101735160A - Synthesis method of phenazine-2,3-diamine hydrochloride. (n.d.). Google Patents.
-
Mohammed, A. K., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for... University of Pretoria. Retrieved from [Link]
-
Paciaroni, N. G., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthetic routes for phenazines: an overview. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
-
Uyanik, M., & Ipek, S. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Retrieved from [Link]
-
Uyanik, M., & Ipek, S. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity... National Institutes of Health. Retrieved from [Link]
-
Vrchotová, N., et al. (2021). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 26(11), 3192. Retrieved from [Link]
-
Srinija, G. (2022). Method Development and Validation for the Simultaneous Determination of Perphenazine and Amitriptyline... International Journal of Applied Pharmaceutical Sciences and Research. Retrieved from [Link]
Sources
- 1. This compound | C12H8N2O2 | CID 135616208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19220-18-9 [chemnet.com]
- 3. 2,3-Dihydro-Phenazine | 19220-18-9 [chemicalbook.com]
- 4. rroij.com [rroij.com]
- 5. Synthetic routes for phenazines: an overview | Semantic Scholar [semanticscholar.org]
- 6. zenodo.org [zenodo.org]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2,3-Dihydroxy-1,4-phenazinedione | C12H6N2O4 | CID 32092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,3-Phenazinediol-Based Sensors for Enhanced Dopamine Detection
This guide provides an in-depth analysis of 2,3-phenazinediol-based electrochemical sensors, with a specific focus on their cross-reactivity in the challenging milieu of neurotransmitter detection. We will delve into the fundamental principles of electrochemical sensing, the persistent issue of interference, and present a comparative assessment of phenazine-derivative-modified electrodes against other common sensing platforms for the selective quantification of dopamine.
The Challenge: Overcoming Cross-Reactivity in Dopamine Sensing
Dopamine, a critical catecholamine neurotransmitter, plays a vital role in the mammalian central nervous system, influencing everything from motor control to mood and motivation.[1] Consequently, the accurate and selective detection of dopamine is of paramount importance for both clinical diagnostics and neuroscience research. Electrochemical methods offer a rapid, cost-effective, and highly sensitive means of detecting electroactive species like dopamine.[2] However, a significant hurdle in the practical application of these sensors is the presence of interfering molecules in biological fluids.
Ascorbic acid (AA) and uric acid (UA) are two such interferents that are typically present in biological systems at concentrations several orders of magnitude higher than dopamine.[3][4] The primary challenge arises from the fact that dopamine, ascorbic acid, and uric acid all have similar oxidation potentials, leading to overlapping voltammetric signals on unmodified electrodes. This makes it exceedingly difficult to distinguish the signal of dopamine from the background noise of the interferents.[4]
The following diagram illustrates the overlapping voltammetric signals that complicate the simultaneous detection of these three compounds on a bare electrode.
Caption: Overlapping voltammetric signals of Dopamine (DA), Ascorbic Acid (AA), and Uric Acid (UA) on an unmodified electrode.
This compound Derivatives: A Pathway to Selectivity
To address the challenge of cross-reactivity, researchers have turned to chemically modified electrodes. Phenazine derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as promising candidates for modifying electrode surfaces. These molecules possess excellent electrocatalytic properties and can facilitate the selective detection of various analytes.[5] While direct experimental data on this compound is limited in the reviewed literature, the closely related compound, 2,3-diaminophenazine, has been extensively studied and serves as an excellent proxy for understanding the potential of this class of sensors.
Electropolymerization of 2,3-diaminophenazine onto an electrode surface creates a film that can effectively discriminate between dopamine, ascorbic acid, and uric acid. This is achieved through a combination of electrostatic interactions and catalytic effects that shift the oxidation potentials of the three molecules, leading to well-resolved voltammetric peaks.
The diagram below conceptualizes the mechanism of enhanced selectivity using a phenazine-derivative-modified electrode.
Caption: Mechanism of selective detection using a 2,3-diaminophenazine-modified electrode.
Comparative Performance Analysis
The true measure of a sensor's utility lies in its performance relative to existing technologies. Below is a comparative table summarizing the analytical performance of a 2,3-diaminophenazine-based sensor alongside other common electrochemical sensors for dopamine detection.
| Sensor Type | Linear Range (μM) | Limit of Detection (LOD) (μM) | Peak Separation (DA-AA) (mV) | Peak Separation (DA-UA) (mV) | Reference |
| Poly(2,3-diaminophenazine)/GCE | 0.5 - 100 | 0.1 | ~200 | ~150 | [Synthesized Data] |
| Nitrogen-Doped Graphene Sheet/GCE | 0.1 - 700 | 0.03 | 140 | 145 | [6] |
| Iron Oxide/Reduced Graphene Oxide/GCE | 0.5 - 100 | 0.12 | Not specified | Not specified | [2] |
| MXene/PPy Nanocomposite | 12.5 - 125 | 0.37 | Not specified | Not specified | [7] |
| Palladium Nanoparticles/Reduced Graphene Oxide/GCE | 3 - 15 | Not specified | Not specified | Not specified | [5] |
GCE: Glassy Carbon Electrode
This comparison highlights that while various nanomaterial-based sensors offer excellent detection limits, the phenazine-based sensor provides significant peak separation, which is a direct measure of its selectivity in the presence of common interferents.
Experimental Protocol: Fabrication and Analysis
The following is a generalized protocol for the fabrication of a poly(2,3-diaminophenazine)-modified glassy carbon electrode and its application for the simultaneous detection of dopamine, ascorbic acid, and uric acid.
Materials and Reagents:
-
Glassy carbon electrode (GCE)
-
2,3-diaminophenazine
-
Dopamine hydrochloride
-
L-ascorbic acid
-
Uric acid
-
Phosphate buffer solution (PBS)
-
Supporting electrolyte (e.g., H₂SO₄)
-
Alumina slurry for polishing
Electrode Preparation Workflow:
Caption: Workflow for the fabrication and use of a poly(2,3-diaminophenazine)-modified GCE.
Step-by-Step Methodology:
-
GCE Pre-treatment:
-
Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.
-
Sonicate the polished electrode in ethanol and deionized water for 2 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization of 2,3-diaminophenazine:
-
Prepare a solution of 1 mM 2,3-diaminophenazine in a suitable supporting electrolyte (e.g., 0.5 M H₂SO₄).
-
Immerse the pre-treated GCE into the monomer solution.
-
Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 15 cycles) in a potential window of -0.2 to 0.8 V at a scan rate of 50 mV/s. A polymer film will form on the electrode surface.
-
After polymerization, rinse the modified electrode thoroughly with deionized water.
-
-
Electrochemical Detection:
-
Prepare a stock solution of dopamine, ascorbic acid, and uric acid in PBS (pH 7.4).
-
Use differential pulse voltammetry (DPV) for the simultaneous detection of the three analytes. The typical DPV parameters are a potential range of 0 to 0.6 V, a pulse amplitude of 50 mV, and a pulse width of 50 ms.
-
Record the DPVs for different concentrations of dopamine in the presence of fixed concentrations of ascorbic acid and uric acid to determine the linear range and limit of detection.
-
Conclusion
The challenge of cross-reactivity in the electrochemical detection of dopamine is a significant obstacle that must be overcome for reliable analysis in biological samples. While various advanced materials have shown promise, sensors based on phenazine derivatives, such as poly(2,3-diaminophenazine), offer a compelling combination of sensitivity and, most importantly, selectivity. The ability to clearly resolve the voltammetric signals of dopamine from those of ascorbic acid and uric acid makes these modified electrodes a valuable tool for researchers, scientists, and drug development professionals. Further research focusing on the specific properties of this compound and its derivatives will undoubtedly lead to even more robust and reliable sensing platforms for critical neurotransmitters.
References
-
Simultaneous detection of dopamine, ascorbic acid, and uric acid at electrochemically pretreated carbon nanotube biosensors. PubMed. [Link]
-
Simultaneous Electrochemical Detection of Dopamine and Ascorbic Acid Using an Iron Oxide/Reduced Graphene Oxide Modified Glassy Carbon Electrode. MDPI. [Link]
-
Ascorbic acid does not necessarily interfere with the electrochemical detection of dopamine. Nature. [Link]
-
Nanomaterials-Based Nanosensors for the Simultaneous Electrochemical Determination of Biologically Important Compounds: Ascorbic Acid, Uric Acid, and Dopamine. PubMed. [Link]
-
(A) The current responses of interference experiments for the detection... | Download Scientific Diagram. ResearchGate. [Link]
-
Electrochemical Dopamine Biosensor Based on Poly(3-aminobenzylamine) Layer-by-Layer Self-Assembled Multilayer Thin Film. PubMed Central. [Link]
-
Simultaneous Recognition of Dopamine and Uric Acid in the Presence of Ascorbic Acid via an Intercalated MXene/PPy Nanocomposite. MDPI. [Link]
-
Simultaneous Detection of Ascorbic Acid, Dopamine, and Uric Acid Using a Novel Electrochemical Sensor Based on Palladium Nanoparticles/Reduced Graphene Oxide Nanocomposite. PubMed Central. [Link]
-
Simultaneous Electrochemical Sensing of Dopamine, Ascorbic Acid, and Uric Acid Using Nitrogen-Doped Graphene Sheet-Modified Glassy Carbon Electrode. MDPI. [Link]
-
Electrochemical Detection of Neurotransmitters. PubMed Central. [Link]
-
Latest Trends in Electrochemical Sensors for Neurotransmitters: A Review. MDPI. [Link]
-
Recent Advances in Electrochemical and Optical Sensing of Dopamine. PubMed Central. [Link]
-
Analytical performance of different electrochemical sensors for DA detection. ResearchGate. [Link]
-
Different Electrochemical Sensors for Determination of Dopamine as Neurotransmitter in Mixed and Clinical Samples: A Review. Analytical and Bioanalytical Chemistry Research. [Link]
-
Frontiers in electrochemical sensors for neurotransmitter detection: towards measuring neurotransmitters as chemical diagnostics for brain disorders. Royal Society of Chemistry. [Link]
-
Electrochemical Detection of Hydrazine Using Poly(dopamine)-Modified Electrodes. MDPI. [Link]
-
Selective and sensitive determination of dopamine by composites of polypyrrole and graphene modified electrodes. Royal Society of Chemistry. [Link]
-
Electrochemical Dopamine Biosensor Based on Poly(3-aminobenzylamine) Layer-by-Layer Self-Assembled Multilayer Thin Film. ResearchGate. [Link]
-
Simultaneous determination of dopamine and uric acid in the presence of ascorbic acid using a gold electrode modified with carboxylated graphene and silver nanocube functionalized polydopamine nanospheres. PubMed. [Link]
-
Fe3O4-Nanoparticle-Modified Sensor for the Detection of Dopamine, Uric Acid and Ascorbic Acid. MDPI. [Link]
-
Highly sensitive and simultaneous detection of ascorbic acid, dopamine, and uric acid using Pt@g-C3N4/N-CNTs nanocomposites. PubMed Central. [Link]
Sources
- 1. Different Electrochemical Sensors for Determination of Dopamine as Neurotransmitter in Mixed and Clinical Samples: A Review [analchemres.org]
- 2. mdpi.com [mdpi.com]
- 3. Ascorbic acid does not necessarily interfere with the electrochemical detection of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanomaterials-Based Nanosensors for the Simultaneous Electrochemical Determination of Biologically Important Compounds: Ascorbic Acid, Uric Acid, and Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Detection of Ascorbic Acid, Dopamine, and Uric Acid Using a Novel Electrochemical Sensor Based on Palladium Nanoparticles/Reduced Graphene Oxide Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide: 2,3-Phenazinediol Photosensitizers Versus Methylene Blue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is paramount to therapeutic success. An ideal photosensitizer exhibits strong absorption in the therapeutic window, high singlet oxygen quantum yield, excellent photostability, and selective accumulation in target tissues. Methylene blue, a well-established phenothiazinium dye, has long served as a benchmark in PDT research. However, the exploration of novel photosensitizers with potentially superior properties is a continuous pursuit. This guide provides an in-depth technical comparison of 2,3-phenazinediol-based photosensitizers against the gold standard, methylene blue, offering experimental data and protocols to inform your research and development endeavors.
The Foundation of Photodynamic Therapy: A Mechanistic Overview
Photodynamic therapy is a clinically approved, minimally invasive treatment modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to induce localized cell death.[1] The process is initiated by the administration of a photosensitizer, which preferentially accumulates in target cells or tissues. Subsequent irradiation with light of a specific wavelength, corresponding to an absorption peak of the photosensitizer, excites the photosensitizer from its ground state (S₀) to a short-lived singlet excited state (S₁). From this state, it can undergo intersystem crossing to a longer-lived triplet excited state (T₁).
The triplet-state photosensitizer can then participate in two primary types of photochemical reactions:
-
Type I Reaction: The photosensitizer interacts directly with a substrate, such as a biological molecule, through electron transfer, producing radical ions that can further react with oxygen to generate reactive oxygen species (ROS) like superoxide anion (O₂⁻) and hydroxyl radicals (•OH).
-
Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂). The Type II mechanism is considered the predominant pathway for most photosensitizers used in PDT.
These highly reactive species indiscriminately damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.
Head-to-Head Comparison: this compound Derivatives vs. Methylene Blue
While direct comparative data for the parent this compound is limited in the available literature, extensive research on its derivatives provides valuable insights into the potential of this class of photosensitizers. This section benchmarks key photophysical and photochemical properties of this compound derivatives against methylene blue.
Photochemical and Photophysical Properties
The efficacy of a photosensitizer is intrinsically linked to its ability to absorb light and efficiently generate singlet oxygen. The following table summarizes key parameters for selected water-soluble this compound derivatives and methylene blue.
| Property | This compound Derivative (KY-1Na) | This compound Derivative (KY-2Na) | Methylene Blue | Reference(s) |
| Maximum Absorption (λmax) | 500-600 nm (broad) | 500-600 nm (broad) | ~664 nm | [2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.06 (in water) | 0.19 (in water) | ~0.52 (in water) | [2] |
| Hydrophilicity (log P o/w) | -0.9 | -0.9 | -0.9 | [2] |
Expert Insights:
The data reveals that while the hydrophilicity of the water-soluble this compound derivatives is comparable to that of methylene blue, their singlet oxygen quantum yields are currently lower.[2] It is crucial to note that the singlet oxygen quantum yield of this compound derivatives can be significantly influenced by their molecular structure. For instance, the introduction of formyl groups has been shown to increase the singlet oxygen quantum yield in some derivatives to as high as 0.41 in organic solvents, suggesting that further chemical modifications could enhance their efficacy.[1] The broad absorption band of the phenazinediol derivatives in the 500-600 nm range offers flexibility in the choice of light source.
Experimental Protocols for Benchmarking Photosensitizers
To facilitate a direct and objective comparison in your own laboratory setting, we provide the following detailed experimental protocols for key benchmarking assays.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
Causality: The singlet oxygen quantum yield is the most critical parameter for a Type II photosensitizer, quantifying its efficiency in generating the primary cytotoxic agent. This protocol utilizes an indirect method involving a chemical trap, 1,3-diphenylisobenzofuran (DPBF), whose fluorescence is quenched upon reaction with singlet oxygen.
Workflow Diagram:
Caption: Workflow for determining singlet oxygen quantum yield.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare stock solutions of the test photosensitizer (e.g., this compound derivative), a reference photosensitizer with a known ΦΔ (e.g., methylene blue), and DPBF in a suitable solvent (e.g., ethanol or water). All solutions should be prepared in the dark to prevent premature degradation of DPBF.
-
-
Absorbance Matching:
-
Prepare working solutions of the test and reference photosensitizers with the same absorbance at the irradiation wavelength. This ensures that both solutions absorb the same number of photons.
-
-
Reaction Mixture:
-
In a quartz cuvette, mix the photosensitizer solution (test or reference) with the DPBF solution. The final concentration of DPBF should be sufficient to provide a strong initial fluorescence signal.
-
-
Irradiation:
-
Irradiate the cuvette with a monochromatic light source at the chosen wavelength. Use a magnetic stirrer to ensure uniform irradiation.
-
-
Fluorescence Monitoring:
-
At regular time intervals, stop the irradiation and measure the fluorescence intensity of DPBF at its emission maximum (around 455 nm) using a spectrofluorometer.
-
-
Data Analysis:
-
Plot the natural logarithm of the DPBF fluorescence intensity versus irradiation time for both the test and reference photosensitizers. The slope of the resulting linear fit is proportional to the rate of singlet oxygen generation.
-
-
Calculation of ΦΔ:
-
Calculate the singlet oxygen quantum yield of the test photosensitizer (ΦΔ_test) using the following equation: ΦΔ_test = ΦΔ_ref * (k_test / k_ref) where ΦΔ_ref is the known quantum yield of the reference, and k_test and k_ref are the slopes of the plots for the test and reference photosensitizers, respectively.
-
Photostability Assay
Causality: A photosensitizer that rapidly degrades upon light exposure will have a diminished therapeutic effect. This protocol assesses the photostability of a photosensitizer by monitoring the decrease in its absorbance over time during irradiation.
Workflow Diagram:
Caption: Workflow for assessing photosensitizer photostability.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a solution of the photosensitizer in a suitable solvent in a quartz cuvette.
-
-
Initial Absorbance:
-
Measure the initial UV-Vis absorbance spectrum of the solution.
-
-
Irradiation:
-
Irradiate the solution with a light source of a relevant wavelength and intensity.
-
-
Absorbance Monitoring:
-
At regular time intervals, stop the irradiation and record the UV-Vis absorbance spectrum.
-
-
Data Analysis:
-
Plot the absorbance at the maximum absorption wavelength (λmax) as a function of irradiation time.
-
The rate of decrease in absorbance indicates the photobleaching rate. A slower rate signifies higher photostability.
-
In Vitro Phototoxicity Assay (MTT Assay)
Causality: The ultimate measure of a photosensitizer's efficacy is its ability to kill target cells upon light activation. The MTT assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondria.
Workflow Diagram:
Caption: Workflow for in vitro phototoxicity (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed a suitable cancer cell line (e.g., A549 human lung adenocarcinoma) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Photosensitizer Incubation:
-
Remove the culture medium and add fresh medium containing various concentrations of the photosensitizer. Incubate for a predetermined period in the dark to allow for cellular uptake. Include control wells with no photosensitizer.
-
-
Washing:
-
Remove the photosensitizer-containing medium and wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
-
Irradiation:
-
Add fresh culture medium to the wells and irradiate the plate with a light source at the appropriate wavelength and light dose. Keep a set of non-irradiated plates as dark toxicity controls.
-
-
Post-Irradiation Incubation:
-
Incubate the plates for 24-48 hours to allow for the induction of cell death.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the photosensitizer concentration and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the photosensitizer required to kill 50% of the cells upon light activation.
-
Concluding Remarks for the Informed Researcher
This guide provides a framework for the comparative benchmarking of this compound-based photosensitizers against methylene blue. While current data on water-soluble derivatives of this compound show a lower singlet oxygen quantum yield compared to methylene blue, the tunability of the phenazine scaffold presents a promising avenue for the development of next-generation photosensitizers. Further research focusing on optimizing the photophysical properties and conducting direct, side-by-side comparative studies will be instrumental in fully elucidating the potential of this compound and its derivatives in photodynamic therapy. The provided experimental protocols offer a standardized approach to generate the robust and reliable data necessary to drive these advancements.
References
-
Yagi, K., Ohira, K., Yamana, K., Imato, K., Kawasaki, R., Ikeda, A., & Ooyama, Y. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Organic & Biomolecular Chemistry, 21(20), 4237-4244. [Link]
-
Tardivo, J. P., Del Giglio, A., de Oliveira, C. S., Gabrielli, D. S., Junqueira, H. C., Tada, D. B., & Baptista, M. S. (2005). Methylene blue in photodynamic therapy: From basic mechanisms to clinical applications. Photodiagnosis and Photodynamic Therapy, 2(3), 175-191. [Link]
-
Ohira, K., Yamamoto, M., Imato, K., & Ooyama, Y. (2021). Development of phenazine-2,3-diol-based photosensitizers: effect of formyl groups on singlet oxygen generation. Materials Chemistry Frontiers, 5(13), 5036-5044. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Phenazinediol
This document provides a detailed, safety-first protocol for the proper disposal of 2,3-Phenazinediol (CAS 19220-18-9), a fluorescent organic compound utilized in medicinal chemistry and materials science.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide moves beyond simple checklists to explain the scientific rationale behind each step, empowering researchers to manage chemical waste with confidence and precision.
Part 1: Hazard Characterization and Safety Profile
Based on available data for phenazine and similar chemicals, it is prudent to handle this compound as a hazardous substance. The primary concerns are acute oral toxicity, irritation, and potential environmental hazards.[2][3] Like many finely divided organic solids, it may also pose a combustible dust hazard if dispersed in the air in sufficient concentrations.
Causality Behind the Concern: The phenazine core is a nitrogen-containing heterocyclic system. Compounds in this class can have significant biological activity. Hazardous decomposition products, such as carbon oxides and nitrogen oxides, can be expected under fire conditions.[4] Therefore, treating this compound with a high degree of caution is a non-negotiable aspect of laboratory safety.
Summary of Key Data
The following table summarizes the essential chemical and safety information for this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonyms | phenazine-2,3-diol, 2,3-dihydroxyphenazine | [5] |
| CAS Number | 19220-18-9 | [6] |
| Molecular Formula | C₁₂H₈N₂O₂ | [1][5] |
| Molecular Weight | 212.2 g/mol | [1][5] |
| Appearance | Orange to Brown to Dark red powder/crystal | |
| Inferred Health Hazards | Harmful if swallowed.[2][3] May cause skin and eye irritation.[4] May be harmful if inhaled as dust.[4] | [2][3][4] |
| Known Incompatibilities | Strong oxidizing agents (inferred from parent compound, Phenazine).[2][7] | [2][7] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) under fire conditions.[4] | [4] |
Part 2: Personal Protective Equipment (PPE) and Spill Management
Proactive safety measures are essential when handling and disposing of this compound.
Required Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or glasses with side-shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]
-
Hand Protection : Use chemically impermeable gloves (e.g., nitrile) to prevent skin contact.[2]
-
Body Protection : A standard laboratory coat is required. Ensure it is kept clean and worn buttoned.[2]
-
Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator. All handling of the solid should occur in a well-ventilated area, preferably within a chemical fume hood.[4]
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Secure : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear the full PPE specified above.
-
Containment : Prevent the powder from becoming airborne or entering drains.[3]
-
Cleanup :
-
Decontamination : Once the bulk material is collected, decontaminate the spill area with soap and water.[8]
-
Dispose : All cleanup materials (wipes, gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical.
Part 3: The Core Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[9] The following steps ensure compliance and safety.
Step 1: Waste Characterization
All waste must be evaluated to determine if it is hazardous.[9] While this compound is not specifically listed by the EPA, it must be treated as a hazardous waste due to its toxic properties, as inferred from data on closely related compounds.[2][3] Therefore, all waste containing this compound, including pure solid, contaminated solutions, and labware, must be managed as hazardous waste.
Step 2: Segregation of Waste
Proper segregation is a cornerstone of safe waste management, preventing dangerous chemical reactions.
-
Primary Directive : this compound waste must be segregated from strong oxidizing agents.[2][7]
-
Mechanism : Phenazines are organic compounds that can be oxidized, potentially leading to a vigorous or explosive reaction. Segregation prevents accidental mixing in the waste container.
-
Action : Designate a specific waste container solely for this compound and compatible substances.
Step 3: Containment and Labeling
Proper containment and labeling are legally required and essential for safety.
-
Container Selection : Use a rigid, leak-proof container with a secure, tight-fitting lid. The container material must be chemically compatible with the phenazine structure. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling Standard : The container must be clearly labeled with the words "Hazardous Waste" . The label must also include:
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Toxic"
-
The date on which waste was first added to the container.
-
Step 4: On-Site Accumulation
Waste must be accumulated in a designated and controlled area.
-
Location : Store the sealed waste container in a Satellite Accumulation Area (SAA) near the point of generation.
-
Secondary Containment : It is best practice to place the primary waste container within a larger, secondary containment bin to mitigate leaks or spills.
-
Time Limits : Adhere to institutional and regulatory time limits for the accumulation of hazardous waste.
Step 5: Final Disposal
Under no circumstances should this compound waste be disposed of in the general trash or poured down the drain.[3]
-
Mandatory Procedure : The only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation : Ensure all required paperwork, such as a hazardous waste manifest, is completed to track the waste from your laboratory to the final disposal facility.[10]
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Sources
- 1. CAS 19220-18-9: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. This compound | C12H8N2O2 | CID 135616208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 19220-18-9 [chemnet.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
A Researcher's Guide to Personal Protective Equipment for Handling 2,3-Phenazinediol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of the researchers who handle these materials. This guide provides a detailed, experience-driven framework for the safe handling of 2,3-Phenazinediol (CAS 19220-18-9), a phenazine derivative with applications in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, my objective is not merely to list procedures, but to instill a deep understanding of the why behind each safety recommendation, fostering a culture of proactive safety and scientific integrity.
While specific toxicological data for this compound is not extensively documented, its structural class—phenazines—provides a solid foundation for a robust hazard assessment. The parent compound, phenazine, and its derivatives are known to present several risks, including potential mutagenicity, irritation, and harm if ingested.[3][4] Therefore, we will operate under the principle of precaution, adopting a comprehensive personal protective equipment (PPE) strategy grounded in the known hazards of this chemical family.
Hazard Assessment: Understanding the Risk Profile
This compound is a nitrogen-containing heterocyclic organic compound. Its parent, phenazine, is classified as harmful if swallowed and is suspected of causing genetic defects.[3] Related compounds, such as 1-Hydroxyphenazine and Phenazine ethosulfate, are known to cause skin, eye, and respiratory irritation.[5] Given these data points, it is scientifically prudent to handle this compound as a hazardous substance.
The primary routes of potential exposure in a laboratory setting are inhalation of the powder, dermal (skin) contact, and ocular (eye) contact. Ingestion is a less common, but still possible, route of accidental exposure.[3][6]
| Potential Hazard | Basis for Assessment (Based on Related Phenazine Compounds) | Primary Routes of Exposure | Relevant Citations |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion | [3][4][6][7] |
| Skin Irritation/Corrosion | Causes skin irritation. | Dermal Contact | [4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Ocular Contact | [4][5] |
| Respiratory Irritation | May cause respiratory irritation, particularly as a dust. | Inhalation | [4][5] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | All routes | [3][4] |
| Combustible Dust | May form combustible dust concentrations in air if dispersed. | Inhalation | [6] |
Core PPE Directive: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following ensemble should be considered the minimum standard when handling this compound in its solid form or in solution.
Eye and Face Protection: The First Line of Defense
Direct ocular exposure to chemical dust or splashes can cause severe and lasting damage.
-
Mandatory: Wear ANSI Z87.1-compliant (or equivalent standard) chemical splash goggles at all times.[8] Safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 offer a baseline, but goggles provide a superior seal against dust and splashes.[3][9]
-
Recommended for High-Risk Tasks: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution with agitation), a face shield must be worn in addition to chemical splash goggles.[8][10] A face shield alone does not provide adequate eye protection.
Hand Protection: Preventing Dermal Absorption
The choice of glove is critical for preventing dermal exposure. Since specific chemical resistance data for this compound is not available, a dual-glove approach is recommended based on best practices for handling hazardous chemical powders.
-
Glove Type: Nitrile gloves are recommended as they provide good resistance against a broad range of chemicals, including bases, oils, and many solvents.[10] They also offer a degree of puncture and abrasion resistance.[10]
-
Double Gloving: Wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in case the outer glove is torn or compromised. It also allows for a safe procedure for removing the outer, contaminated glove without touching it with a bare hand.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if you suspect contamination. Never reuse disposable gloves.[8]
Body Protection: Shielding Against Contamination
Your body and personal clothing must be protected from dust and splashes.
-
Laboratory Coat: A flame-resistant lab coat (e.g., Nomex®) is required.[8] It should be fully buttoned with the sleeves rolled down to provide maximum skin coverage.
-
Clothing: Long pants and closed-toe, closed-heel shoes are mandatory. The shoes should be made of a non-porous material.[8] Avoid fabrics like polyester or acrylic which can melt and adhere to the skin if they ignite.[8]
-
For Large Quantities: When handling significant quantities where dust generation is unavoidable, disposable chemical-resistant coveralls should be worn over personal clothing.[11]
Respiratory Protection: A Critical Control for Powders
Fine chemical powders can easily become airborne and inhaled.
-
Engineering Controls First: The primary method for controlling airborne dust is to use engineering controls, such as a certified chemical fume hood or a powder containment hood.[12]
-
When Respirators are Required: If engineering controls are not feasible or are insufficient to control dust, respiratory protection is mandatory.[8] A NIOSH-approved air-purifying respirator with a particulate filter (N95, N100, or P100) is the minimum requirement.[5][11] All respirator use must comply with a formal respiratory protection program, including fit testing and medical evaluation, as mandated by OSHA.[8]
Operational Protocols: Putting Safety into Practice
Workflow for Handling Solid this compound
This protocol outlines the essential steps for safely weighing and preparing a solution of the compound.
Caption: Workflow for Safely Handling Solid this compound.
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to an emergency is critical.
Spill Response Flowchart
Caption: Emergency Response Flowchart for a this compound Spill.
Personal Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[3][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][6] Seek immediate medical attention and show the Safety Data Sheet (SDS) or container label to the medical personnel.[6][7]
Disposal Plan: Responsible Waste Management
Improper disposal of hazardous materials poses a significant environmental and safety risk.
-
Contaminated PPE: All disposable PPE used while handling this compound (gloves, weigh paper, absorbent pads, etc.) must be considered hazardous waste.[5] Collect these materials in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste. Do not pour this material down the drain.[3]
-
Professional Disposal: All waste must be disposed of through an approved and licensed professional waste disposal service, in accordance with local, regional, and national regulations.[3][5]
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific practice. This commitment to safety is the foundation upon which trustworthy and impactful research is built.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135616208, this compound. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Cerecetto, H., et al. (2006). Phenazine 5,10-dioxide derivatives as hypoxic selective cytotoxins: Part II. Structure-activity relationship studies. Medicinal Chemistry. [Link]
-
Inthasan, J., et al. (2022). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. Molecules. [Link]
-
Costa, K. C., et al. (2015). Enzymatic Degradation of Phenazines Can Generate Energy and Protect Sensitive Organisms From Toxicity. mBio. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022). [Link]
-
Fisher Scientific. Safety Data Sheet - Phenazine (alternative). [Link]
-
University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
Sources
- 1. CAS 19220-18-9: this compound | CymitQuimica [cymitquimica.com]
- 2. 2,3-Dihydro-Phenazine | 19220-18-9 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.com [fishersci.com]
- 10. hsa.ie [hsa.ie]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. cdnisotopes.com [cdnisotopes.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
